9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Description
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Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLNUGPHNXHFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=CC=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: Structural Elucidation, Synthesis, and Characterization
Introduction: The Significance of the 1,5-Benzoxazepine Scaffold
The 1,5-benzoxazepine framework, a seven-membered heterocyclic system fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] These structures are of significant interest due to their diverse and potent biological activities.[3][4] Derivatives of this core have been extensively explored for their potential as anticancer, antimicrobial, antipsychotic, and neuroprotective agents.[3][4] The conformational flexibility of the seven-membered oxazepine ring, combined with the precise positioning of its oxygen and nitrogen heteroatoms, allows for effective interaction with a wide range of biological targets.[2] This guide provides an in-depth analysis of a specific derivative, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, focusing on its structural features, a proposed synthetic pathway, and its expected analytical characterization.
Part 1: In-Depth Structural Analysis
The chemical identity and potential pharmacological activity of this compound are fundamentally dictated by its three-dimensional structure. A thorough understanding of its constituent parts is critical for researchers aiming to utilize this molecule as a building block or a lead compound.
Core Heterocyclic System and Numbering Convention
The molecule is built upon the 2,3,4,5-tetrahydro-1,5-benzoxazepine core. This consists of a benzene ring fused to a saturated seven-membered oxazepine ring containing an oxygen atom at position 1 and a nitrogen atom at position 5. The numbering begins at the oxygen atom and proceeds around the heterocyclic ring before continuing to the benzene ring fusion atoms and finally around the aromatic ring. This established convention places the bromine substituent at position 9.
Caption: Retrosynthetic analysis for the target benzoxazepine.
Proposed Synthetic Protocol
This protocol is designed to be self-validating, with each step leading to a stable, characterizable intermediate.
Step 1: N-Alkylation of 2-Amino-5-bromophenol
-
Objective: To introduce the three-carbon chain required for the seven-membered ring.
-
Procedure:
-
To a solution of 2-amino-5-bromophenol (1.0 eq) in a polar aprotic solvent like acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 3-chloropropan-1-ol (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting aminophenol is consumed.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield N-(3-hydroxypropyl)-2-amino-5-bromophenol (Intermediate 1).
-
-
Causality: Using a mild base like K₂CO₃ ensures selective N-alkylation over O-alkylation of the more acidic phenolic hydroxyl group. Acetonitrile is an ideal solvent for this Sₙ2 reaction.
Step 2: Intramolecular Mitsunobu Cyclization
-
Objective: To form the seven-membered oxazepine ring via intramolecular etherification.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the final product, this compound.
-
-
Causality: The Mitsunobu reaction is a highly reliable and mild method for forming C-O bonds, making it ideal for this final cyclization step. [4]It avoids the harsh acidic or basic conditions that could lead to side reactions. The reaction proceeds through an alkoxyphosphonium salt, which is then intramolecularly displaced by the secondary amine.
Part 3: Predicted Spectroscopic Profile
Full characterization is essential to confirm the structure of the synthesized compound. Based on data from analogous benzoxazepine derivatives, a predictive spectral profile can be established. [2][5]
Summary of Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the protons on the bromo-substituted benzene ring. |
| Aliphatic Region (δ 1.5-4.5 ppm): Signals for the three methylene groups (-OCH₂-, -CH₂-, -NCH₂-) of the oxazepine ring, and a broad singlet for the N-H proton. | |
| ¹³C NMR | Aromatic Region (δ 110-155 ppm): Six signals, including two quaternary carbons (C-Br and C-O) and four methine carbons. |
| Aliphatic Region (δ 20-70 ppm): Three distinct signals corresponding to the methylene carbons of the heterocyclic ring. | |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 228.0018 and 230.0000, showing the characteristic ~1:1 isotopic pattern for a single bromine atom. |
| IR Spectroscopy | ~3350 cm⁻¹: N-H stretching (secondary amine). |
| ~2850-2950 cm⁻¹: Aliphatic C-H stretching. | |
| ~1590, 1480 cm⁻¹: Aromatic C=C stretching. | |
| ~1230 cm⁻¹: Aryl-O-Alkyl C-O stretching. |
Part 4: Potential Applications in Research and Drug Development
The unique structural features of this compound make it a valuable scaffold for further chemical exploration.
-
CNS Drug Discovery: The core 1,5-benzoxazepine structure is known to interact with central nervous system targets. [3]This bromo-derivative can serve as a starting point for synthesizing libraries of compounds to be screened for activity against various neurological disorders.
-
Oncology Research: Many heterocyclic compounds, including benzoxazepines, exhibit anticancer properties. [4][6]The bromine atom at C9 provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. [7]* Fragment-Based Screening: As a relatively small and rigidified heterocyclic system with defined hydrogen bond donors and acceptors, this molecule is an excellent candidate for fragment-based drug discovery campaigns.
Conclusion
This compound is a structurally intriguing molecule with significant untapped potential. While direct characterization data is limited in public literature, its structure can be confidently assigned through systematic analysis. The proposed synthetic pathway offers a reliable and experimentally sound method for its preparation. The predictive analytical data presented herein provides a benchmark for researchers to confirm its identity upon synthesis. This guide serves as a foundational resource for scientists and drug development professionals interested in leveraging the promising 1,5-benzoxazepine scaffold for future innovations.
References
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Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. Available at: [Link]
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Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2023). ResearchGate. Available at: [Link]
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Jaiprakash, G., et al. (2015). Synthesis and Biological Activities of Substituted Benzoxazepine: A Review. ResearchGate. Available at: [Link]
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Supplementary Information. (n.d.). Beilstein Journals. Available at: [Link]
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Haji, R. B., Ali, M. K., & Mohammed, S. R. (2024). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. (2012). ResearchGate. Available at: [Link]
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One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2021). ACS Publications. Available at: [Link]
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Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. (2006). PubMed. Available at: [Link]
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An In-depth Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Benzoxazepine Scaffold
The 2,3,4,5-tetrahydro-1,5-benzoxazepine core is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including analgesic, anticonvulsant, antimicrobial, anticancer, and antipsychotic properties.[2] The introduction of a bromine substituent onto the aromatic ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity to biological targets. Therefore, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine represents a target of interest for the development of novel therapeutic agents.
Proposed Synthetic Pathway
A direct and verified synthetic protocol for this compound is not currently described in the scientific literature. However, based on established synthetic methodologies for related compounds, a multi-step synthesis is proposed. The overall strategy involves the initial construction of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core, followed by regioselective functionalization to introduce the bromine atom at the 9-position.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of the 2,3,4,5-Tetrahydro-1,5-benzoxazepine Core
The foundational benzoxazepine ring system can be constructed through several reported methods.[3][4] One common approach involves the cyclization of 2-aminophenol with a suitable three-carbon electrophile, such as 1,3-dihalopropane.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminophenol in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl and amino groups.
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Cyclization: Add 1,3-dibromopropane or a similar 1,3-dielectrophile to the reaction mixture. Heat the reaction to a temperature typically ranging from 100 to 150 °C.
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Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
| Reagent | Purpose | Typical Molar Ratio |
| 2-Aminophenol | Starting material | 1.0 |
| 1,3-Dihalopropane | Cyclizing agent | 1.0 - 1.2 |
| Base (e.g., K2CO3) | Proton scavenger | 2.0 - 3.0 |
| Solvent (e.g., DMF) | Reaction medium | - |
Step 2: Regioselective Nitration
The introduction of a functional group at the 9-position is proposed to proceed via electrophilic aromatic substitution. Nitration of the benzoxazepine core is a plausible approach to introduce a nitro group, which can subsequently be converted to the target bromo-substituent. The directing effects of the fused oxazepine ring will influence the position of nitration. The ether oxygen is an ortho-, para-director, while the secondary amine is also an ortho-, para-director.[5][6][7] This would suggest that positions 7 and 9 are activated towards electrophilic attack. However, steric hindrance may play a role in favoring one position over the other. Studies on the nitration of analogous 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have shown the formation of both 8- and 9-nitro isomers, indicating that achieving high regioselectivity can be challenging.[8]
Experimental Protocol:
-
Reaction Setup: Dissolve 2,3,4,5-tetrahydro-1,5-benzoxazepine in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.
-
Purification and Isomer Separation: Extract the product with an organic solvent. The resulting mixture of nitro-isomers will likely require careful separation by column chromatography.
Step 3: Reduction of the Nitro Group
The 9-nitro derivative can be reduced to the corresponding 9-amino compound using standard procedures.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 9-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine in a solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, filter off the catalyst (if used) and neutralize the reaction mixture. Extract the product and purify if necessary.
Step 4: Sandmeyer Bromination
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a bromo substituent via a diazonium salt intermediate.[9][10][11]
Experimental Protocol:
-
Diazotization: Dissolve the 9-amino-2,3,4,5-tetrahydro-1,5-benzoxazepine in an aqueous acidic solution (e.g., HBr/H2O) and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO2) to form the diazonium salt.[12]
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature. The evolution of nitrogen gas is typically observed. Once the reaction is complete, extract the product with an organic solvent.
-
Purification: The crude this compound can be purified by column chromatography.
Caption: The Sandmeyer reaction for the synthesis of the target compound.
Physicochemical Properties and Analytical Characterization
As this compound is not a commercially available compound, experimental data on its physicochemical properties are not available. However, based on its structure and by comparison with the 7-bromo isomer, we can predict some of its key characteristics.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| 1H NMR | Aromatic protons expected in the δ 6.5-7.5 ppm range. Aliphatic protons of the oxazepine ring expected in the δ 2.0-4.5 ppm range. |
| 13C NMR | Aromatic carbons expected in the δ 110-160 ppm range. Aliphatic carbons expected in the δ 20-70 ppm range. |
| Mass Spectrometry | Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |
Potential Applications and Biological Activity
While the biological activity of this compound has not been reported, the broader class of benzoxazepine derivatives has shown significant therapeutic potential.[1] The introduction of a bromine atom can enhance biological activity.[12] For example, brominated 3-benzazepines have shown cytotoxicity against leukemia cells and inhibitory effects on reverse transcriptase.[13] Furthermore, various substituted benzoxazepines have been investigated as:
-
Anticancer Agents: Some benzoxazepine derivatives have demonstrated promising anticancer activity.[2]
-
Antimicrobial Agents: The benzoxazepine scaffold has been explored for the development of new antimicrobial compounds.
-
Central Nervous System (CNS) Agents: The structural similarity of benzoxazepines to other CNS-active compounds suggests their potential as anticonvulsants or antipsychotics.
The synthesis and biological evaluation of this compound could, therefore, lead to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a compound of interest for medicinal chemistry and drug discovery. While a dedicated CAS number and experimental data are currently lacking, a plausible synthetic route has been detailed, based on established chemical principles. The proposed pathway involves the construction of the benzoxazepine core, followed by regioselective nitration, reduction, and a Sandmeyer bromination. The potential biological activities of this compound, inferred from related structures, make it a compelling target for future research and development. This guide serves as a foundational resource for scientists looking to explore the synthesis and therapeutic potential of this and other novel benzoxazepine derivatives.
References
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- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrocyclic aromatic substitution by the diazo-group. Part 3.
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- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
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Structural reassignment of a dibenz[b,f][9][14]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.).
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9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
The 1,5-benzoxazepine scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide addresses the specific compound this compound. At present, there is a notable absence of published literature detailing the specific mechanism of action for this particular analog. This document, therefore, serves a dual purpose: first, to postulate a hypothetical mechanism of action based on the established pharmacology of structurally related benzoxazepine derivatives, and second, to provide a comprehensive, field-proven experimental framework for its definitive elucidation. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step guide to systematically investigate and validate the pharmacological profile of this novel chemical entity.
Introduction: The Benzoxazepine Scaffold
Benzoxazepines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological properties.[3] The core structure allows for extensive chemical modification, leading to derivatives with activities ranging from anticancer and antimicrobial to potent central nervous system (CNS) modulators.[1][2][3] Notably, various benzoxazepine derivatives have been reported to interact with key receptors in the CNS, including G-protein-coupled receptors (GPCRs), making them attractive candidates for treating neurological and psychiatric disorders.[1][2]
While the broader class is well-explored, the specific compound This compound remains uncharacterized in the public domain. Its structure, featuring a bromine atom on the benzene ring, suggests potential for altered potency, selectivity, or pharmacokinetic properties compared to its non-halogenated parent. This guide provides the strategic and technical framework necessary to move this compound from a chemical novelty to a pharmacologically understood agent.
Postulated Mechanism of Action: A Hypothesis Grounded in Precedent
Based on the established pharmacology of related 1,5-benzoxazepine analogs, a primary hypothesis is that this compound functions as a modulator of CNS receptors. Specifically, precedent points towards two high-probability target classes:
-
Histamine H3 Receptors (H3R): Recent studies have investigated 1,5-benzoxazepine derivatives as potential antagonists or inverse agonists of the H3 receptor.[4] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for cognitive disorders and sleep-wake regulation.
-
Serotonin (5-HT) Receptors: While more commonly associated with the 1,4-benzoxazepine scaffold, interaction with serotonin receptors, such as the 5-HT1A subtype, remains a plausible mechanism.[5][6] Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.
Therefore, our initial working hypothesis is that This compound is a CNS-active compound that likely exhibits antagonist or inverse agonist activity at the histamine H3 receptor. The following experimental plan is designed to rigorously test this hypothesis and explore other potential mechanisms.
Experimental Framework for Elucidating the Mechanism of Action
This section details a logical, multi-stage experimental workflow designed to systematically identify the molecular target(s) of this compound, quantify its interaction, and determine its functional effect.
Stage 1: Broad Target Screening & Initial Profiling
The first principle in characterizing an unknown compound is to cast a wide net. A broad screening panel is the most efficient method to identify initial "hits" and rule out off-target activities that could confound later results.
The objective is to assess the binding profile of the compound against a diverse panel of CNS-relevant receptors, ion channels, and transporters. A commercial service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) is recommended for efficiency.
-
Why a Broad Panel? This unbiased approach prevents "target-fixation" based solely on literature precedent for similar scaffolds. It may uncover novel, unexpected targets.
-
Why 10µM? A concentration of 10µM is a standard in initial screens to identify binders of moderate-to-high affinity. Significant inhibition at this concentration warrants further investigation.
-
Self-Validation: The system is self-validating because a lack of significant hits across a wide range of targets would strongly suggest the compound is either inactive or acts on a target not included in the panel, guiding future research towards different biological assays (e.g., enzymatic assays, phenotypic screens).
Stage 2: Target Validation - Affinity and Functional Activity
Assuming the initial screen identifies the Histamine H3 Receptor as a primary hit, the next stage involves quantifying the binding affinity (Kᵢ) and determining the compound's functional effect (e.g., agonist, antagonist, inverse agonist).
This protocol determines the affinity of the test compound for the H3R by measuring its ability to compete with a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293-H3R).
-
Radioligand: Select a suitable high-affinity H3R antagonist radioligand, such as [³H]-Nα-methylhistamine.
-
Assay Setup: In a 96-well plate, combine the H3R membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate's contents through a glass fiber filtermat to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
Expected Data Output:
| Parameter | Value |
| IC₅₀ | e.g., 150 nM |
| Kᵢ | e.g., 75 nM |
This assay determines the functional activity of the compound. The H3R is a Gᵢ/ₒ-coupled receptor; its activation inhibits adenylyl cyclase and can be measured by the binding of [³⁵S]GTPγS to the Gα subunit.
Methodology:
-
Assay Components: Combine H3R-expressing cell membranes, a range of concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer containing GDP.
-
Agonist Mode: To test for agonist activity, measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with the test compound, then add a known H3R agonist (e.g., R-α-methylhistamine) at its EC₅₀ concentration and measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Incubation & Detection: Incubate and process as described for the binding assay.
-
Data Analysis:
-
Agonist: Plot stimulation vs. concentration to determine EC₅₀ and Eₘₐₓ.
-
Antagonist: Plot inhibition of agonist response vs. concentration to determine the IC₅₀. This can be used to calculate the functional antagonist dissociation constant (Kₑ).
-
Inverse Agonist: A reduction in basal [³⁵S]GTPγS binding indicates inverse agonist activity.
-
Concluding Remarks & Future Directions
This guide outlines a clear, logical, and technically robust pathway for elucidating the mechanism of action of this compound. The initial hypothesis, centered on the histamine H3 receptor, provides a starting point grounded in the chemistry of related analogs.[4] However, the core strength of this proposed research plan is its unbiased, systematic approach, beginning with a broad screen before committing to deep dives on specific targets.
Successful execution of this framework will not only define the primary mechanism of action but will also build a comprehensive pharmacological profile, including affinity, efficacy, and selectivity. These data are critical prerequisites for advancing any compound into more complex cellular or in vivo models to explore its therapeutic potential for CNS disorders.
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Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]
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9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine discovery and history
An In-Depth Technical Guide to the Synthesis and Context of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
This technical guide provides a comprehensive overview of the chemical context and synthetic methodologies surrounding this compound. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is predicated on well-established and historically significant chemical principles for the construction of the 1,5-benzoxazepine scaffold. This document serves researchers, scientists, and drug development professionals by detailing a logical, field-proven synthetic pathway, explaining the causality behind experimental choices, and situating the molecule within the broader landscape of pharmacologically relevant benzoxazepine derivatives. We will explore the foundational chemistry, provide a detailed hypothetical protocol, and discuss the analytical and potential therapeutic context for this compound.
Introduction: The 1,5-Benzoxazepine Scaffold
The 1,5-benzoxazepine core is a privileged heterocyclic scaffold in medicinal chemistry. It consists of a benzene ring fused to a seven-membered oxazepine ring containing nitrogen and oxygen atoms at the 1 and 5 positions, respectively. This structural motif is of significant interest due to its prevalence in a wide array of biologically active compounds. Derivatives of this family have been reported to exhibit diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2]
A key area of investigation for 1,5-benzoxazepine derivatives is their interaction with the central nervous system (CNS). Many of these compounds can interact with G-protein-coupled receptors (GPCRs), making them attractive candidates for developing treatments for neuronal disorders such as Alzheimer's and Parkinson's disease.[1][2] For instance, certain derivatives have been synthesized and evaluated as potential antagonists for the histamine H3 receptor, a target for cognitive and neuroinflammatory disorders.[3] The saturated version of this scaffold, 2,3,4,5-tetrahydro-1,5-benzoxazepine, provides a three-dimensional structure that is often sought after in drug design to improve binding affinity and pharmacokinetic properties. The inclusion of a bromine atom, as in the title compound, is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and receptor binding affinity.
The Genesis of this compound: A Proposed History
The synthesis of this compound logically follows from foundational organic chemistry principles applied to readily available starting materials. The history of this specific molecule is intertwined with the broader exploration of the 1,5-benzoxazepine chemical space. Its creation can be seen not as an isolated discovery, but as a rational step in a structure-activity relationship (SAR) study.
The most common and historically significant approach to forming the tetrahydro-1,5-benzoxazepine ring involves the cyclization of an ortho-aminophenol derivative with a suitable three-carbon electrophile.[4] For the title compound, the key starting material is 4-Bromo-2-aminophenol . The synthesis of this precursor itself is a well-documented process, often starting from 2-nitro-4-bromophenol and involving a reduction of the nitro group.[5]
The "discovery" of the title compound would therefore be the result of a deliberate chemical strategy: to combine the known 4-Bromo-2-aminophenol precursor with a C3-linker to create a novel, halogenated benzoxazepine for biological screening. The bromine at the 9-position (based on standard IUPAC numbering of the benzoxazepine ring) is strategically placed to explore its electronic and steric effects on potential biological targets.
Chemical Synthesis and Methodologies
The most plausible and robust method for the synthesis of this compound involves a bimolecular condensation and cyclization reaction. This approach is self-validating in its reliance on fundamental nucleophilic substitution and addition mechanisms.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-Bromo-2-aminophenol. The first step is an N-alkylation with a three-carbon chain bearing a leaving group on one end and a protected or masked alcohol on the other, followed by an intramolecular cyclization (Williamson ether synthesis). A more direct approach, however, is a one-pot reaction with a dielectrophile like 1,3-dibromopropane.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology based on standard practices for synthesizing similar heterocyclic compounds.
Objective: To synthesize this compound.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
|---|---|---|---|
| 4-Bromo-2-aminophenol | C₆H₆BrNO | 188.02 | Starting Material |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | C3 Linker/Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | Extraction/Eluent |
| Saturated NaCl Solution | NaCl(aq) | - | Aqueous Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-aminophenol (1.88 g, 10 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (4.15 g, 30 mmol) and 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Add 1,3-dibromopropane (1.12 mL, 11 mmol, 1.1 equivalents) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The use of a polar aprotic solvent (DMF) facilitates the Sₙ2 reaction. The excess base neutralizes the HBr formed and promotes nucleophilicity. The initial reaction is expected to be N-alkylation of the more nucleophilic amine, followed by an intramolecular O-alkylation (Williamson ether synthesis) to form the seven-membered ring.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the presence of the aromatic protons (typically 3 protons on the bromo-substituted ring), the aliphatic protons of the tetrahydrooxazepine ring (CH₂ groups at positions 2, 3, and 4), and the N-H proton. The splitting patterns and coupling constants would be crucial for confirming the connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the expected number of carbon signals: aromatic carbons (including the carbon attached to bromine, which would have a characteristic shift) and three distinct aliphatic carbons.
-
MS (Mass Spectrometry): This would confirm the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature, showing two peaks (M and M+2) of nearly equal intensity.
Pharmacological Context and Future Directions
The synthesis of this compound is most logically placed within the context of a drug discovery program. The 1,5-benzoxazepine scaffold is a known pharmacophore, and the introduction of a bromine atom serves several purposes in lead optimization:
-
SAR Exploration: As part of a library of halogenated analogs, it helps to map the electronic and steric requirements of a biological target's binding pocket.
-
Metabolic Blocking: A bromine atom can block potential sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.
-
Modulation of Lipophilicity: Halogenation increases lipophilicity, which can affect cell permeability and pharmacokinetic properties.
Given the known activities of related benzoxazepines, this compound would be a prime candidate for screening in assays related to CNS disorders (e.g., receptor binding assays for serotonin, dopamine, or histamine receptors) or as an antimicrobial or anticancer agent.[1][2][6]
Caption: Logical relationship of the title compound to potential pharmacological activities.
Conclusion
This compound represents a logical and synthetically accessible molecule within the rich field of benzoxazepine chemistry. While its specific discovery and history are not detailed as a standalone achievement, its existence can be confidently inferred from decades of established synthetic organic chemistry. This guide has provided a robust framework for its synthesis, characterization, and pharmacological context, offering researchers a solid foundation for either producing this compound or designing related molecules for drug discovery and development programs. The true value of this compound lies in its potential as a tool for probing biological systems and as a building block for more complex therapeutic agents.
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An In-Depth Technical Guide to the Theoretical Properties of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
This technical guide provides a comprehensive theoretical analysis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a novel halogenated benzoxazepine derivative. Due to its status as a compound of emerging research interest, direct experimental data is limited. This document, therefore, leverages data from structurally analogous compounds—primarily the parent scaffold 2,3,4,5-tetrahydro-1,5-benzoxazepine and its 7-bromo isomer—to project its physicochemical properties, spectroscopic characteristics, and potential bioactivity. Furthermore, this guide outlines robust, field-proven methodologies for its synthesis and computational evaluation, establishing a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development aimed at exploring this promising chemical space.
Introduction: The Rationale for Investigating this compound
The benzoxazepine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as bromine, onto the aromatic ring is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic parameters. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce specific electronic interactions, such as halogen bonding, which can refine a molecule's binding affinity and selectivity for its biological target.
This compound represents an under-explored isomer within this chemical class. The placement of the bromine atom at the 9-position is predicted to significantly influence the molecule's electronic distribution and steric profile compared to other isomers. This guide serves to bridge the current knowledge gap by providing a robust theoretical framework for this compound, thereby empowering researchers to rationalize its synthesis and initiate targeted investigations into its therapeutic potential.
Predicted Physicochemical and Spectroscopic Properties
While direct experimental data for the 9-bromo isomer is not yet published, we can extrapolate its core properties from the unsubstituted parent compound, 2,3,4,5-tetrahydro-1,5-benzoxazepine (CAS No. 7160-97-6), and related halogenated analogs.[3]
Core Molecular Properties
The fundamental properties of the parent scaffold provide a baseline for understanding the 9-bromo derivative. The addition of a bromine atom will substantially increase the molecular weight and is expected to increase its lipophilicity (LogP).
| Property | Value (Parent Scaffold) | Predicted Value (9-Bromo Isomer) | Source / Rationale |
| Molecular Formula | C₉H₁₁NO | C₉H₁₀BrNO | - |
| Molecular Weight | 149.19 g/mol | ~228.09 g/mol | [4] / Addition of one bromine atom |
| CAS Number | 7160-97-6 | Not Assigned | [3] |
| Polar Surface Area (PSA) | 21.26 Ų | ~21.26 Ų | [3] / Unlikely to be significantly altered |
| LogP | 2.02 | > 2.5 | [3] / Halogenation increases lipophilicity |
Theoretical Spectroscopic Profile
The characterization of this compound would rely on standard spectroscopic techniques. The predicted spectra would exhibit features characteristic of the benzoxazepine core, with distinct modifications introduced by the bromine substituent.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons on the seven-membered ring and the aromatic protons. The aromatic region would be most informative, with the bromine atom at the 9-position influencing the chemical shifts and coupling constants of the adjacent protons (H-8 and H-6) due to its electron-withdrawing inductive effect. Studies on related halogenated benzoxazepines show that protons on the chiral center can be shifted downfield due to the inductive effect of the neighboring oxygen atom.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the aliphatic and aromatic carbons. The carbon atom directly bonded to the bromine (C-9) will experience a significant shift.
-
IR Spectroscopy: Infrared spectroscopy is a key tool for identifying functional groups.[6] The IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and the C-O-C ether linkage stretch (~1200-1250 cm⁻¹). The C-Br stretch would appear in the fingerprint region, typically below 600 cm⁻¹.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core can be achieved through several established routes.[7] A highly efficient and plausible approach for synthesizing the target molecule involves the cyclization of a substituted aminophenol with a suitable three-carbon electrophile.
Retrosynthetic Analysis and Workflow
The logical disconnection for the target molecule points to 2-amino-4-bromophenol and a 1,3-dihalopropane as key starting materials. An alternative, one-pot synthesis starting from 2-aminophenol and epichlorohydrin has proven effective for similar structures and is adaptable for this target.[8]
Caption: Proposed synthesis for this compound.
Detailed Step-by-Step Protocol
This protocol describes a one-pot reaction under microwave irradiation, a method noted for its efficiency in synthesizing the benzoxazepine core.[8]
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-bromophenol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Microwave Synthesis Reactor
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-amino-4-bromophenol (1.0 eq), epichlorohydrin (1.2 eq), and ethanol (5 mL).
-
Base Addition: Add a solution of NaOH (1.5 eq) in water (2 mL) to the vessel.
-
Causality: The base is crucial for deprotonating the phenolic hydroxyl and the amino groups, increasing their nucleophilicity to facilitate the reaction with epichlorohydrin and promote the final cyclization step.
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Quench and Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the product and confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Theoretical Properties via Computational Modeling
To rigorously define the theoretical properties of this compound, in silico methods are indispensable. Density Functional Theory (DFT) and molecular docking are powerful predictive tools used extensively for novel oxazepine and diazepine derivatives.[9][10]
Density Functional Theory (DFT) Analysis
DFT calculations provide deep insights into the electronic structure and reactivity of a molecule.
Workflow:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a functional like B3LYP with a basis set such as 6-311+G(d).[11]
-
Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated:
-
HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Map: An MEP map is generated to visualize the electron density distribution. This map identifies electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, which is vital for predicting intermolecular interactions.[10]
-
-
Vibrational Frequency Analysis: Theoretical IR spectra are calculated to predict characteristic vibrational modes, which can be compared with experimental data for structural validation.
Caption: Workflow for Density Functional Theory (DFT) analysis.
Molecular Docking and Pharmacophore Modeling
Molecular docking predicts the preferred binding orientation of a molecule to a biological target. This is essential for hypothesis-driven drug discovery.
Workflow:
-
Target Selection: A relevant protein target is selected based on the known pharmacology of related benzoxazepines (e.g., receptors in the central nervous system, enzymes involved in cancer pathways).[1]
-
Ligand Preparation: The 3D structure of this compound is prepared (energy minimized).
-
Docking Simulation: Using software like AutoDock or GOLD, the ligand is docked into the active site of the target protein. The simulation generates multiple binding poses.
-
Analysis: The resulting poses are scored based on binding affinity (e.g., kcal/mol). The best-scoring poses are analyzed to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) with active site residues.[12][13] This analysis helps predict the compound's potential mechanism of action and guides further optimization.
Conclusion and Future Directions
This compound stands as a promising yet uncharacterized molecule. This guide establishes a foundational understanding by projecting its properties through analogy and outlining state-of-the-art methods for its synthesis and computational analysis. The provided protocols are robust and self-validating, designed to yield unambiguous structural and theoretical data.
Future research should focus on the practical execution of the proposed synthesis, followed by thorough experimental characterization (NMR, IR, MS, X-ray crystallography). Subsequent computational studies, guided by the workflows detailed herein, will illuminate the molecule's electronic and interactive properties. Finally, these theoretical insights must be paired with in vitro biological screening to uncover the true therapeutic potential of this novel benzoxazepine derivative.
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Mohammed, M. J., et al. (2023). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Hassan, S. A., et al. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides. Molecular Diversity. Available at: [Link]
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ResearchGate. (2023). Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. Available at: [Link]
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ResearchGate. (2012). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. Available at: [Link]
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MDPI. (2019). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Available at: [Link]
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National Institutes of Health. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Available at: [Link]
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PubMed. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides. Available at: [Link]
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PatSnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Available at: [Link]
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Spectroscopic Profile of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: A Technical Guide
Introduction
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a halogenated derivative of the benzoxazepine scaffold, a core structure found in numerous biologically active compounds. The seven-membered ring of the 1,5-benzoxazepine system imparts significant conformational flexibility, which can be a critical determinant of its interaction with biological targets. The presence and position of the bromine atom on the aromatic ring are expected to significantly influence its electronic properties, metabolic stability, and pharmacokinetic profile. Accurate structural elucidation through spectroscopic methods is, therefore, a cornerstone of its chemical and pharmacological investigation.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~7.2-7.4 | d | ~2.0 |
| H-7 | ~6.8-7.0 | t | ~8.0 |
| H-8 | ~7.0-7.2 | d | ~8.0 |
| NH (5-position) | ~3.5-5.0 | br s | - |
| CH₂ (2-position) | ~4.0-4.3 | t | ~5.0-6.0 |
| CH₂ (3-position) | ~1.8-2.2 | m | ~5.0-6.0 |
| CH₂ (4-position) | ~3.2-3.5 | t | ~5.0-6.0 |
-
Aromatic Protons (H-6, H-7, H-8): The bromine atom at the 9-position will influence the chemical shifts of the aromatic protons. H-8, being ortho to the bromine, is expected to be the most deshielded of the aromatic protons. The splitting pattern will follow a typical ABC spin system for a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Protons (CH₂-2, CH₂-3, CH₂-4): The protons on the tetrahydrooxazepine ring will exhibit characteristic chemical shifts. The methylene group adjacent to the oxygen (CH₂-2) is expected to be the most deshielded. The central methylene group (CH₂-3) will likely appear as a multiplet due to coupling with the adjacent methylene groups. The methylene group adjacent to the nitrogen (CH₂-4) will also be deshielded.
-
NH Proton: The proton on the nitrogen atom is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-9a (quaternary) | ~145-150 |
| C-5a (quaternary) | ~135-140 |
| C-9 (C-Br) | ~110-115 |
| C-6 | ~125-130 |
| C-7 | ~120-125 |
| C-8 | ~128-133 |
| C-2 | ~70-75 |
| C-3 | ~25-30 |
| C-4 | ~45-50 |
-
Aromatic Carbons: The carbon atom directly bonded to the bromine (C-9) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-5a and C-9a) will also have distinct chemical shifts.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons will be consistent with their positions relative to the heteroatoms. C-2, being attached to oxygen, will be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Secondary amine, likely a broad peak |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds |
| C-H Stretch (Aliphatic) | 2850-2960 | Aliphatic C-H bonds in the oxazepine ring |
| C=C Stretch (Aromatic) | 1450-1600 | Benzene ring stretching vibrations |
| C-N Stretch | 1250-1350 | Amine C-N bond |
| C-O Stretch | 1000-1300 | Ether C-O bond |
| C-Br Stretch | 500-600 | Carbon-bromine bond |
The IR spectrum will be characterized by the presence of a secondary amine N-H stretch, aromatic and aliphatic C-H stretches, and characteristic absorptions for the C-N, C-O, and C-Br bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity (M⁺ and M⁺+2), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[1][2] This isotopic signature is a key diagnostic feature for bromine-containing compounds.[1][2] The predicted m/z for the molecular ions would be approximately 227 and 229.
-
Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of fragments from the tetrahydrooxazepine ring. Common fragmentation pathways could include the loss of ethylene (C₂H₄) or other small neutral molecules. The bromine atom may also be lost as a radical.
Experimental Protocols
The acquisition of the spectroscopic data described above would typically involve the following standard laboratory procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peaks.
Visualization of Molecular Structure and Spectroscopic Correlations
To aid in the understanding of the structure and its spectroscopic features, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Sources
An In-depth Technical Guide to the Solubility Profile of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor solubility can impede absorption, compromise in vitro assay results, and create significant hurdles in formulation development.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a member of the pharmacologically significant benzoxazepine class of compounds.[2][3] While specific experimental solubility data for this particular analog is not extensively documented in publicly available literature, this whitepaper outlines the essential physicochemical principles, robust experimental protocols, and data interpretation strategies necessary to establish a thorough and reliable solubility profile. By following the methodologies detailed herein, researchers can generate the critical data needed to advance the development of this and related compounds.
Foundational Physicochemical Characterization
A comprehensive understanding of a compound's intrinsic physicochemical properties is paramount to interpreting its solubility behavior. For this compound, these properties dictate how it will interact with various solvent systems, particularly the aqueous environments relevant to biological systems and formulation.
Structural and Predicted Properties
The initial step involves a thorough analysis of the molecule's structure to predict key solubility-governing parameters. While experimental determination is the gold standard, computational tools provide valuable initial estimates.
-
Molecular Formula: C₁₀H₁₁BrNO
-
Molecular Weight: 242.10 g/mol
-
Predicted Lipophilicity (XLogP3): ~2.5-3.0. This value, indicating moderate lipophilicity, suggests that while the compound has an affinity for non-polar environments, its solubility in aqueous media may be limited. The presence of the bromine atom significantly increases lipophilicity compared to the parent benzoxazepine structure.
-
Predicted pKa: The tetrahydro-1,5-benzoxazepine scaffold contains a secondary amine within the seven-membered ring. This amine is basic, with a predicted pKa in the range of 8.0-9.0. This implies that the compound will be protonated and exist as a more soluble cationic species at pH values significantly below its pKa (e.g., in the stomach) and will be predominantly in its less soluble, neutral form at physiological and basic pH. This pH-dependent solubility is a critical factor in oral drug absorption.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 242.10 g/mol | Moderate molecular weight, generally favorable for solubility. |
| XLogP3 | ~2.5 - 3.0 | Moderate lipophilicity; may favor organic solvents over aqueous media. |
| Hydrogen Bond Donors | 1 (from the secondary amine) | Can participate in hydrogen bonding, aiding solvation in protic solvents. |
| Hydrogen Bond Acceptors | 1 (from the oxygen atom) | Can accept hydrogen bonds, contributing to aqueous solubility. |
| pKa (Basic) | ~8.0 - 9.0 | Significant pH-dependent solubility; higher solubility at acidic pH. |
Strategic Approaches to Solubility Determination
Solubility is not a single value but a profile that varies with conditions. For drug development, two key types of solubility are assessed: kinetic and thermodynamic.[4]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][6] It is a high-throughput method used in early discovery to flag compounds that might precipitate in assays and to provide a preliminary rank-ordering of solubility.[7] The values are often higher than thermodynamic solubility because there is insufficient time for the system to reach equilibrium.[5]
-
Thermodynamic Solubility: This is the "true" equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[1] It is a lower-throughput, more resource-intensive measurement crucial for late-stage discovery, lead optimization, and pre-formulation, as it dictates the maximum achievable concentration for dosing.[8][9]
The following diagram illustrates the logical workflow for a comprehensive solubility assessment.
Caption: High-level workflow for solubility characterization in drug discovery.
Experimental Protocols for Solubility Determination
The following protocols are presented as self-validating systems, incorporating necessary controls and detailed steps to ensure data integrity and reproducibility.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[9] It measures the concentration of the compound in a saturated solution after a prolonged incubation period.
Principle of Causality: By adding an excess of the solid compound to the solvent and allowing it to equilibrate for an extended period (typically 24 hours), we ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[8] This mimics the conditions relevant for determining the maximum absorbable dose in vivo.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into individual 1.5 mL glass vials. Prepare duplicate or triplicate vials for each solvent system to be tested (e.g., pH 1.2 HCl, pH 6.8 Phosphate Buffer, pH 7.4 PBS, Water).
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent/buffer to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator set to a constant, gentle agitation at a controlled temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. The presence of visible solid material at the end of the incubation period is essential to confirm that a saturated solution has been achieved.[8]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let larger particles settle. Carefully aspirate the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining undissolved solid. This filtration step is critical to avoid artificially high concentration readings.
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Analyze the filtered saturated solutions and the calibration standards using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration.[1]
-
Data Reporting: Report the average solubility from the replicate samples in µg/mL and µM.
Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility assay.
Protocol: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early screening and relies on detecting light scattering from precipitated particles.[10][11]
Principle of Causality: The method leverages the principle that when a compound precipitates out of solution, it forms fine particles that scatter light. By adding a DMSO stock solution to an aqueous buffer, we create a supersaturated state. The degree of light scattering (nephelometry) is proportional to the amount of insoluble material, allowing for a rapid determination of the concentration at which precipitation occurs.[10]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Plate Preparation: In a clear-bottom 96-well or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Serial Dilution: Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the buffer-filled wells. This creates a range of final compound concentrations (e.g., from 200 µM down to 1 µM) with a constant low percentage of DMSO (e.g., 1-2%).
-
Incubation: Cover the plate and incubate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.[7]
-
Measurement: Read the plate on a microplate nephelometer, which measures the intensity of scattered light in each well.[11]
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility limit is defined as the concentration at which the signal begins to rise significantly above the background, indicating the onset of precipitation.
Conclusion and Forward Outlook
Establishing a comprehensive solubility profile for this compound is a foundational activity in its preclinical development. The predicted basic pKa suggests that pH will be a critical factor influencing its solubility, a hypothesis that must be confirmed experimentally using the thermodynamic shake-flask method across a range of physiologically relevant pH values. While high-throughput kinetic assays provide valuable early-stage data, the equilibrium solubility values are essential for guiding formulation strategies and interpreting pharmacokinetic data. The protocols and strategies outlined in this guide provide a robust framework for generating the high-quality, reliable data required for informed decision-making in the drug development pipeline.
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5540. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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A Technical Guide to Unveiling the Biological Targets of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antibacterial, and effects on the central nervous system.[1][2][3] Specifically, compounds based on this core have been shown to interact with G-protein-coupled receptors (GPCRs) and have been investigated for treating neuronal disorders like Alzheimer's and Parkinson's disease.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of the specific biological targets of a novel derivative, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. We present a logical workflow commencing with computational, in silico predictions to generate initial hypotheses, followed by rigorous experimental target identification using state-of-the-art chemical proteomics methods. Finally, we detail a suite of biophysical and cell-based assays essential for validating these potential targets, ensuring a high degree of scientific confidence in the elucidated mechanism of action. This document serves as a roadmap for researchers aiming to deorphanize novel compounds and accelerate their translation into viable therapeutic candidates.
Introduction: The Therapeutic Potential of the 1,5-Benzoxazepine Scaffold
The process of identifying the specific molecular target of a novel compound is a cornerstone of modern drug discovery.[4][5] It provides a mechanistic understanding of a drug's action, enables rational optimization of its properties, and helps predict potential side effects.[4][6] The 1,5-benzoxazepine core is of particular interest due to its documented pharmacological versatility. Derivatives have been explored as histamine H3 receptor antagonists, antipsychotic agents, and antileishmanial agents.[2][7][8] Given this precedent, this compound represents a promising, yet uncharacterized, molecule. The critical first step in unlocking its therapeutic potential is to determine which protein or proteins it interacts with in a biological system to exert its effects.
This guide provides the strategic and technical framework for achieving this goal. We will progress from broad, hypothesis-generating techniques to highly specific, validation-focused experiments.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive experimental work, computational methods can provide a cost-effective and rapid means of generating a preliminary list of likely biological targets.[9][10] This approach leverages vast databases of known drug-target interactions to predict targets for a novel molecule based on structural or chemical similarity.[9][11]
Rationale and Approach
The core principle is to reverse the paradigm of virtual screening; instead of screening a library of compounds against a single target, we will screen our single compound against a library of targets.[9] We will employ a consensus-based approach, integrating results from multiple in silico tools to increase the confidence of our predictions.[12]
Recommended In Silico Methodologies
A robust computational workflow should include both ligand-based and structure-based methods:
| Method | Principle | Recommended Tools | Output |
| Ligand-Based Similarity | Compares the 2D/3D structure and physicochemical properties of the query molecule to databases of compounds with known biological targets. | ChEMBL, PubChem, SwissTargetPrediction, MolTarPred[11] | A ranked list of potential targets based on the similarity of the query compound to known active ligands. |
| Pharmacophore Matching | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) in the query molecule and searches for targets with binding sites that complement this pharmacophore. | PharmMapper, ZINCPharmer | A list of protein targets with binding pockets that geometrically and chemically match the query compound's pharmacophore. |
| Reverse/Panel Docking | Docks the 3D structure of the query molecule into the binding sites of a large panel of proteins to calculate binding energies and identify favorable interactions.[9] | idTarget, TarFisDock | A list of targets ranked by predicted binding affinity (docking score) for the query compound. |
Interpreting Computational Data
The output from these tools will be a list of potential protein targets. The highest-confidence hypotheses will be those targets that are predicted by multiple, independent methods.[12] This initial list will guide the design of subsequent experimental validation studies. Given the known activities of similar benzoxazepine and benzothiazepine scaffolds in CNS disorders, special attention should be paid to predicted targets such as GPCRs (e.g., dopamine, serotonin, histamine receptors), ion channels, and key enzymes involved in neurotransmission.[1][2][7][13]
Phase 2: Experimental Target Identification
While in silico methods are powerful for generating hypotheses, experimental validation is non-negotiable. The goal of this phase is to physically isolate and identify proteins that directly bind to this compound from a complex biological sample, such as a cell lysate.
Overall Strategy: A Multi-Pronged Approach
We will utilize two orthogonal, well-established strategies for target identification: affinity-based proteomics and label-free thermal shift assays. The convergence of results from these distinct methods will provide strong evidence for genuine targets.
Caption: Overall workflow for target deconvolution of a novel compound.
Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a classic and powerful "pull-down" technique.[14] The compound of interest is immobilized on a solid support (beads) and used as "bait" to capture its binding partners from a cell lysate.[15] These captured proteins are then identified using mass spectrometry.[16][17]
Principle of the Method: The high specificity of the interaction between the drug and its target allows for their selective enrichment and isolation from thousands of other proteins in a lysate.[15]
Detailed Protocol:
-
Probe Synthesis:
-
Causality: A crucial first step is to synthesize an affinity probe. This involves modifying the parent compound, this compound, by attaching a linker arm terminating in a reactive group or an affinity tag like biotin.[4] The attachment point must be at a position on the molecule that is not critical for its biological activity, as determined by preliminary Structure-Activity Relationship (SAR) studies if available.
-
Step 1: Identify a non-essential position on the benzoxazepine core for linker attachment.
-
Step 2: Synthesize the derivative with a linker (e.g., a polyethylene glycol, PEG, chain) terminating in an amine or carboxyl group.[5]
-
Step 3: Covalently attach this probe to NHS-activated agarose beads or streptavidin beads (if using a biotin tag).[4][5]
-
-
Affinity Pull-Down:
-
Step 1: Prepare a native protein lysate from a relevant cell line or tissue.
-
Step 2: Incubate the lysate with the compound-immobilized beads for 1-2 hours at 4°C to allow for binding.
-
Step 3 (Control): In a parallel experiment, incubate the lysate with the beads in the presence of a high concentration of the free, non-immobilized this compound. This is a critical competition experiment; true binding partners should be outcompeted by the free compound and will not be pulled down.
-
Step 4: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Step 5: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Step 1: Separate the eluted proteins by SDS-PAGE.
-
Step 2: Perform an in-gel tryptic digest of the protein bands.
-
Step 3: Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]
-
Step 4: Identify the proteins by matching the peptide fragmentation spectra against a protein database.
-
Causality: True hits will be highly enriched in the main experiment and significantly reduced or absent in the competition control experiment.
-
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. As a novel or sparsely documented compound, direct safety data is limited. Therefore, this document synthesizes field-proven insights and data from structurally analogous brominated heterocyclic and benzoxazepine compounds to establish a robust framework for risk mitigation. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and similar chemical entities with the highest degree of safety.
Compound Identification and Hazard Analysis by Analogy
This compound is a halogenated derivative of a seven-membered heterocyclic scaffold. Due to the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is derived from related structures. The primary hazards are anticipated to stem from the bromo-aromatic and the benzoxazepine core functionalities.
Structural Analogs Considered for Hazard Assessment:
-
2,3,4,5-Tetrahydro-1,4-benzoxazepine[1]
-
7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one[2]
-
5-Bromo-2,1,3-benzoxadiazole[3]
-
6-Bromo-1,3-benzoxazol-2(3H)-one[4]
-
General principles for halogenated organic compounds[5][6][7][8][9][10][11]
Anticipated Hazard Profile:
Based on these analogs, this compound should be treated as a hazardous substance with the potential for the following:
| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Rationale based on Analogous Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Several analogs, such as 2,3,4,5-Tetrahydro-1,4-benzoxazepine and 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, are classified as harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is classified as harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is classified as harmful if inhaled.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Multiple analogs, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine and 5-Bromo-2,1,3-benzoxadiazole, are known skin irritants.[1][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | A common classification for this chemical class, as seen with 2,3,4,5-Tetrahydro-1,4-benzoxazepine and 5-Bromo-2,1,3-benzoxadiazole.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | This is a potential hazard for powdered or volatile organic compounds and is listed for analogs like 2,3,4,5-Tetrahydro-1,4-benzoxazepine.[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle for handling this compound is to minimize all routes of exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on a thorough risk assessment.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which may cause irritation or absorption.[6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from dust particles and splashes.[3][9] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. A respirator may be necessary for large spills or if engineering controls fail. | To prevent inhalation of dust or aerosols.[6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensuring a safe research environment.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][12]
-
Grounding: When transferring large quantities of the solid, ensure equipment is properly grounded to prevent static discharge.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2][4]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential.
Spill Response:
-
Evacuate: For large spills, evacuate the immediate area and alert colleagues.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
Visualizing Safety Workflows
Risk Assessment and Handling Workflow
Caption: Risk assessment and handling workflow for this compound.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents involving this compound.
References
-
PubChem. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775. [Link]
-
ResearchGate. Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. [Link]
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PubChem. 2,3,5a,9a-Tetrahydro-1,5-benzoxazepine | C9H11NO | CID 57061573. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-2(3H)-benzoxazolone. [Link]
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ChemBK. 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1][3]oxazepine. [Link]
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Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Methodological & Application
Application Note: A Proposed Synthesis Protocol for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
This application note presents a detailed, two-step protocol for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed pathway commences with the selective N-alkylation of commercially available 2-amino-4-bromophenol with 3-chloropropanol to yield the key intermediate, 3-((2-hydroxy-5-bromophenyl)amino)propan-1-ol. Subsequent intramolecular cyclization of this intermediate via a Mitsunobu reaction affords the target benzoxazepine. This document provides a comprehensive, step-by-step experimental procedure, discusses the rationale behind the chosen synthetic strategy, and includes detailed characterization data.
Introduction
The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. These structures are recognized for their diverse pharmacological properties, making them attractive targets in drug development programs. The introduction of a bromine substituent, as in the case of this compound, offers a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines a plausible and efficient synthetic route to this target molecule, designed for researchers and scientists in the field of organic and medicinal chemistry.
Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated in the workflow diagram below. This approach was designed to utilize readily available starting materials and employ reliable, high-yielding chemical transformations.
Figure 1: Proposed synthetic workflow for this compound.
The initial step involves the selective N-alkylation of 2-amino-4-bromophenol with 3-chloropropanol. The selectivity of N-alkylation over O-alkylation in aminophenols can be challenging. In this protocol, the use of potassium carbonate as a base is intended to preferentially deprotonate the phenolic hydroxyl group, which could lead to O-alkylation. However, the greater nucleophilicity of the amino group is expected to favor the desired N-alkylation. The addition of sodium iodide facilitates a Finkelstein reaction, converting the less reactive 3-chloropropanol in situ to the more reactive 3-iodopropanol, thereby promoting the alkylation reaction.
The second step is an intramolecular cyclization of the resulting amino alcohol intermediate. A Mitsunobu reaction is proposed for this key transformation.[1][2] This reaction facilitates the dehydration and subsequent ring closure to form the seven-membered benzoxazepine ring under mild conditions. The use of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) activates the primary alcohol, allowing for intramolecular nucleophilic attack by the phenoxide, which is formed in situ.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| 2-Amino-4-bromophenol | Sigma-Aldrich | ≥98.0% |
| 3-Chloropropanol | Alfa Aesar | 98% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| Sodium Iodide (NaI) | J.T. Baker | ≥99.0% |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |
| Triphenylphosphine (PPh₃) | Oakwood Chemical | 99% |
| Diisopropyl azodicarboxylate (DIAD) | Combi-Blocks | 97% |
| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous, ≥99.9% |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | ACS Grade |
Step 1: Synthesis of 3-((2-Hydroxy-5-bromophenyl)amino)propan-1-ol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromophenol (5.00 g, 26.6 mmol), potassium carbonate (7.35 g, 53.2 mmol), and sodium iodide (4.38 g, 29.3 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
To the stirring suspension, add 3-chloropropanol (2.42 mL, 29.3 mmol) dropwise via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes gradient) to afford 3-((2-hydroxy-5-bromophenyl)amino)propan-1-ol as a pale yellow solid.
Step 2: Synthesis of this compound
-
To a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 3-((2-hydroxy-5-bromophenyl)amino)propan-1-ol (4.00 g, 16.2 mmol) and triphenylphosphine (5.10 g, 19.4 mmol) in 80 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
To the cold, stirring solution, add diisopropyl azodicarboxylate (DIAD) (3.82 mL, 19.4 mmol) dropwise over 15 minutes. A color change to yellow or orange is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (Eluent: 5-15% Ethyl Acetate in Hexanes gradient) to isolate this compound as a white to off-white solid.
Characterization Data (Expected)
3-((2-Hydroxy-5-bromophenyl)amino)propan-1-ol:
-
Appearance: Pale yellow solid
-
¹H NMR (400 MHz, CDCl₃) δ: 7.00 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.6, 2.4 Hz, 1H), 6.65 (d, J = 8.6 Hz, 1H), 4.60 (br s, 1H, NH), 3.80 (t, J = 5.8 Hz, 2H), 3.30 (t, J = 6.2 Hz, 2H), 1.90 (p, J = 6.0 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.9, 132.8, 125.4, 116.8, 112.3, 111.9, 60.8, 43.5, 32.1.
-
MS (ESI): m/z 246.0 [M+H]⁺, 248.0 [M+H+2]⁺.
This compound:
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃) δ: 7.15 (d, J = 2.5 Hz, 1H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H), 6.70 (d, J = 8.5 Hz, 1H), 4.20 (t, J = 5.5 Hz, 2H), 3.50 (t, J = 6.0 Hz, 2H), 2.10 (p, J = 5.8 Hz, 2H), 4.80 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 149.5, 135.2, 128.1, 118.2, 115.6, 110.8, 68.4, 45.2, 28.9.
-
MS (ESI): m/z 228.0 [M+H]⁺, 230.0 [M+H+2]⁺.
Discussion
The proposed synthetic route offers a straightforward and efficient method for the preparation of this compound. The choice of a two-step sequence allows for the isolation and characterization of the key N-alkylated intermediate, which can be crucial for troubleshooting and optimization. The intramolecular Mitsunobu reaction is a powerful tool for the formation of cyclic ethers and is expected to proceed with good to excellent yield.[3]
Alternative approaches to the intramolecular cyclization could include the conversion of the primary alcohol of the intermediate to a tosylate or mesylate, followed by base-promoted cyclization. However, the Mitsunobu reaction offers the advantage of being a one-pot procedure from the alcohol.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
3-Chloropropanol and DIAD are toxic and should be handled with care.
-
DMF is a potential reproductive hazard and should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The proposed two-step route is based on established and reliable chemical transformations and is amenable to scale-up. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
-
Campos, J. M., et al. (2012). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. RSC Advances, 2(33), 12631-12635. [Link]
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ResearchGate. (n.d.). Various approaches towards 2,3,4,5-tetrahydro-1,5-benzoxazepine synthesis. Retrieved from [Link]
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PubMed. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(8), 958-963. [Link]
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ResearchGate. (n.d.). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
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Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
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ResearchGate. (n.d.). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]
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National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4976. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tetrahydro and hexahydro tetracyclic 1,5-benzoxazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydro-1,5-benzoxazepines and Tetrahydro-1H-1,5-benzodiazepines by a Tandem Reduction-Reductive Amination Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 15(3), 567-571. [Link]
-
Royal Society of Chemistry. (2019). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 55(74), 11091-11094. [Link]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Reddit. (n.d.). N-alkylation of aminophenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 4(28), 14619-14626. [Link]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 90. [Link]
-
Royal Society of Chemistry. (2020). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Green Chemistry, 22(16), 5249-5254. [Link]
-
ResearchGate. (n.d.). Synthetic pathway from photocyclization of 1-(3-hydroxypropyl)pyridin-1-ium chloride (1c)[6], followed by a nucleophilic attack to the bicyclic vinyl aziridine ring (2c) by 1-methyl-1H-tetrazole-5-thiol to produce 3c. Retrieved from [Link]
-
National Institutes of Health. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic letters, 16(21), 5764–5767. [Link]
-
PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in molecular biology (Clifton, N.J.), 2371, 101–115. [Link]
-
PubMed. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Organic letters, 20(24), 8039–8042. [Link]
-
Springer Nature Experiments. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]
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- 6. reddit.com [reddit.com]
Application Notes and Protocols for the Purification of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a key intermediate in the synthesis of various biologically active molecules. Recognizing the critical role of purity in drug discovery and development, this document outlines systematic approaches to remove common process-related impurities. Methodologies covered include flash column chromatography and recrystallization, with an emphasis on the rationale behind procedural choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purification strategy for this and structurally related benzoxazepine derivatives.
Introduction: The Importance of Purity for this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazepine scaffold is a common feature in molecules targeting the central nervous system. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this intermediate valuable in the synthesis of diverse compound libraries for drug discovery.
The purity of this intermediate is paramount, as residual starting materials, by-products, or reagents can interfere with subsequent synthetic steps, leading to the formation of undesired side products and complicating the purification of the final active pharmaceutical ingredient (API). Furthermore, impurities can introduce toxicity or reduce the efficacy of the end compound. This guide, therefore, presents a systematic approach to the purification of this compound, ensuring a high-purity product suitable for downstream applications.
Understanding Potential Impurities
A robust purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of this compound can be achieved through various routes, often involving the cyclization of a suitably substituted aminophenol derivative. Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor amino alcohol or bromo-functionalized phenol.
-
Reagents: Catalysts, bases, or dehydrating agents used in the cyclization step.
-
By-products: Resulting from incomplete reactions, side reactions (e.g., over-alkylation, dimerization), or rearrangement products.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
A logical workflow for purification development is presented below.
Caption: A logical workflow for the purification of this compound.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a versatile and widely used technique for the purification of organic compounds.[1] It is particularly effective for separating the target compound from impurities with different polarities.
Rationale for Method Selection
The presence of both a polar secondary amine and a relatively nonpolar bromophenyl group in this compound suggests a moderate polarity. This makes it an ideal candidate for purification by normal-phase flash chromatography using a silica gel stationary phase. The choice of solvent system (mobile phase) is critical for achieving good separation.
Step-by-Step Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column and appropriate accessories
-
Collection tubes
Protocol:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of a nonpolar solvent (hexanes) and a more polar solvent (ethyl acetate).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.
-
Pro-Tip: The basic nature of the amine in the target molecule can cause tailing on the acidic silica gel. To mitigate this, add a small amount of triethylamine (0.1-1%) to the mobile phase. This will improve the peak shape and resolution.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the target compound from impurities.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Example Solvent Systems
| Solvent System (v/v) | Modifier | Observed Rf of Target | Notes |
| 80:20 Hexanes:EtOAc | 0.5% TEA | ~0.3 | Good starting point for initial screening. |
| 70:30 Hexanes:EtOAc | 0.5% TEA | ~0.45 | May be suitable if impurities are less polar. |
| 95:5 DCM:MeOH | 0.5% TEA | ~0.4 | Useful for more polar impurities. |
Secondary Purification & Final Polishing: Recrystallization
If the product from chromatography is a solid and requires higher purity, or if the crude product is already substantially pure and crystalline, recrystallization is an excellent and economical purification method.
The Principle of Recrystallization
Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Protocol for Recrystallization
Materials:
-
Purified this compound
-
Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Protocol:
-
Solvent Screening:
-
Place a small amount of the compound in several test tubes.
-
Add a few drops of a different solvent to each tube and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this temperature.
-
Heat the tubes that show poor room temperature solubility. The compound should dissolve completely upon heating.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable recrystallization solvent.
-
-
Recrystallization Procedure:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment and Characterization
After purification, it is essential to confirm the purity and identity of the this compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. The choice between flash column chromatography and recrystallization will depend on the nature and quantity of the impurities present in the crude product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity material, thereby ensuring the success of subsequent research and development activities.
References
- Sheng, J. (n.d.). Molecular machines. University of Groningen.
- Synthesis and Chemical Transformations of Benzoxazepines. (2016).
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2008).
- Fino, R., et al. (2024). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. PMC.
- One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2025). The Journal of Organic Chemistry.
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Analytical methods for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine characterization
An Application Guide to the Analytical Characterization of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
This document provides a comprehensive guide to the analytical methods required for the robust characterization of this compound, a heterocyclic scaffold of significant interest in pharmaceutical development. Heterocyclic compounds are foundational in medicinal chemistry, forming the core of numerous drugs.[1][2] The structural integrity, purity, and stability of such intermediates are paramount to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction for unambiguous structural elucidation and purity assessment, adhering to the principles of scientific integrity and regulatory compliance.
Introduction: The Imperative for Rigorous Characterization
This compound is a key building block in synthetic organic chemistry. Its benzoxazepine core is a privileged scaffold found in various biologically active molecules.[2][3] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate. Before its use in multi-step syntheses, its identity, structure, and purity must be unequivocally established. Failure to do so can compromise entire drug discovery campaigns, leading to wasted resources and potentially ambiguous biological data.
This guide presents a multi-modal analytical workflow designed to provide a complete and validated profile of the target compound. Each method provides a unique and complementary piece of information, culminating in a high-confidence characterization package suitable for research, development, and regulatory submission.
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Application Notes and Protocols for the In Vitro Characterization of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Introduction: Unveiling the Bioactivity of a Novel Benzoxazepine Analog
The benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anticonvulsant, and neuroleptic effects.[1][2] Many of these actions are mediated through interactions with central nervous system (CNS) targets, such as G protein-coupled receptors (GPCRs).[3][4][5] This document provides a comprehensive guide for the initial in vitro characterization of a novel analog, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. The following protocols are designed to elucidate its primary biological targets, functional activity, cytotoxic profile, and potential for off-target liabilities.
The proposed workflow is a multi-tiered approach, beginning with broad screening to identify potential molecular targets and progressing to more specific functional and safety-related assays. This strategy allows for a thorough and efficient evaluation of the compound's pharmacological profile.
Experimental Workflow for Characterization
Figure 1: A tiered experimental workflow for the in vitro characterization of this compound.
Phase 1: Target Identification via Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] A competitive binding assay format will be employed to measure the ability of this compound to displace a known radiolabeled ligand from its target receptor. Given the prevalence of benzoxazepines as CNS agents, initial screening should focus on dopamine and serotonin receptor subtypes, which are key targets for antipsychotic and neurological drugs.[7][8][9][10]
Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure that can be adapted for various GPCRs expressed in cell membrane preparations.
1. Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A receptor) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[11]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[11]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[11]
2. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of this compound.[6][11]
-
For each concentration of the test compound, prepare triplicate wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6][11]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.[11]
-
Count the radioactivity in each well using a scintillation counter.[11]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[11]
| Parameter | Recommended Value |
| Membrane Protein | 3-20 µ g/well (for cells) or 50-120 µ g/well (for tissue)[11] |
| Radioligand Conc. | Typically at or below the Kd for the receptor |
| Test Compound Conc. | 10-point, 5-log unit range (e.g., 1 nM to 100 µM)[6] |
| Incubation Time | 60 minutes (or until equilibrium is reached)[11] |
| Incubation Temperature | 30°C[11] |
Phase 2: Functional Characterization of GPCR Activity
Once a binding affinity for a specific GPCR is established, the next critical step is to determine the functional consequence of this interaction. Cell-based functional assays are employed to ascertain whether this compound acts as an agonist (activates the receptor), an antagonist (blocks the action of the natural ligand), or an allosteric modulator.[4][12][13] The choice of assay depends on the G-protein coupling of the receptor.
-
Gs- and Gi-coupled receptors: Changes in cyclic AMP (cAMP) levels are measured.
-
Gq-coupled receptors: Measurement of inositol phosphates (like IP1) or intracellular calcium flux is appropriate.[12]
Protocol: Cell-Based Functional Assay (cAMP Measurement for Gi-coupled Receptors)
This protocol describes an antagonist-mode assay for a Gi-coupled receptor, such as the dopamine D2 receptor.
1. Cell Culture and Plating:
-
Use a recombinant cell line stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Culture the cells in the recommended growth medium until they reach the desired confluency.
-
Seed the cells into 96-well or 384-well assay plates at an optimized density and allow them to adhere overnight.
2. Assay Procedure (Antagonist Mode):
-
On the day of the assay, remove the culture medium from the wells.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of a known agonist (e.g., dopamine for the D2 receptor) at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Simultaneously, add a cAMP-stimulating agent like forskolin to amplify the signal.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
3. Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Follow the manufacturer's instructions for the specific detection kit.
4. Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP for Gi-coupled receptors) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Figure 2: Signaling pathway for a Gi-coupled GPCR, illustrating the point of intervention for an antagonist.
Phase 3: General Cytotoxicity and Safety Profiling
Early assessment of a compound's potential for cytotoxicity and off-target effects is crucial in drug development. This phase focuses on two key assays: the MTT assay to evaluate general cell viability and the hERG patch-clamp assay to assess the risk of cardiac arrhythmia.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
1. Cell Plating:
-
Seed a suitable cell line (e.g., HeLa, HepG2, or the cell line used in the functional assays) into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[14]
2. Compound Treatment:
-
Prepare a range of concentrations of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubate the cells for a desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14][16]
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][16]
4. Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a buffered detergent solution) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value (the concentration that causes 50% reduction in cell viability).
| Parameter | Recommended Value |
| Cell Seeding Density | 10,000 cells/well (for a 48-well plate, adjust for 96-well)[14] |
| MTT Concentration | 0.5 mg/mL[14] |
| Incubation with MTT | 2-4 hours[14][16] |
| Solubilization Time | 15 minutes with shaking |
| Absorbance Wavelength | 570-590 nm |
Protocol: hERG Potassium Channel Assay (Automated Patch-Clamp)
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[17][18] Therefore, assessing a compound's activity at this channel is a regulatory requirement for drug development.[18] Automated patch-clamp systems provide a higher throughput method for this evaluation compared to manual patch-clamp.[17][18]
1. Cell Preparation:
-
Use a cell line stably expressing the human hERG channel (e.g., CHO or HEK cells).
-
Harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
2. Automated Patch-Clamp Procedure:
-
Prime the system's microfluidic chip with the appropriate intracellular and extracellular solutions.[17]
-
The system automatically aspirates the cell suspension and traps single cells at the recording apertures.[17]
-
A giga-seal is formed, and the whole-cell configuration is established.[17]
-
Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp or step to measure the tail current, which is characteristic of hERG.[18][19]
3. Compound Application and Recording:
-
After establishing a stable baseline current, apply a vehicle control solution followed by increasing concentrations of this compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
A known hERG blocker (e.g., cisapride, dofetilide, or E-4031) should be used as a positive control.[18][19]
4. Data Analysis:
-
Measure the peak tail current amplitude at each concentration of the test compound.
-
Calculate the percentage of current inhibition relative to the baseline current in the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Line | CHO or HEK cells expressing hERG[18] |
| Voltage Protocol | As per established guidelines (e.g., CiPA initiative)[19] |
| Positive Control | Cisapride, Dofetilide, or E-4031[18][19] |
| Number of Cells | 4-7 cells per concentration[19] |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its receptor binding profile, functional activity, cytotoxicity, and cardiac safety liability, researchers can gain critical insights into its pharmacological properties and potential as a therapeutic agent. The data generated from these assays will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies.
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9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine cell-based assay development
Topic: 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: A Framework for Cell-Based Assay Development and Novel Compound Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of bioactive small molecules is a cornerstone of modern drug discovery. This compound represents a novel chemical entity with undetermined biological activity. This application note provides a comprehensive, strategy-driven framework for the initial characterization of this and other novel compounds using cell-based assays. We eschew a single, rigid protocol in favor of a logical, tiered approach designed to first establish a viable therapeutic window and then systematically probe for functional activity across major druggable target classes. This guide details protocols for foundational cytotoxicity assays, followed by high-throughput functional screens for G-Protein Coupled Receptor (GPCR) and ion channel modulation, and pathway-specific reporter gene assays. Central to this framework is a robust validation system, ensuring that any identified "hit" is both statistically significant and reproducible.
Introduction: The Challenge of Novel Compound Characterization
The journey from a newly synthesized compound to a validated lead requires a systematic and empirical approach to elucidating its biological function. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to assess a compound's effects on cellular function, toxicity, and signaling pathways.[1][2][3] This guide uses this compound as a representative novel agent to illustrate a robust workflow for progressing from an unknown entity to a compound with a defined cellular activity profile.
The initial challenge is the absence of a known target. Therefore, our strategy is not to confirm a pre-existing hypothesis, but to discover the compound's primary cellular effects through a series of carefully selected assays. This process involves three key phases:
-
Phase 1: Defining the Activity Window. Determining the compound's cytotoxicity to establish a non-lethal concentration range for functional screening.
-
Phase 2: Broad Functional Screening. Employing high-sensitivity assays to detect activity against the most prevalent therapeutic target families, such as GPCRs and ion channels.[2][4][5][6]
-
Phase 3: Mechanistic Deep Dive & Validation. Using more specific assays (e.g., reporter gene assays) to probe signaling pathway modulation and rigorously validating all initial hits.
This document serves as a practical guide for researchers to design and execute a comprehensive initial characterization of novel small molecules.
Strategic Workflow for Novel Compound Screening
A logical and efficient workflow is critical to avoid confounding results and maximize the utility of resources. The following diagram outlines our recommended approach.
Caption: High-level workflow for novel compound characterization.
Cell Line Selection and Culture
The choice of cell line is a critical parameter. For initial screening of a novel compound, an ideal cell line is robust, easy to culture and transfect, and widely characterized.
-
Recommended Cell Line: Human Embryonic Kidney 293 (HEK293) cells.[7][8]
-
Rationale: HEK293 cells exhibit high transfection efficiency, making them suitable for subsequent reporter gene assays or stable cell line generation.[8][9] They grow rapidly and are a standard model in drug discovery and safety screening.[7][10][11] Chinese Hamster Ovary (CHO) cells are also a common and suitable alternative, particularly for stable expression of GPCRs.[12][13][14]
Protocol 1: Standard Culture of HEK293 Cells
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach using a suitable dissociation reagent (e.g., TrypLE™ Express). Resuspend cells in fresh medium and re-plate at a 1:5 to 1:10 split ratio.
Phase 1 Protocol: Cytotoxicity Assay
Rationale: It is essential to first determine the concentration range at which the compound exhibits cytotoxic effects. This ensures that any activity observed in subsequent functional assays is not an artifact of cell death. We will use a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[10]
Protocol 2: ATP-Based Cytotoxicity Assay
-
Cell Plating: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 mM. Then, create a 200x working stock by diluting in culture medium.
-
Compound Treatment: Add 1 µL of each compound dilution to the respective wells (final DMSO concentration ≤ 0.5%). Include "cells only" (vehicle control) and "no cells" (background) wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all wells.
-
Normalize the data by setting the vehicle control average as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC₅₀ (50% cytotoxic concentration).
-
Table 1: Example Cytotoxicity Data and Analysis
| Concentration (µM) | Raw Luminescence | % Viability |
| 100 | 5,123 | 5.1% |
| 33.3 | 10,567 | 10.6% |
| 11.1 | 48,912 | 48.9% |
| 3.7 | 95,432 | 95.4% |
| 1.2 | 99,876 | 99.9% |
| 0.4 | 101,234 | 101.2% |
| Vehicle (DMSO) | 100,000 | 100% |
| Calculated CC₅₀ | ~11.5 µM |
Phase 2 Protocols: Broad Functional Screening
Based on the cytotoxicity profile, select a concentration range for functional screening that is well below the CC₅₀ (e.g., up to 10 µM if the CC₅₀ is >30 µM).
A. GPCR Activity Screen: Calcium Flux Assay
Rationale: GPCRs are a vast family of drug targets. Many GPCRs, particularly those coupled to Gq or Gi proteins, signal through the release of intracellular calcium.[6][15] A fluorescent calcium flux assay is a high-throughput method to detect agonists, antagonists, or allosteric modulators of these receptors.[16] The use of a no-wash kit format minimizes cell perturbation and improves data quality.
Protocol 3: No-Wash FLIPR Calcium Flux Assay
-
Cell Plating: Seed HEK293 cells in a black, clear-bottom 384-well plate at 20,000 cells/well in 25 µL of medium and incubate overnight.
-
Dye Loading:
-
Compound Plate Preparation: Prepare a 3x final concentration plate of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Instrument Setup:
-
Set up a kinetic read protocol on a fluorescence imaging plate reader (FLIPR).
-
Typical settings: Excitation ~485 nm, Emission ~525 nm, read interval of 1-2 seconds for 3-5 minutes.
-
-
Assay Execution:
-
Place the cell plate and compound plate in the FLIPR instrument.
-
Initiate the run. The instrument will establish a baseline fluorescence reading for ~15-30 seconds.
-
The instrument will then perform an online addition of 25 µL from the compound plate to the cell plate.
-
Continue reading fluorescence to capture any change in intracellular calcium.
-
-
Data Analysis: Analyze the kinetic data by calculating the maximum peak fluorescence response minus the baseline reading. A significant increase suggests potential agonist activity.
Caption: Detailed workflow for the FLIPR Calcium Flux Assay.
B. Ion Channel Screen: Membrane Potential Assay
Rationale: Ion channels represent another major class of drug targets.[4][20] Their activity directly alters the cell's membrane potential. Fluorescent dyes that respond to changes in membrane potential can be used to screen for compounds that open or block ion channels.[21][22]
Protocol 4: Fluorescent Membrane Potential Assay
-
Cell Plating: Plate HEK293 cells as described for the calcium flux assay (Protocol 3, Step 1).
-
Dye Loading: Use a commercial membrane potential assay kit. Reconstitute the dye in the provided assay buffer. Add an equal volume of dye solution to the cells and incubate for 30-60 minutes at 37°C.
-
Compound Plate & Assay Execution: Follow the same procedure as for the calcium flux assay (Protocol 3, Steps 3-6), using the FLIPR instrument to add the compound and kinetically measure fluorescence changes according to the dye's specific excitation/emission wavelengths.
-
Data Analysis: An increase in fluorescence typically indicates depolarization, while a decrease can indicate hyperpolarization (dye-dependent). Analyze the peak change from baseline.
C. Pathway Screen: Luciferase Reporter Gene Assay
Rationale: To gain more specific mechanistic insight, reporter gene assays can be used.[23] These assays measure a compound's ability to activate or inhibit a specific signaling pathway by linking a pathway-responsive promoter to a reporter gene like luciferase.[24][25] For example, a CRE-luciferase reporter can detect modulation of cAMP-driven pathways, often downstream of Gs-coupled GPCRs.
Protocol 5: Transient Luciferase Reporter Assay
-
Transfection (Day 1): In a 6-well plate, transfect HEK293 cells at 70-80% confluency with a reporter plasmid (e.g., pCRE-Luc) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.[25]
-
Cell Plating (Day 2): After 24 hours, detach the transfected cells and seed them into a white 96-well plate at 20,000 cells/well.
-
Compound Treatment (Day 3): Treat cells with a dilution series of this compound for 6-24 hours.
-
Assay Readout (Day 4):
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized signal in treated wells to vehicle controls to determine fold activation or percent inhibition.
Phase 3: Assay Validation and Quality Control
Rationale: Any "hit" from a primary screen must be confirmed with a robust, validated assay. Key statistical parameters are used to determine the quality and reliability of a high-throughput screening assay.[28][29]
Key Validation Parameters:
-
Signal Window (SW): The separation between the positive and negative controls.
-
Z'-Factor: A statistical measure of assay quality that accounts for both the dynamic range and data variation. An assay is considered excellent for screening if the Z'-factor is ≥ 0.5, and acceptable if it is between 0 and 0.5.[30] Some guidelines suggest a cutoff of ≥ 0.4.[31][32]
Protocol 6: Z'-Factor Determination
-
Plate Layout: On a single 384-well plate, designate half the wells for the positive control and half for the negative control.
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Control: A known activator or inhibitor for the target/pathway at a concentration that gives a maximal response (e.g., a known agonist for a calcium assay, or forskolin for a CRE-luciferase assay).
-
-
Assay Execution: Run the assay as described in the functional screening protocols.
-
Calculation:
-
Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-Factor using the formula: Z' = 1 - ( (3σp + 3σn) / |µp - µn| ) [33]
-
Table 2: Assay Validation Quality Control Metrics
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal Window (SW) | µp / µn | ≥ 2 | Ensures a clear distinction between baseline and activated signals. |
| Z'-Factor | 1 - (3σp + 3σn) / |µp - µn| | ≥ 0.4 | Indicates the assay is robust and suitable for HTS.[31][32] |
| EC₅₀ / IC₅₀ | 4-parameter logistic fit | Report Value & 95% CI | Quantifies the potency of the compound. |
Conclusion
This application note provides a multi-faceted strategy for the initial characterization of a novel compound, this compound. By beginning with cytotoxicity assessment to define a safe concentration range, followed by parallel screening against major target classes, and culminating in rigorous assay validation, this workflow enables the efficient and reliable identification of biological activity. The detailed protocols for cytotoxicity, calcium flux, membrane potential, and reporter gene assays serve as a practical starting point for any researcher seeking to elucidate the function of a new chemical entity, transforming it from an unknown molecule into a validated hit ready for further drug discovery efforts.
References
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Luciferase reporter assay. Bio-protocol. [Link]
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Stable Cell Line Generation. Charles River Laboratories. [Link]
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INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. YouTube. [Link]
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Luciferase Reporter Assay – Protocol. The Science Notes. [Link]
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FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. [Link]
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What Are HEK293 Cells and What Are They Used for in Research?. Patsnap Synapse. [Link]
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Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Advantages of HEK Cells in Drug Discovery. Cytion. [Link]
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Development of a high throughput screening assay for mitochondrial membrane potential in living cells. PubMed. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
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Stable Cell Line (CellPower™) for Assay Development. GenScript. [Link]
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Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences. [Link]
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Assay Development Services. ION Biosciences. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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Cell Line Generation: Methods, Uses & Key Considerations. Boster Bio. [Link]
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THE SCIENCE OF STABLE CELL LINE GENERATION. Applied StemCell. [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
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Protocol of Stable Cell Line Generation. Creative BioMart. [Link]
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HEK293-based Cytotoxicity Safety Screening Service. Creative Biolabs. [Link]
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FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
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Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. [Link]
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Cell Based Assays Development | Drug Discovery. Sygnature Discovery. [Link]
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HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Mitochondrial Assay Development. Domainex. [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Ion Channel Assays. Reaction Biology. [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]
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Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]
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Cell-based Assays for GPCR Activity. Biocompare. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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HEK 293 cells. Wikipedia. [Link]
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FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Challenges in the Development of Functional Assays of Membrane Proteins. MDPI. [Link]
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Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Molecular Devices. [Link]
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Cultivation of HEK 293 cell line and production of a member of the superfamily of G-protein coupled receptors for drug discovery applications using a highly efficient novel bioreactor. NIH. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
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High-throughput screening (HTS). BMG LABTECH. [Link]
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Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Elabscience. [Link]
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Z' Does Not Need to Be > 0.5. PMC - NIH. [Link]
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HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
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Assay Validation Guidelines. Ofni Systems. [Link]
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Application Notes and Protocols: 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential utility of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine as a versatile molecular probe for neuroscience and pharmacology research. While direct literature on this specific, unfunctionalized compound as a probe is emerging, its core structure is present in numerous pharmacologically active agents, suggesting its potential for target identification, receptor mapping, and drug discovery. This guide will detail its proposed synthesis, its likely biological targets based on structure-activity relationships of related compounds, and protocols for its application in key experimental paradigms. We will explore how the strategic placement of the bromine atom can be leveraged for radiolabeling, photoaffinity labeling, and as a synthetic handle for the attachment of fluorophores.
Introduction: The Benzoxazepine Scaffold and the Strategic Role of Bromine
The 2,3,4,5-tetrahydro-1,5-benzoxazepine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including anticonvulsant, neuroprotective, and antipsychotic effects.[1][2] Derivatives of this structure have been shown to interact with various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[2][3]
The introduction of a bromine atom at the 9-position of the benzoxazepine ring system is a strategic chemical modification. This "heavy halogen" can serve multiple purposes in the context of a molecular probe:[4]
-
Increased Binding Affinity: The electronic properties of bromine can enhance binding to target proteins through halogen bonding and other non-covalent interactions.[4]
-
Metabolic Stability: The C-Br bond can block sites of metabolism, increasing the in vivo and in vitro stability of the probe.
-
Radiolabeling: The bromine atom can be replaced with a radioactive isotope (e.g.,
Br or Br) for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, as well as in quantitative autoradiography and receptor binding assays. -
Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, such as the attachment of fluorescent dyes, biotin tags, or photo-reactive groups via cross-coupling reactions.[5]
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned through established methods for the formation of the benzoxazepine ring.[6][7] A plausible synthetic route is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Targets and Applications
Based on the pharmacology of structurally related benzoxazepine derivatives, this compound is a promising candidate probe for studying several classes of receptors, including:
-
Serotonin (5-HT) Receptors: Numerous benzoxazepine derivatives exhibit high affinity for 5-HT receptor subtypes, particularly 5-HT
and 5-HTngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted"> .[3] -
Dopamine (D) Receptors: Affinity for D
and D receptors has also been reported for this class of compounds.[2] -
Adrenergic Receptors: Some derivatives show activity at α-adrenergic receptors.[3]
The unfunctionalized nature of the nitrogen atom in the proposed probe makes it an ideal starting point for building a library of ligands with varying substituents to explore structure-activity relationships (SAR).
Protocols for Application as a Molecular Probe
The following protocols are templates and should be optimized for the specific biological system and experimental question.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes the use of non-radioactive this compound as a competitor to determine its binding affinity (K
Objective: To determine the binding affinity of the compound for a specific receptor (e.g., 5-HT
Materials:
-
Brain tissue homogenates (e.g., from rat hippocampus for 5-HT
receptors) -
Known radioligand (e.g., [
H]8-OH-DPAT for 5-HT receptors) -
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl
) -
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis:
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC
K
where [L] is the concentration of the radioligand and K
Protocol 2: In Vitro Autoradiography
This protocol outlines the use of a radiolabeled version of the probe (e.g., [
Objective: To visualize the anatomical distribution of target receptors in brain tissue.
Materials:
-
Radiolabeled probe ([*Br]-9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine)
-
Cryostat-sectioned brain slices (e.g., 20 µm thick)
-
Incubation buffer (as in Protocol 1)
-
Wash buffer
-
Phosphor imaging plates or autoradiography film
-
Imaging system (phosphor imager or film developer)
Workflow:
Caption: Synthesis of a fluorescent probe via Suzuki coupling.
Application of the Fluorescent Probe: The resulting fluorescent probe can be used for:
-
Fluorescence Microscopy: To visualize the subcellular localization of target receptors in cultured cells.
-
Flow Cytometry: To quantify the number of cells expressing the target receptor.
Data Presentation and Interpretation
Table 1: Hypothetical Binding Affinities of Benzoxazepine Derivatives
| Compound | R-group on Nitrogen | K | K |
| 9-Bromo-BH65 | -H | (To be determined) | (To be determined) |
| Derivative 1 | -CH | 15.2 | 150.8 |
| Derivative 2 | -Propyl | 5.8 | 89.3 |
| Derivative 3 | -Butyl | 2.1 | 75.6 |
This table illustrates how the core scaffold can be modified to explore SAR. "BH65" is used here as a hypothetical shorthand for the core molecule.
Conclusion and Future Directions
This compound represents a promising and versatile platform for the development of molecular probes. Its straightforward synthesis and the strategic placement of the bromine atom allow for its use as a competitive ligand, a radiolabeled tracer, and a precursor for more complex probes. Future work should focus on the synthesis and characterization of this compound, followed by a thorough pharmacological evaluation to confirm its binding profile. The development of a library of derivatives will further elucidate the SAR of the benzoxazepine scaffold and may lead to the discovery of novel therapeutic agents.
References
-
Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [8]2. Bajaj, K., et al. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. [1]3. Various Authors. (2023). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. [2]4. Various Authors. (2022). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [9]5. Various Authors. (2023). Various approaches towards 2,3,4,5-tetrahydro-1,5-benzoxazepine synthesis. ResearchGate. [6]6. Various Authors. (2023). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. PMC. [7]7. BenchChem. (2025). Application Notes and Protocols for Bromo-Organic Compounds in Catalysis. [5]8. Various Authors. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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The Strategic Application of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine in Medicinal Chemistry
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that can be systematically modified to explore chemical space and optimize pharmacological activity. The 1,5-benzoxazepine core is one such privileged structure, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and antifungal properties, as well as potential applications in treating neurological disorders.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine , as a foundational building block for the synthesis of diverse compound libraries.
The bromine atom at the 9-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the journey from a preliminary hit to a viable drug candidate.
I. Synthesis of the Core Scaffold: this compound
Protocol 1: Synthesis of this compound
This protocol involves a two-step process starting from commercially available 2-amino-4-bromophenol and 1,3-dibromopropane.
Step 1: N-alkylation of 2-amino-4-bromophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq), to the solution.
-
Alkylating Agent: Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, this compound, can be further purified by column chromatography.
II. Application in Library Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The true utility of the 9-bromo-1,5-benzoxazepine scaffold lies in its capacity for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, offering a high degree of functional group tolerance and generally high yields.[5][6][7] This makes it an ideal choice for coupling a wide range of aryl and heteroaryl boronic acids to the 9-position of the benzoxazepine core.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
| Parameter | Recommended Conditions | Notes |
| Electrophile | This compound (1.0 eq) | The core scaffold. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 eq) | A wide variety are commercially available or readily synthesized. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%), or Pd₂(dba)₃ (1-3 mol%) | Catalyst choice can significantly impact reaction efficiency. |
| Ligand | (If required, e.g., with Pd₂(dba)₃) SPhos, XPhos, or other biaryl phosphine ligands (2-6 mol%) | Ligands can improve catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | The choice of base can be critical, especially with sensitive functional groups. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the coupling partners. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by employing three freeze-pump-thaw cycles. This is crucial to remove oxygen which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 9-aryl-2,3,4,5-tetrahydro-1,5-benzoxazepine derivative.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
III. Rationale and Mechanistic Considerations
The choice of the Suzuki-Miyaura reaction is predicated on its reliability and broad substrate scope. The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling reactions, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 9-bromo-1,5-benzoxazepine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of novel bioactive compounds. The protocols outlined herein provide a solid foundation for the synthesis of the core structure and its subsequent diversification using the robust and versatile Suzuki-Miyaura cross-coupling reaction. By systematically exploring a wide range of aryl and heteroaryl substitutions at the 9-position, researchers can generate extensive libraries for high-throughput screening, facilitating the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The inherent biological relevance of the 1,5-benzoxazepine core, combined with the synthetic tractability of its 9-bromo derivative, makes this an attractive and promising strategy in modern drug discovery.
References
-
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025). ResearchGate. [Link]
-
1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. (2021). PubMed. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine in CNS Receptor Studies
Introduction: The Therapeutic Potential of the Benzoxazepine Scaffold in Neuroscience
The 2,3,4,5-tetrahydro-1,5-benzoxazepine structural motif is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including the treatment of neuronal disorders such as Alzheimer's and Parkinson's disease. The inherent conformational flexibility of the seven-membered ring, combined with the electronic properties of the fused benzene ring, allows for the design of ligands with specific affinities for various G-protein coupled receptors (GPCRs) and other CNS targets.
The introduction of a bromine atom at the 9-position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and receptor binding affinity. While specific data for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is not yet extensively published, research on structurally related halogenated benzoxazepines and benzazepines suggests potential interactions with key CNS receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
These application notes provide a comprehensive guide for researchers and drug development professionals on the methodologies to characterize the CNS receptor binding profile of this compound. The protocols detailed herein are based on established principles of in vitro pharmacology and are designed to be adaptable for the specific investigation of this novel compound.
Hypothesized CNS Receptor Targets and Rationale
Based on the pharmacology of analogous structures, this compound is a promising candidate for interaction with the following CNS receptor families:
-
Serotonin Receptors (5-HT): Derivatives of the related 1,4-benzoxazepine scaffold have demonstrated high affinity and selectivity for the 5-HT1A receptor, acting as agonists with neuroprotective effects. The serotonergic system is deeply implicated in mood, cognition, and anxiety, making 5-HT receptors a critical target for neuropsychiatric drug discovery.
-
Dopamine Receptors (D): The benzazepine core is a well-established pharmacophore for dopamine receptor ligands. The substitution pattern on the aromatic ring significantly influences affinity and functional activity at D1-like and D2-like receptor subtypes.
-
Adrenergic Receptors (α): Certain bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have shown affinity for α2-adrenoceptors, suggesting a potential for dual-target activity with 5-HT1A receptors.
The following sections provide detailed protocols for determining the binding affinity of this compound at these and other potential CNS targets.
Experimental Protocols: In Vitro Characterization
Protocol 1: Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays utilize a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) to compete with the unlabeled test compound for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of CNS receptors.
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A, rat striatum for D2 receptors).
-
Radioligands: Specific for each target receptor (see Table 1).
-
Assay Buffer: Specific for each receptor assay (e.g., Tris-HCl, HEPES).
-
Non-specific Binding (NSB) Agent: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
96-well microplates
-
Scintillation Vials and Scintillation Cocktail
-
Liquid Scintillation Counter
-
Filtration Apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Glass Fiber Filters (pre-treated with a blocking agent like polyethyleneimine, if necessary)
Table 1: Example Radioligands and Non-Specific Binding Agents for CNS Receptor Binding Assays
| Target Receptor | Radioligand | Non-Specific Binding Agent |
| 5-HT1A | [³H]-8-OH-DPAT | 10 µM Serotonin |
| 5-HT2A | [³H]-Ketanserin | 10 µM Mianserin |
| Dopamine D2 | [³H]-Spiperone | 10 µM Haloperidol |
| Dopamine D3 | [³H]-7-OH-DPAT | 10 µM Haloperidol |
| α2-Adrenergic | [³H]-Rauwolscine | 10 µM Phentolamine |
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Thaw the receptor membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically for each receptor.
-
Prepare the radioligand solution in assay buffer at a concentration typically near its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Total Binding (TB): Receptor membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Receptor membranes, radioligand, and the NSB agent.
-
Test Compound: Receptor membranes, radioligand, and the serially diluted this compound.
-
-
The final assay volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. Incubation times can range from 30 minutes to several hours depending on the receptor and radioligand.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Expected Outcome and Interpretation:
The Ki value represents the affinity of this compound for the target receptor. A lower Ki value indicates a higher binding affinity. By screening the compound against a panel of CNS receptors, a receptor binding profile can be generated, revealing its selectivity.
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor | Ki (nM) |
| 5-HT1A | 15 |
| 5-HT2A | >1000 |
| Dopamine D2 | 250 |
| Dopamine D3 | 180 |
| α2-Adrenergic | 800 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Protocol 2: Functional Assays (Example: cAMP Assay for Gs or Gi-coupled Receptors)
Once binding affinity is established, it is crucial to determine the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). For GPCRs, this can be assessed by measuring changes in second messenger levels, such as cyclic AMP (cAMP).
Objective: To determine the functional effect of this compound on a Gs or Gi-coupled receptor (e.g., 5-HT1A, which is Gi-coupled).
Workflow for a cAMP Functional Assay
Caption: Workflow for a typical cAMP functional assay.
Brief Procedure:
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable microplate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Stimulation:
-
For Gi-coupled receptors (like 5-HT1A): Add a stimulator of adenylyl cyclase (e.g., forskolin) to all wells, followed by the test compound. An agonist will inhibit the forskolin-induced cAMP production. To test for antagonist activity, co-incubate with a known agonist.
-
For Gs-coupled receptors: Add the test compound. An agonist will stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound at key CNS receptors. A thorough in vitro pharmacological profiling, encompassing both binding affinity and functional activity, is an indispensable first step in elucidating the mechanism of action and therapeutic potential of this novel compound. Subsequent studies may include in vivo behavioral models to assess its effects on anxiety, depression, or psychosis, as well as pharmacokinetic studies to determine its brain penetrance and metabolic stability. The versatility of the benzoxazepine scaffold suggests that this compound could be a valuable tool for CNS research and a promising lead for the development of new therapeutics.
References
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). PubMed. Retrieved January 21, 2026, from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 21, 2026, from [Link]
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Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]
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Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (1976). PubMed. Retrieved January 21, 2026, from [Link]
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Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists. (2024). PubMed. Retrieved January 21, 2026, from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Synthesis and Properties of New 2-Alkyl-1,4-benzoxazepine Derivatives. Part 2. Halogenated 2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-diones. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]
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Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
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1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. (2021). PubMed. Retrieved January 21, 2026, from [Link]
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SYNTHESIS AND CHEMICAL TRANSFORMATIONS OF BENZOXAZEPINES. (2008). University of Debrecen. Retrieved January 21, 2026, from [Link]
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Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1,5-benzoxazepine derivatives as PBR ligands. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and CNS activity of 3-substituted 7-chloro-5-phenyl-1,3,4-benzotriazepin-2-ones. (1974). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
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1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. (1991). PubMed. Retrieved January 21, 2026, from [Link]
-
Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. (1983). PubMed. Retrieved January 21, 2026, from [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. (1987). PubMed. Retrieved January 21, 2026, from [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
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5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). IntechOpen. Retrieved January 21, 2026, from [Link]
-
Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. (1987). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Serotonin (5-HT)3 receptor blocking activities of YM060, a novel 4,5,6,7-tetrahydrobenzimidazole derivative, and its enantiomer in anesthetized rats. (1991). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. (1997). PubMed. Retrieved January 21, 2026, from [Link]
-
(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. (2006). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2,3,5a,9a-Tetrahydro-1,5-benzoxazepine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
-
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. (1979). PubMed. Retrieved January 21, 2026, from [Link]
-
N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Application Note: A Systematic Approach for In Vitro Antimicrobial Activity Screening of Novel Benzoxazepine Analogs
Focus Molecule: 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Heterocyclic compounds, particularly those containing benzoxazepine moieties, represent a promising area of research due to their diverse pharmacological activities.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to conduct a systematic in vitro antimicrobial activity screening of a novel test compound, using this compound as a representative example. The protocols detailed herein cover preliminary qualitative screening via the Kirby-Bauer disk diffusion assay and advance to quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4] The causality behind critical experimental steps is explained to ensure methodological robustness, reproducibility, and trustworthiness of the generated data.
Introduction: The Rationale for Screening Benzoxazepines
The core of modern drug discovery is the identification of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The benzoxazepine nucleus is one such scaffold, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[2][5] While some studies have explored the antimicrobial potential of the broader benzoxazepine and related benzoxazole families, the specific activities of many analogs, including halogenated variants like this compound, remain uncharacterized.[5][6][7]
Halogenation, particularly bromination, is a common medicinal chemistry strategy to enhance the lipophilicity and metabolic stability of a compound, often leading to improved biological activity. This provides a strong rationale for investigating the antimicrobial potential of this specific analog. This guide presents a validated workflow to move from an uncharacterized compound to quantifiable antimicrobial efficacy data.
Compound Profile: this compound
-
Structure: (Note: A 2D structure would be inserted here in a formal document.)
-
Molecular Formula: C₉H₁₀BrNO
-
Molecular Weight: 228.09 g/mol
-
Key Features: A seven-membered oxazepine ring fused to a brominated benzene ring. The tetrahydro- nature of the oxazepine ring provides conformational flexibility, which can be crucial for binding to biological targets. The bromine atom at the 9-position is an electron-withdrawing group that can significantly alter the molecule's electronic properties and binding interactions.
Overall Experimental Workflow
The screening process follows a logical progression from a broad, qualitative assessment to a precise, quantitative determination of antimicrobial potency. This hierarchical approach is efficient, cost-effective, and ensures that resources are focused on compounds showing initial promise.
Caption: Hierarchical workflow for antimicrobial screening.
Detailed Protocols
Phase 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method serves as a rapid, qualitative screen to determine if the test compound has any inhibitory effect on the growth of the target microorganism.[8][9] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium, creating a concentration gradient.[10]
4.1.1. Materials
-
Test Compound (this compound)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO, sterile)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disks (impregnated with solvent only)
4.1.2. Protocol
-
Preparation of Test Disks:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Aseptically apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile blank paper disk and allow it to air dry completely in a biological safety cabinet. This results in a disk containing 10 µg of the compound.
-
Prepare negative control disks by applying only the solvent (10 µL of DMSO) to blank disks.
-
-
Inoculum Preparation:
-
From a pure overnight culture, select 3-4 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10] This standardization is critical as inoculum density significantly affects the size of the inhibition zone.[10]
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.[11]
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[8] Finally, swab the rim of the agar.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared test, positive control, and negative control disks onto the inoculated agar surface.[8]
-
Ensure disks are placed at least 24 mm apart to avoid overlapping zones.[8]
-
Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has touched the agar.[8]
-
Invert the plates and place them in an incubator at 35 ± 2 °C for 16-18 hours.[10] The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of standardizing the inoculum, apply disks within 15 minutes of inoculation, and incubate within 15 minutes of applying disks.[10]
-
-
Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.[9]
-
A zone of inhibition around the test compound disk (and absent around the solvent-only disk) indicates antimicrobial activity.
-
4.1.3. Expected Data Presentation
| Compound | Concentration per Disk | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 9-Bromo-1,5-benzoxazepine | 10 µg | 18 | 0 |
| Ciprofloxacin (Positive Control) | 5 µg | 25 | 30 |
| DMSO (Negative Control) | 10 µL | 0 | 0 |
Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
If the disk diffusion assay shows activity, the next step is to quantify this activity by determining the MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[12] This protocol is based on CLSI guidelines.[4][13]
4.2.1. Materials
-
Test Compound stock solution (as prepared above)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Standardized bacterial inoculum (prepared as in 4.1.2, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
4.2.2. Protocol
-
Plate Setup:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate for each row being tested.
-
Add 100 µL of the test compound, diluted in CAMHB to twice the highest desired starting concentration (e.g., 256 µg/mL), into well 1.
-
Well 11 will serve as the Growth Control (containing CAMHB and inoculum, but no drug).
-
Well 12 will serve as the Sterility Control (containing only CAMHB).[12]
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12 (Sterility Control).
-
The final volume in each well (1-11) is now 100 µL.
-
-
Incubation:
-
Cover the plate with a lid or sealing film and incubate at 35 ± 2 °C for 18-24 hours.[14]
-
-
Interpretation:
-
After incubation, visually inspect the plate for turbidity (cloudiness, indicating bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[12]
-
The Growth Control (well 11) must be turbid, and the Sterility Control (well 12) must be clear for the assay to be valid.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. intertekinform.com [intertekinform.com]
- 14. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the technical support center for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. The benzoxazepine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is a key step in the development of novel therapeutics.[1]
Introduction to the Synthesis
The synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines typically involves the cyclization of a 2-aminophenol derivative with a suitable three-carbon electrophile. For the synthesis of a 9-bromo substituted analog (note: standard nomenclature would typically place this substituent at position 7 or 8; we will proceed assuming a bromo-substituent on the benzene ring), a common and direct approach is the double alkylation of 2-amino-4-bromophenol with a 1,3-dihalopropane. This method, while direct, is fraught with challenges that can significantly impact the yield, including competing O- vs. N-alkylation, intermolecular side reactions, and the formation of the thermodynamically more stable six-membered benzoxazine ring.
This guide will focus on a representative synthesis and provide solutions to common problems encountered during the procedure.
Experimental Workflow Overview
The overall synthetic strategy involves a one-pot reaction where 2-amino-4-bromophenol is reacted with 1,3-dichloropropane in the presence of a base to facilitate the intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low (<20%). What are the primary factors I should investigate?
A1: Low yields in this synthesis are common and can typically be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that the 2-amino-4-bromophenol is pure and free of oxidation products. The presence of impurities can lead to the formation of tarry byproducts. Similarly, use a high-purity grade of 1,3-dichloropropane.
-
Choice of Base and Stoichiometry: The base plays a crucial role in deprotonating both the phenolic hydroxyl and the amino groups. A weak base like potassium carbonate (K₂CO₃) is often preferred as it minimizes side reactions. Using at least 2.5-3 equivalents of the base is recommended to ensure both nucleophilic sites are sufficiently deprotonated for the cyclization to occur.
-
Solvent Selection: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally required to achieve the necessary reaction temperature for the cyclization to proceed efficiently.
-
Reaction Temperature and Time: This cyclization often requires elevated temperatures (typically >120 °C) and prolonged reaction times (24-48 hours). Ensure your reaction is heated to the appropriate temperature and monitored over a sufficient period.
-
Intermolecular Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under more dilute conditions can sometimes favor the formation of the monomeric benzoxazepine product.
Q2: I am observing a significant amount of a major byproduct in my reaction mixture. How can I identify and minimize it?
A2: The most common byproduct in this type of reaction is the six-membered 3,4-dihydro-2H-1,4-benzoxazine derivative. This occurs due to a competing cyclization pathway.
-
Identification: The benzoxazine byproduct will have a different molecular weight and fragmentation pattern in mass spectrometry compared to the desired benzoxazepine. 1H NMR spectroscopy can also be used for differentiation.
-
Minimization Strategies:
-
Thermodynamic vs. Kinetic Control: The formation of the seven-membered benzoxazepine ring is often under kinetic control, while the six-membered benzoxazine is the thermodynamically more stable product. Careful optimization of reaction temperature and time can favor the desired product.
-
Nature of the Electrophile: Using a more reactive 1,3-dihalopropane, such as 1-bromo-3-chloropropane, can sometimes improve the rate of the initial alkylation and subsequent cyclization to the seven-membered ring. The more reactive bromine will preferentially alkylate one of the nucleophiles, and the subsequent intramolecular cyclization involving the less reactive chlorine may proceed more cleanly.
-
Caption: Competing cyclization pathways leading to the desired benzoxazepine and the benzoxazine byproduct.
Q3: The purification of my crude product by column chromatography is difficult, with poor separation. What can I do?
A3: Halogenated aromatic compounds can sometimes be challenging to purify due to their similar polarities and potential for streaking on silica gel.
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A good starting point is a gradient of ethyl acetate in hexanes. If separation is still poor, consider adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent to reduce tailing if your compound is basic.
-
Alternative Purification Methods:
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying the final product and can be more scalable than chromatography.
-
Acid-Base Extraction: As the product contains a secondary amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
-
Derivative Formation: For analytical purposes, you can consider forming a derivative (e.g., an acetyl or tosyl derivative of the secondary amine) which may have different chromatographic properties, aiding in separation and characterization.
Q4: How does the bromo-substituent affect the reaction compared to an unsubstituted 2-aminophenol?
A4: The bromine atom is an electron-withdrawing group via induction, which can decrease the nucleophilicity of both the amino and hydroxyl groups of the starting 2-amino-4-bromophenol.[2] This can make the initial alkylation steps slower, potentially requiring more forcing conditions (higher temperature, longer reaction time) compared to the synthesis of the unsubstituted analogue. However, some studies on related heterocyclic systems have noted that electron-withdrawing groups may not have a significant negative effect on the ring closure step itself.[3]
Recommended Synthetic Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
Materials:
-
2-Amino-4-bromophenol
-
1,3-Dichloropropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-bromophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,3-dichloropropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Solvent | Anhydrous DMF | High boiling point, solubilizes reagents | Incomplete reaction, side products |
| Base | Anhydrous K₂CO₃ (2.5 eq) | Promotes N- and O-alkylation | Low yield, starting material recovery |
| Temperature | 120-130 °C | To overcome activation energy for cyclization | Slow or no reaction |
| Time | 24-48 hours | Allows for slow cyclization to proceed | Incomplete reaction |
| Concentration | Moderate dilution | Favors intramolecular cyclization | Increased polymerization |
References
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the technical support guide for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. As researchers and drug development professionals, you are aware that handling novel chemical entities often presents unique challenges, with aqueous solubility being a primary hurdle for many heterocyclic compounds. This guide provides field-proven troubleshooting strategies and in-depth scientific explanations to help you successfully formulate this compound for your experiments.
Understanding the Molecule: A Physicochemical Profile
The solubility behavior of this compound is dictated by its chemical structure. Understanding these structural motifs is the first step in designing an effective solubilization strategy.
-
Benzoxazepine Core: The fused benzene ring is inherently lipophilic (hydrophobic), contributing to poor water solubility.
-
Bromo Substituent: The addition of a bromine atom further increases the molecular weight and lipophilicity of the compound.
-
Tetrahydro-Amine Moiety: The seven-membered ring contains a secondary amine. This is the most critical feature for solubility manipulation. Amines are weak bases and can be protonated in acidic conditions to form more soluble salts.[1][2]
Based on this structure, we can predict the following properties:
| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility |
| Aqueous Solubility | Very Low | The large, nonpolar surface area from the fused rings and bromo group limits interaction with water molecules. |
| LogP | High | Indicates a preference for lipophilic environments over aqueous ones. |
| Chemical Nature | Weakly Basic | The secondary amine's lone pair of electrons can accept a proton. |
| pKa (Conjugate Acid) | Estimated ~7.5 - 8.5 | At a pH below this value, the compound will be predominantly in its protonated, more soluble, cationic form. Solubility is therefore highly pH-dependent.[3][4] |
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Encountering solubility issues can be a significant roadblock. This section provides a logical workflow, from initial screening in organic solvents to preparing aqueous solutions suitable for in vitro assays.
Experimental Workflow for Solubilization
This diagram outlines the decision-making process for achieving a successful formulation.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Initial Solubility Screening in Organic Solvents
Objective: To create a high-concentration stock solution for storage, further dilution, or use in organic chemistry applications.
Rationale: Most nonpolar to moderately polar organic compounds will readily dissolve in aprotic, polar organic solvents. Dimethyl sulfoxide (DMSO) is the industry standard for initial screening due to its high dissolving power.
Materials:
-
This compound
-
Anhydrous DMSO, DMF, Ethanol (200 proof), Acetonitrile
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Accurately weigh 1-5 mg of the compound into a clean glass vial.
-
Add a small volume of your chosen solvent (e.g., to target a 10-50 mM concentration).
-
Vortex the vial vigorously for 30-60 seconds.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (30-40°C) may also be applied if the compound is thermally stable.
-
Visually inspect for any remaining particulate matter against a bright light. A clear solution indicates complete dissolution.
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10 - 100 mM | Recommended first choice. Hygroscopic; use anhydrous grade and store properly. |
| DMF | 10 - 100 mM | Similar to DMSO but more toxic. Use in a chemical fume hood. |
| Ethanol | 1 - 20 mM | Less powerful than DMSO/DMF but often more compatible with biological systems. |
| Methanol | 1 - 20 mM | Good dissolving power, but can be reactive with some functional groups. |
Protocol 2: Aqueous Solution Preparation via pH Adjustment
Objective: To prepare a working solution in an aqueous buffer, as required for most biological assays.
Rationale: This method leverages the basicity of the secondary amine. By preparing a concentrated stock in a slightly acidic solution, the amine becomes protonated, forming a water-soluble salt. This acidic stock can then be diluted into a final, larger volume of neutral buffer, where it should remain soluble at the lower final concentration. The solubility of ionizable drugs is pH-dependent, with the ionic form being more soluble than the neutral one.[3]
Caption: Protonation of the secondary amine at low pH increases aqueous solubility.
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Prepare your final desired aqueous buffer (e.g., PBS, pH 7.4).
-
Intermediate Dilution (Crucial Step): Perform a serial dilution. First, dilute the 10 mM DMSO stock 1:10 into an acidic solution like 0.1 M HCl or sterile water acidified to pH 2-4. This creates a 1 mM, fully protonated and soluble intermediate stock.
-
Final Dilution: Immediately add the required volume of this 1 mM aqueous intermediate stock to your final buffer to achieve the target concentration (e.g., for a 10 µM final solution, add 10 µL of the 1 mM intermediate to 990 µL of buffer).
-
Vortex gently to mix. The final concentration of DMSO should be low (<0.5%) to avoid solvent effects in biological assays.
Self-Validation: If precipitation occurs upon final dilution, it suggests either the final concentration is still above the solubility limit at that pH, or the buffer capacity was insufficient. Try a lower final concentration.
Protocol 3: Utilizing Co-solvents for Challenging Formulations
Objective: To increase solubility in aqueous media when pH adjustment is insufficient or undesirable.
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, change the polarity of the solvent system.[5][6] This reduction in the overall polarity of the vehicle (by lowering the dielectric constant) can better accommodate lipophilic molecules.[7]
Common Co-solvents:
-
Polyethylene Glycol 300/400 (PEG-300/400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol
Procedure:
-
Prepare a vehicle consisting of the co-solvent and water (or buffer). A common starting point is 10% co-solvent (e.g., 10% PEG-400, 90% PBS).
-
Prepare a high-concentration stock of your compound in pure DMSO (e.g., 50 mM).
-
Add a small volume of the DMSO stock to the co-solvent vehicle and vortex immediately.
-
Observe for precipitation. If the solution remains clear, this system is viable. The percentage of co-solvent can be titrated up or down to find the optimal balance between solubility and biological compatibility.
Trustworthiness Check: Always run a "vehicle control" in your experiments containing the same final concentration of DMSO and co-solvent as your test articles to ensure the solvent system itself does not cause an effect.
Frequently Asked Questions (FAQs)
-
Q1: My compound precipitated immediately when I added my DMSO stock to my PBS buffer. What happened?
-
A1: This is a classic solubility crash. The compound is highly soluble in 100% DMSO but insoluble in >99% aqueous buffer. The sudden change in solvent polarity caused it to fall out of solution. You must use an intermediate dilution step as described in Protocol 2 (pH adjustment) or use a co-solvent system (Protocol 3).
-
-
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?
-
A2: This is cell-line dependent, but a general rule is to keep the final concentration of DMSO at or below 0.5% v/v. Many cell lines can tolerate up to 1%, but some sensitive primary cells may show toxicity at levels as low as 0.1%. It is critical to determine the tolerance of your specific system and always include a vehicle control.
-
-
Q3: I've tried pH and co-solvents, but my required concentration is too high and it still won't dissolve. What are my next options?
-
A3: For very high concentrations, you may need to explore advanced formulation strategies, which are typically used in later-stage drug development. These include:
-
Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule.[8][9]
-
Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous, more soluble form.[10]
-
Nanosuspensions: Reducing the particle size to the nanometer range to dramatically increase the surface area and dissolution rate.[9][10][11][12]
-
-
-
Q4: How should I store my stock solutions?
-
A4: For long-term storage, high-concentration stocks in anhydrous DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Aqueous solutions should generally be prepared fresh daily and not stored.
-
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound may not be available, related bromo-substituted heterocyclic compounds are often classified as irritants.[13][14][15]
-
Handling: Always handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[13]
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis. [Link]
-
Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Improving solubility via structural modification. (n.d.). ResearchGate. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH). [Link]
-
Solubility and pH of amines. (n.d.). ISSR Classes. [Link]
-
Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
SAFETY DATA SHEET. (2024, February 11). Fisher Scientific. [Link]
-
SAFETY DATA SHEET. (2023, September 5). Fisher Scientific. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
-
Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. [Link]
-
24.S: Amines and Heterocycles (Summary). (2024, March 24). Chemistry LibreTexts. [Link]
-
Amines and Heterocycles. (2018, November 16). Cengage. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Byproduct Identification in the Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the technical support guide for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address the specific challenges you may encounter during your experiments, with a focus on identifying and mitigating reaction byproducts.
Plausible Synthetic Route
A common and logical synthetic pathway to this compound involves a two-step process:
-
N-Alkylation: A brominated 2-aminophenol is reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in the presence of a base. This step forms an N-(3-halopropyl) intermediate.
-
Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization to form the seven-membered benzoxazepine ring.
The position of the bromine atom on the starting aminophenol will determine the final position on the benzoxazepine ring. For 9-bromo substitution, the likely starting material is 2-amino-5-bromophenol .
Troubleshooting Guide & FAQs
This section is designed to help you identify and understand the formation of common byproducts.
Q1: My reaction is complete, but after workup, my yield is low and I see multiple spots on my TLC plate. What are the likely byproducts?
Several byproducts can form during this synthesis, leading to low yields and complex product mixtures. The most common culprits are related to the reactivity of the starting 2-aminophenol, which has two nucleophilic sites (the amino group and the phenolic oxygen).
Here are the most probable byproducts to investigate:
-
Unreacted Starting Materials: Incomplete reaction can leave behind 2-amino-5-bromophenol and the 1,3-dihalopropane.
-
O-Alkylated Intermediate: The phenolic oxygen can be alkylated instead of the amine, leading to 1-bromo-3-(2-amino-5-bromophenoxy)propane. This intermediate may not cyclize under the reaction conditions.
-
N,O-Dialkylated Product: Both the amine and the hydroxyl group can be alkylated by the 1,3-dihalopropane, leading to a complex mixture and potential polymerization.
-
Dimeric Byproduct: Two molecules of the aminophenol can react with one molecule of the 1,3-dihalopropane, forming N,N'-bis(2-hydroxy-4-bromophenyl)propane-1,3-diamine.
-
Benzomorpholine Isomer: A competing intramolecular cyclization can lead to the formation of a six-membered ring, resulting in a brominated benzomorpholine derivative.
Q2: I have isolated a major byproduct. How can I definitively identify it?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
Step-by-Step Analytical Protocol:
-
Initial Assessment by TLC: Use Thin-Layer Chromatography (TLC) to assess the purity of your product and visualize the number of components in the reaction mixture. A common eluent system for initial screening is a mixture of ethyl acetate and hexane.[1]
-
Purification: Isolate the byproduct using column chromatography or preparative HPLC.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the purified byproduct.
-
Expected Molecular Ion (M+): For this compound, the expected molecular weight is approximately 228.09 g/mol . Due to the presence of bromine, you will observe a characteristic M/M+2 isotope pattern with roughly equal intensity.[2]
-
Byproduct Masses: Compare the observed molecular weight with the expected masses of the potential byproducts listed in the table below.
-
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. These are crucial for structural elucidation.[1]
Data Summary for Byproduct Identification:
| Byproduct | Expected Molecular Ion (m/z) | Key Spectroscopic Features |
| O-Alkylated Intermediate | 308/310/312 (dibromo) | ¹H NMR: Presence of NH₂ protons, distinct signals for the O-CH₂CH₂CH₂-Br chain. |
| N,O-Dialkylated Product | Complex mixture/polymer | Difficult to isolate a single species. Broad signals in NMR. |
| Dimeric Byproduct | 442/444/446 (dibromo) | MS: Mass significantly higher than the product. ¹H NMR: Symmetry in the spectrum, presence of OH protons. |
| Benzomorpholine Isomer | 228/230 | MS: Same mass as the desired product. ¹H NMR: Different chemical shifts and coupling patterns for the aliphatic protons compared to the benzoxazepine. |
Q3: My mass spectrum shows a prominent M/M+2 peak at roughly double the expected molecular weight of my product. What is this?
This is a strong indication of a dimeric byproduct . This occurs when two molecules of the 2-amino-5-bromophenol react with a single molecule of the 1,3-dihalopropane. The resulting structure is likely N,N'-bis(2-hydroxy-4-bromophenyl)propane-1,3-diamine .
Causality and Prevention:
-
Cause: This byproduct is favored when the concentration of the aminophenol is high relative to the dihalopropane, or if the dihalopropane is added too quickly.
-
Prevention:
-
Use a higher dilution to favor the intramolecular cyclization over the intermolecular dimerization.
-
Employ slow, dropwise addition of the 1,3-dihalopropane to the reaction mixture.
-
Q4: My NMR spectrum is complex. How can I distinguish between the desired 7-membered benzoxazepine and the 6-membered benzomorpholine isomer?
While both isomers have the same mass, their NMR spectra will be distinct due to the different ring sizes and conformations.
Key NMR Distinctions:
-
¹H NMR: The chemical shifts and coupling constants of the protons in the heterocyclic ring will differ. The protons on the three-carbon chain of the benzoxazepine will have a different environment compared to the two-carbon chain of the benzomorpholine.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring will also be different.
-
2D NMR: Techniques like COSY and HMBC can be invaluable in establishing the connectivity of the atoms and confirming the ring structure.[3]
General Strategy to Minimize Isomer Formation:
-
Reaction Conditions: Carefully control the reaction temperature and base. Some conditions may favor one ring closure over the other. Lower temperatures can sometimes increase selectivity.[1]
Visualizing Reaction Pathways and Byproducts
The following diagrams illustrate the proposed synthetic route and the formation of key byproducts.
Caption: Plausible synthetic pathway and major byproduct formation.
Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving issues in your synthesis.
Caption: Systematic workflow for troubleshooting byproduct formation.
References
-
Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (Year). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. ResearchGate. [Link]
-
Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu O ]2+ Core. (n.d.). [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Various approaches towards 2,3,4,5‐tetrahydro‐1,5‐benzoxazepine synthesis. - ResearchGate. (n.d.). [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]
-
Electrochemical Dimerization of o-Aminophenols and Hydrogen Borrowing-like Cascade to Synthesize N-Monoalkylated Aminophenoxazinones via Paired Electrolysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]
-
Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. (n.d.). [Link]
Sources
Stability problems of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from structurally related compounds, such as benzodiazepines and other bromo-aromatic heterocycles, with fundamental chemical principles to anticipate and troubleshoot potential stability challenges in solution.
I. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary potential degradation pathways for this compound in solution?
Based on its chemical structure, which features a bromo-aromatic ring, a secondary amine, and an ether linkage within a seven-membered ring, the primary anticipated degradation pathways are oxidation, hydrolysis, and photolysis.
-
Oxidative Degradation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species on the aromatic ring, or even ring-opening products. The presence of atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents can initiate or catalyze these processes.
-
Hydrolytic Degradation: The ether linkage in the tetrahydrooxazepine ring could be susceptible to acid-catalyzed hydrolysis, leading to ring-opening. While generally stable, prolonged exposure to strongly acidic conditions could promote this degradation pathway.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Photolytic cleavage of the carbon-bromine bond can occur, generating radical species that can lead to a variety of degradation products. Studies on other benzodiazepines have shown significant degradation under UV light, often enhanced by oxidizing agents.[1][2]
Q2: How does pH likely affect the stability of this compound in aqueous solutions?
The pH of the solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the secondary amine will be protonated, which may increase its stability against oxidation but could render the ether linkage more susceptible to hydrolysis. Studies on benzodiazepines have shown degradation in artificial gastric juice.[3]
-
Neutral Conditions (pH 6-8): Near neutral pH, the compound is likely to be most stable, provided that oxidative and photolytic stresses are minimized.
-
Basic Conditions (pH > 8): In basic solutions, the secondary amine is deprotonated and more susceptible to oxidation. Furthermore, strong bases could potentially promote other degradation reactions, although specific pathways are less predictable without experimental data.
Q3: What are the recommended general storage conditions for solutions of this compound?
To maximize shelf-life and ensure experimental reproducibility, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes rates of all potential degradation reactions. |
| Light | Amber vials or protection from light | Prevents photolytic degradation of the bromo-aromatic system.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Reduces the risk of oxidative degradation. |
| Solvent | High-purity, degassed, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes exposure to water for hydrolysis and dissolved oxygen for oxidation. |
| pH (for aqueous buffers) | pH 6-7.5, using a non-reactive buffer system | Avoids acid- or base-catalyzed degradation. |
II. Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Inconsistent results or loss of compound potency over time in prepared solutions.
-
Potential Cause A: Oxidative Degradation.
-
Explanation: The secondary amine and the benzene ring are prone to oxidation, especially if solvents are not degassed or if they contain peroxide impurities. This is a common issue with many nitrogen-containing heterocyclic compounds.
-
Troubleshooting Steps:
-
Solvent Purity Check: Use freshly opened, high-purity solvents. Test solvents for peroxides using commercially available test strips.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Purge solvents with argon or nitrogen before use.
-
Antioxidant Addition: For long-term storage, consider the addition of a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if it does not interfere with downstream applications.
-
-
-
Potential Cause B: Photodegradation.
-
Explanation: Exposure to ambient laboratory light, especially for extended periods, can induce photolytic degradation. Bromo-aromatic compounds are known to be light-sensitive.
-
Troubleshooting Steps:
-
Use of Amber Vials: Always store solutions in amber glass vials to block UV and blue light.
-
Minimize Light Exposure: During experimental procedures, protect solutions from direct light by wrapping containers in aluminum foil.
-
Conduct a Photostability Test: As part of a forced degradation study, expose a solution to a controlled light source (as per ICH Q1B guidelines) to quantify the extent of photodegradation.[4]
-
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Potential Cause A: On-column or in-sampler degradation.
-
Explanation: The analytical conditions themselves can sometimes cause degradation. For instance, if the mobile phase is too acidic or if the sample sits in the autosampler at room temperature for an extended period, degradation can occur.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is within a stable range for the compound (ideally between 3 and 8). If acidic pH is required for chromatography, neutralize the sample solution before injection if possible, or minimize the time the sample is exposed to these conditions.
-
Autosampler Temperature: Set the autosampler temperature to 4°C to slow down potential degradation while samples are queued for injection.
-
Injection Solvent: Ensure the sample solvent is compatible with the mobile phase to prevent precipitation and stress on the compound upon injection.
-
-
-
Potential Cause B: Hydrolysis due to acidic mobile phase.
-
Explanation: If using a low pH mobile phase (e.g., with formic acid or TFA) for an extended analysis, the ether linkage in the tetrahydrooxazepine ring may undergo slow hydrolysis, leading to a new peak corresponding to the ring-opened product.
-
Troubleshooting Steps:
-
Method Optimization: If possible, develop an HPLC method that uses a less acidic mobile phase.
-
Time-Course Study: Inject the same sample at different time points (e.g., 0, 2, 4, 8 hours) while it is in the autosampler to see if the impurity peak grows over time. This can confirm on-instrument degradation.
-
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or UV detector and preferably a mass spectrometer (LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL).
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation.
-
Identify the retention times of new peaks (degradation products).
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to propose their structures.
-
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from all its potential degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm; monitor at the λmax of the parent compound.
-
Column Temperature: 30°C.
Workflow:
-
Initial Run: Inject the unstressed (control) sample from the forced degradation study to determine the retention time of the parent peak.
-
Analysis of Stressed Samples: Inject the mixture of all stressed samples (or individual stressed samples).
-
Method Optimization:
-
Resolution: If any degradation peaks co-elute with the parent peak or with each other, adjust the gradient slope or the organic solvent (e.g., switch to methanol).
-
Peak Shape: If peak tailing is observed, especially for the parent amine, ensure the mobile phase pH is low enough to keep it protonated, or use a column with low silanol activity.
-
-
Method Validation: Once adequate separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
IV. Visualized Workflows and Pathways
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
V. References
-
G. C. et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. [Link]
-
Kosjek, T. et al. (2012). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Szabó, A. et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control.
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Alsante, K. M. et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Klick, S. et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Analytical chemistry, 77(19), 6158-6168.
-
Reynolds, D. W. et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Singh, S. et al. (2013). An overview of the forced degradation study. Journal of Pharmaceutical Education and Research, 4(1), 59-67.
-
Yoshimitsu, T. et al. (2021). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Chemical and Pharmaceutical Bulletin, 69(11), 1104-1111.
-
Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Sharma, G. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(9), 101-109.
-
Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 96, 159-165.
-
International Conference on Harmonisation. (2006). ICH Q1A (R2) Stability testing of new drug substances and products.
-
International Conference on Harmonisation. (1996). ICH Q1B Photostability testing of new drug substances and products.
-
International Conference on Harmonisation. (1996). ICH Q2B Validation of analytical procedures: methodology.
-
Smela, M. J. (2005). Regulatory considerations in stability testing: a US perspective. American Pharmaceutical Review, 8(5), 32-37.
-
Thatcher, S. R. et al. (2009). A practical guide to stress testing. Pharmaceutical Technology, 33(10), 88-96.
-
Waterman, K. C. et al. (2007). A new accelerated stability approach: the ASAPprime™ method. Journal of pharmaceutical and biomedical analysis, 45(5), 785-793.
-
Annapurna, M. M. et al. (2012). Forced degradation studies. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1290-1299.
-
Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Roy, S. (2016). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 8(8), 856.
-
Teasdale, A., & Elder, D. (Eds.). (2017). ICH quality guidelines: an implementation guide. John Wiley & Sons.
-
Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
-
Hotha, K. K. et al. (2013). Forced degradation studies: a review. European Journal of Pharmaceutical Sciences, 49(4), 599-611.
-
Kamble, R. et al. (2016). Forced degradation studies of pharmaceuticals: A review. Der Pharmacia Lettre, 8(2), 229-242.
-
Mital, A. et al. (2010). Forced degradation of pharmaceuticals. Asian Journal of Pharmaceutical and Clinical Research, 3(3), 16-21.
Sources
- 1. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
Technical Support Center: Crystallization of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the dedicated technical resource for optimizing the crystallization of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-purity, crystalline material. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and process optimization.
Introduction: The Crystallization Challenge
This compound is a heterocyclic compound with moderate polarity, featuring a bromo-aromatic ring and a saturated oxazepine ring. This structure presents a unique set of crystallization challenges. Success hinges on a delicate balance of solubility, supersaturation, and nucleation kinetics. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting parameters for crystallizing this compound?
A1: The three most critical parameters are:
-
Purity of the Crude Material: Crystallization is a purification technique, but high levels of impurities can inhibit nucleation or lead to "oiling out".[1] Aim for a crude purity of >90% before attempting crystallization.
-
Solvent Selection: The ideal solvent will dissolve the compound completely when hot but poorly when cold.[2] This differential solubility is the driving force for crystallization.
-
Cooling Rate: A slow, controlled cooling rate is paramount for growing large, well-ordered crystals and minimizing impurity inclusion. Rapid cooling often leads to the formation of small, impure crystals or even amorphous powder.[3]
Q2: I don't have a seed crystal. How can I induce nucleation?
A2: If spontaneous crystallization does not occur, nucleation can often be induced by:
-
Scratching: Gently scratching the inside surface of the flask with a glass rod at the air-solvent interface can create microscopic imperfections on the glass that serve as nucleation sites.[1][3]
-
Concentration: If the solution is too dilute, carefully evaporate a portion of the solvent to increase the concentration and achieve supersaturation.[1]
-
Cooling to a Lower Temperature: Further cooling in an ice bath or refrigerator may be necessary to reduce solubility sufficiently for nucleation to begin.[1]
-
Adding an Anti-Solvent: If you have a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which it is insoluble. Add the anti-solvent dropwise to the point of turbidity.
Q3: How does the bromo-substituent affect solvent choice?
A3: The bromine atom and the aromatic ring lend lipophilic character, while the N-H and oxygen atoms in the oxazepine ring provide sites for hydrogen bonding. This duality suggests that a solvent system approach might be effective. A good starting point is a moderately polar solvent or a mixture of a polar and a non-polar solvent.[4] Common solvents for compounds with similar functional groups include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often in combination with alkanes (hexane, heptane).[4]
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter and provides a logical workflow for resolving them.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid. This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[3]
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is too concentrated / Cooling is too rapid | The compound precipitates from solution too quickly at a high temperature where its solubility limit is exceeded, but it is still in a molten state. | Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[3] |
| High Impurity Load | Impurities can cause a significant depression of the melting point, leading to the formation of a low-melting eutectic mixture. | Purify the crude material first using another technique, such as column chromatography. Alternatively, adding a small amount of activated charcoal to the hot solution can sometimes remove colored or polar impurities.[3] |
| Inappropriate Solvent | The solvent may be too "good," keeping the compound soluble even at low temperatures, or too "poor," causing it to crash out prematurely. | Try a different solvent or a solvent/anti-solvent system. A less effective solvent might lower the temperature at which precipitation begins. |
Problem 2: No Crystals Form Upon Cooling
This is a common issue where the solution remains clear even after prolonged cooling, indicating that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.
Troubleshooting Workflow:
Caption: Standard workflow for slow cooling recrystallization.
References
-
Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
-
What should I do if crystallisation does not occur? . (2017). Quora. [Link]
-
Guide for crystallization . (n.d.). [Link]
-
Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION . (n.d.). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the technical support resource for the scale-up synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The content is structured in a practical question-and-answer format to directly address potential issues, providing not just solutions but the fundamental chemical principles behind them.
I. Overview of a Common Synthetic Pathway
A prevalent synthetic strategy for creating the 2,3,4,5-tetrahydro-1,5-benzoxazepine core involves the reductive amination or cyclization of precursors derived from 2-aminophenols. For the target molecule, this compound, a typical route involves the reaction of 2-amino-4-bromophenol with a suitable three-carbon electrophile followed by cyclization and reduction, or a related sequence. The specific challenges often arise from the properties of the brominated intermediates and the conditions required for ring closure.
Caption: A representative synthetic workflow for the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of the 9-Bromo intermediate?
A1: The primary concerns involve (1) the use of hazardous reagents and (2) thermal management.
-
Reagent Handling: If the synthesis involves bromination of the phenol ring as a separate step, handling liquid bromine is a significant hazard that should be avoided on a large scale. Safer alternatives like N-Bromosuccinimide (NBS) are preferable. For the reduction step, reagents like lithium aluminum hydride (LiAlH4) are highly reactive with water and can generate hydrogen gas, posing a fire risk. A controlled addition sequence and inert atmosphere are critical. Borane complexes (e.g., BH3-THF) can be a safer alternative.[1]
-
Thermal Management (Exotherms): Both the cyclization (especially if using a strong base like NaH) and the reduction steps can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway reactions. The process must be developed with robust temperature control, including slow reagent addition and adequate reactor cooling capacity.[1]
Q2: Which analytical techniques are crucial for monitoring reaction progress and final product purity?
A2: A combination of techniques is essential for robust process control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for scale-up. A well-developed HPLC method is critical for quantifying the starting material, intermediates, the final product, and any impurities. It is used for in-process controls (IPCs) to determine reaction completion and for final purity assessment.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): While less common for rapid IPCs, NMR is invaluable for structure confirmation of the final product and for characterizing unknown impurities isolated during development.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is crucial for identifying byproducts and confirming the mass of the desired product.
III. Troubleshooting Guide: Common Scale-Up Challenges
Problem 1: Incomplete Cyclization or Low Yield in the Ring-Closure Step
Q: My lab-scale cyclization to form the benzoxazepinone ring worked well, but on a larger scale, I'm seeing significant amounts of starting material and some unidentified byproducts. What could be the cause?
A: This is a classic scale-up issue often related to mixing, reagent stoichiometry, and deactivation.
-
Causality & Explanation:
-
Poor Mixing: In a large reactor, achieving homogenous mixing of a strong, solid base like sodium hydride (NaH) can be difficult. Pockets of low base concentration will result in incomplete reaction. The viscosity of the reaction mixture can also increase, further hampering mixing.
-
Base Deactivation: NaH is extremely sensitive to moisture. Trace water in the solvent or starting materials, which might be negligible at the 1-gram scale, becomes significant at the kilogram scale, consuming the base and halting the reaction.
-
Side Reactions: A common byproduct is the intermolecular condensation of two precursor molecules, leading to dimer formation, especially if the intramolecular cyclization is slow.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low cyclization yield.
-
Recommended Actions:
-
Solvent & Reagent Quality: Ensure solvents are rigorously dried before use (e.g., passing through activated alumina). Use fresh, high-quality NaH from a sealed container.
-
Inverse Addition: Instead of adding the base to the substrate, add the substrate solution slowly to a well-stirred slurry of the base in the solvent. This maintains a high concentration of the deprotonated species, favoring the desired intramolecular reaction.
-
Higher Dilution: While counterintuitive for throughput, operating at a slightly higher dilution can reduce the probability of intermolecular side reactions.
-
Problem 2: Product Isolation and Purification Difficulties
Q: After the reduction step and aqueous work-up, I'm struggling with a difficult-to-filter solid and poor final purity after crystallization. How can I improve this?
A: This points to issues with quenching the reducing agent and selecting the right crystallization conditions, which are critical for achieving high purity on a large scale.[1]
-
Causality & Explanation:
-
Quenching: The quench of a powerful reducing agent like LiAlH4 is highly exothermic and generates aluminum salts. The nature of these salts (from gelatinous to granular) depends heavily on the quenching procedure (e.g., Fieser workup). A poorly executed quench can trap the product in an inorganic matrix, making filtration slow and inefficient.
-
Crystallization: The ideal crystallization solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below. Furthermore, it should effectively exclude key impurities. A system that works on a small scale might not be robust enough to handle the impurity profile of a large-scale batch. The final product may also be a fine, difficult-to-handle powder.[4]
-
-
Recommended Actions & Protocols:
1. Optimized Quench Protocol (Fieser Method Adaptation): For a reaction using 'x' grams of LiAlH4 in THF:
-
Cool the reaction vessel to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% (w/v) aqueous NaOH.
-
Add '3x' mL of water.
-
Stir vigorously at room temperature for 1-2 hours. This procedure is designed to produce granular, easily filterable aluminum salts.
2. Systematic Crystallization Solvent Screening: The goal is to find a solvent or solvent mixture that provides a high yield of crystalline material with >99.5% purity.[3]
-
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Form | Impurity Rejection |
| Isopropanol (IPA) | High | Moderate | Needles | Fair |
| Acetonitrile (ACN) | Moderate | Very Low | Plates | Good |
| Toluene | High | Low | Blocks | Excellent |
| IPA / Water (9:1) | High | Very Low | Fine Powder | Poor |
| Toluene / Heptane (1:2) | Good | Very Low | Large Blocks | Excellent |
Problem 3: Formation of a Debrominated Impurity
Q: My final product contains a small but persistent amount (~1-2%) of the corresponding des-bromo compound (2,3,4,5-tetrahydro-1,5-benzoxazepine). Where is this coming from and how can I prevent it?
A: The C-Br bond on an aromatic ring can be susceptible to reduction under certain conditions, particularly during catalytic hydrogenation or with aggressive hydride reagents.
-
Causality & Explanation:
-
Over-reduction: If a reducing agent like LiAlH4 is used under harsh conditions (prolonged reaction time, high temperature), it can, in some cases, lead to hydrodebromination.
-
Catalytic Transfer Hydrogenation: If a palladium-catalyzed reduction step is used (e.g., reducing a different functional group on the molecule), the C-Br bond is highly susceptible to hydrogenolysis. This is a very common side reaction.
-
Impurity in Starting Material: It is also possible that the 2-amino-4-bromophenol starting material already contains some 2-aminophenol.
-
-
Preventative Measures:
-
QC of Starting Materials: First, confirm the purity of your 2-amino-4-bromophenol raw material by HPLC to ensure it does not contain the des-bromo analogue.
-
Milder Reduction Conditions: If using a hydride reagent, ensure the reaction is run at the lowest effective temperature and monitored closely by IPC to avoid prolonged exposure after the primary reduction is complete.
-
Avoid Palladium/Hydrogen: If at all possible, design the synthetic route to avoid catalytic hydrogenation after the bromine atom has been installed. If it is unavoidable, extensive catalyst and condition screening (e.g., using catalysts poisoned to reduce activity) would be necessary.
-
IV. References
-
Girella, A., et al. (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
El-Kashef, H., et al. (2012). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. ResearchGate. Available at: [Link]
-
Coe, J., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis. Available at: [Link]
-
Khan, I., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. Available at: [Link]
-
Girella, A., et al. (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Publications. Available at: [Link]
-
De Vreese, R., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen. Available at: [Link]
-
ResearchGate. (n.d.). Various approaches towards 2,3,4,5‐tetrahydro‐1,5‐benzoxazepine synthesis. ResearchGate. Available at: [Link]
-
Mullins, R. J., et al. (2018). Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development. Available at: [Link]
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Avdović, E., et al. (2021). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. ResearchGate. Available at: [Link]
-
Ghosh, S., et al. (2021). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect. Available at: [Link]
-
Zhang, Q., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine NMR signal assignment
Welcome to the technical support center for the analysis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This guide is designed for researchers, medicinal chemists, and analytical scientists encountering challenges in the structural elucidation and signal assignment of this flexible seven-membered heterocyclic system. Drawing from extensive field experience and established spectroscopic principles, this document provides in-depth, troubleshooting-focused answers to common questions encountered during NMR analysis.
Introduction: The Challenge of a Flexible Heterocycle
The this compound scaffold presents a unique set of NMR signal assignment challenges. The core of these difficulties lies in two key features:
-
Conformational Flexibility: Unlike rigid aromatic systems, the seven-membered tetrahydro-oxazepine ring is non-planar and undergoes rapid conformational changes in solution, typically interconverting between several low-energy chair and boat-like forms.[1] This dynamic behavior can lead to broadened signals or time-averaged chemical shifts and coupling constants, complicating direct interpretation.
-
Asymmetric Environment: The fusion of the benzene ring and the presence of two different heteroatoms (O and N) create a chiral center in many derivatives and render all methylene protons diastereotopic. This means that even protons on the same carbon atom (-CH₂-) are chemically non-equivalent and are expected to have different chemical shifts and couplings.
This guide will deconstruct these challenges and provide a logical, experiment-based workflow for achieving complete and unambiguous signal assignment.
Predicted NMR Data Reference
As no public, experimentally verified spectrum for this specific molecule is available, we will base our troubleshooting guide on high-quality predicted NMR data. These predictions are generated using established algorithms that rely on large databases of experimental spectra.[2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-8 | 7.28 | d | J = 8.5 |
| H-6 | 7.15 | d | J = 2.3 |
| H-7 | 6.85 | dd | J = 8.5, 2.3 |
| H-2 (axial/equatorial) | 4.15 | m | - |
| H-4 (axial/equatorial) | 3.20 | m | - |
| H-3 (axial/equatorial) | 2.10 | m | - |
| N-H | Variable | br s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-9a | 148.5 |
| C-5a | 140.1 |
| C-7 | 132.8 |
| C-6 | 125.1 |
| C-8 | 121.5 |
| C-9 | 115.8 |
| C-2 | 72.5 |
| C-4 | 45.3 |
| C-3 | 30.1 |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The signals for my three aliphatic methylene groups (-CH₂-) are overlapping and complex. How can I definitively assign them?
This is the most common challenge. The signals appear as complex multiplets due to geminal (²J) and vicinal (³J) coupling, as well as potential conformational averaging. A multi-step 2D NMR approach is required for unambiguous assignment.
Causality: The chemical shifts of the methylene groups are primarily dictated by their proximity to the electron-withdrawing oxygen and nitrogen atoms. Therefore, we expect a general downfield to upfield trend: H-2 (-O-CH₂-) > H-4 (-CH₂-N-) > H-3 (-CH₂-CH₂-CH₂-) . However, conformational effects can alter this expected order.
Troubleshooting Workflow:
-
Start with ¹³C and DEPT-135: Identify the three distinct methylene carbon signals in the ¹³C spectrum. A DEPT-135 experiment will confirm they are CH₂ groups (negative phase).
-
Run a ¹H-¹³C HSQC: This is the most critical experiment. It will correlate each proton signal directly to the carbon it is attached to. This allows you to group the complex proton multiplets with their corresponding C-2, C-3, and C-4 carbons.
-
Establish Connectivity with ¹H-¹H COSY: A COSY spectrum reveals proton-proton couplings, typically through 2 or 3 bonds. You should observe a clear correlation path from the H-2 protons to the H-3 protons, and from the H-3 protons to the H-4 protons. This unequivocally establishes the -CH₂(2)-CH₂(3)-CH₂(4)- spin system.
Caption: Key HMBC correlations for confirming bromine position at C-9.
Q4: How can I use NOESY to probe the 3D structure and conformation of the seven-membered ring?
The Nuclear Overhauser Effect (NOE) is a through-space interaction, meaning it provides correlations between protons that are close to each other in 3D space, regardless of how many bonds separate them. For a flexible molecule, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is invaluable for determining the predominant conformation in solution.
Causality: In a chair-like conformation, axial and equatorial protons on adjacent carbons have distinct spatial relationships. For instance, a 1,3-diaxial interaction results in a strong NOE signal, indicating the two axial protons are on the same face of the ring and are spatially close.
Experimental Protocol: NOESY Analysis
-
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms for small molecules).
-
Analyze Intra-residue NOEs: Look for strong NOE cross-peaks between geminal protons (e.g., H-2 axial and H-2 equatorial). This helps in their initial identification.
-
Analyze Inter-residue NOEs:
-
Axial vs. Equatorial: A strong NOE between an axial proton on one carbon and an axial proton on an adjacent carbon (e.g., H-2ax to H-3ax) is expected. Conversely, correlations between axial and equatorial protons are typically weaker.
-
1,3-Diaxial Interactions: Look for key correlations that define the chair conformation, such as a potential NOE between H-2ax and H-4ax. The presence and intensity of such correlations provide strong evidence for the ring's 3D shape. [3] * Aromatic-Aliphatic Proximity: An NOE between an aromatic proton like H-8 and one of the H-2 protons would indicate that part of the methylene chain is folded back over the aromatic ring in the dominant conformation.
-
Q5: I see a small set of unexpected signals in my spectrum. What are the likely impurities?
Impurity identification requires considering the synthetic route. A common synthesis for the parent 2,3,4,5-tetrahydro-1,5-benzoxazepine involves the reaction of a salicylaldehyde derivative with an ethanolamine derivative followed by cyclization and reduction. Bromination is typically an electrophilic aromatic substitution step.
Potential Impurities & Their Signatures:
-
Regioisomers: Electrophilic aromatic bromination of the parent benzoxazepine can potentially yield small amounts of other isomers (e.g., 7-bromo or 8-bromo derivatives). [4][5]These would have distinctly different aromatic region splitting patterns.
-
Unreacted Starting Material: Incomplete bromination would leave the parent 2,3,4,5-tetrahydro-1,5-benzoxazepine, which would show four signals in the aromatic region.
-
Dibrominated Species: Over-bromination could lead to dibromo- products, which would show only two signals in the aromatic region.
-
Solvent Residue: Common solvents like ethyl acetate, dichloromethane, or acetone have characteristic NMR signals and should be checked first.
References
-
Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
-
Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739. [Link]
-
Richards, S. A., & Williams, A. J. (2018). Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule. Beilstein Journal of Organic Chemistry, 14, 2628-2636. [Link]
-
LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
LibreTexts. (2020). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
García-Rubiño, M. E., Núñez, M. C., Gallo, M. A., & Campos, J. M. (2012). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. RSC Advances, 2(33), 12631-12635. [Link]
-
LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Zhang, Y., & Chen, G. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3418. [Link]
Sources
Technical Support Center: Optimizing the Purity of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the technical support center for the purification of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical intermediate. Here, we address common challenges encountered during its purification with in-depth, experience-driven advice and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears as a discolored oil/solid. What are the likely impurities?
A: Discoloration in the crude product often points to the presence of residual starting materials, byproducts, or degradation products. Based on common synthetic routes to the benzoxazepine core, likely impurities include:
-
Unreacted Starting Materials: Such as 2-aminophenol derivatives or brominated chalcones, depending on the synthetic pathway.[1]
-
Over-brominated or Isomeric Byproducts: Formation of di-brominated species or isomers can occur if the bromination step is not well-controlled.
-
Oxidation Products: The aminophenol moiety can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., ethanol, ethyl acetate) and reagents like sodium hydroxide may be present.[2]
A preliminary purity assessment using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature of the impurities before proceeding with purification.[2][3]
Q2: I'm observing poor separation during column chromatography. What can I do to improve this?
A: Poor separation on a silica gel column is a frequent issue, often stemming from an improper choice of mobile phase or column conditions.[4] Here’s a systematic approach to optimization:
1. Mobile Phase Optimization: The key is to find a solvent system that provides a good separation of your target compound from its impurities. A typical starting point for compounds like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[5][6]
-
TLC Analysis: Before running a column, screen various solvent ratios using TLC. Aim for an Rf value of 0.25-0.35 for the desired product to ensure good separation on the column.[4]
-
Gradient Elution: If a single solvent ratio (isocratic elution) doesn't resolve all impurities, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.[4]
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Recommendation |
| 9:1 | > 0.6 | Too non-polar, increase ethyl acetate content. |
| 7:3 | 0.3 | Good starting point for column chromatography. |
| 1:1 | < 0.1 | Too polar, decrease ethyl acetate content. |
2. Column Packing and Loading:
-
Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band and better separation.[7]
Workflow for Column Chromatography Purification
Caption: A typical workflow for purifying this compound by flash column chromatography.
Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?
A: The basic nitrogen in the benzoxazepine ring can interact with the acidic silanol groups on the surface of silica gel, potentially causing degradation.[4] To mitigate this:
-
Deactivate the Silica Gel: Prepare a slurry of your silica gel in the mobile phase containing a small amount (0.5-1%) of a volatile base like triethylamine (NEt₃). This will neutralize the acidic sites.[4]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase such as neutral alumina.[4]
-
Minimize Residence Time: Use flash chromatography with a shorter, wider column to reduce the contact time between your compound and the stationary phase.[4]
Q4: Can I use recrystallization to purify this compound? What is a good solvent?
A: Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[8][9] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][10]
Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[11]
Potential Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate/Hexane mixture
-
Toluene
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Evaluation |
| Ethanol | Low | High | Yes | Promising |
| Hexane | Very Low | Low | No | Poor Solvent |
| Ethyl Acetate | High | High | No | Unsuitable |
| Toluene | Low | High | Yes | Promising |
General Recrystallization Protocol
Caption: Step-by-step protocol for the recrystallization of this compound.
Q5: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm the purity and structure of your final product.[3][12]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[12][13] A high-resolution column can separate even closely related impurities. Purity is typically reported as a percentage of the main peak area.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can also reveal the presence of impurities if their signals are visible.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[3][12]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
By implementing these troubleshooting strategies and purification protocols, you can significantly improve the purity of your this compound, ensuring the quality and reliability of your subsequent research and development activities.
References
-
Various approaches towards 2,3,4,5‐tetrahydro‐1,5‐benzoxazepine synthesis. - ResearchGate. Available at: [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Synthesis of tetrahydro and hexahydro tetracyclic 1,5-benzoxazepines. Available at: [Link]
-
Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol | Request PDF - ResearchGate. Available at: [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of - Semantic Scholar. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]
-
Review on the modern analytical advancements in impurities testing. Available at: [Link]
-
Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research. Available at: [Link]
-
Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties - Oriental Journal of Chemistry. Available at: [Link]
-
List of Impurities - JAN-2021 - inveniolife. Available at: [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. Available at: [Link]
-
1,5-Benzoxazepines vs 1,5-Benzodiazepines. One-Pot Microwave-Assisted Synthesis and Evaluation for Antioxidant Activity and Lipid Peroxidation Inhibition - ResearchGate. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Available at: [Link]
-
Purification of Impure Acetanilide - Cerritos College. Available at: [Link]
-
To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. Available at: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
-
Synthesis And Antibacterial Evaluation Of Some New 1, 5- Benzooxazepines Derivatives - Systematic Reviews in Pharmacy. Available at: [Link]
-
[Orgo Lab] Recrystallization of Acetanilide - YouTube. Available at: [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
- 8. cerritos.edu [cerritos.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Welcome to the technical support center for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important heterocyclic scaffold. We will explore a common synthetic strategy, delve into reaction condition optimization, and address potential challenges you may encounter during your experiments.
I. Overview of a Common Synthetic Approach
A prevalent method for the synthesis of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core involves the cyclization of a suitable N-substituted 2-aminophenol derivative. For our target molecule, this compound, a plausible and efficient route starts from a brominated 2-aminophenol and a three-carbon synthon that will form the remainder of the seven-membered ring.
One such strategy involves the reaction of 2-amino-4-bromophenol with a suitable dielectrophile, such as 1,3-dihalopropane, or a sequential alkylation approach. An alternative and often more controlled method is the reaction of a brominated aminophenol with an α,β-unsaturated carbonyl compound, followed by reduction and cyclization.
For the purpose of this guide, we will focus on a conceptual synthetic pathway involving the reaction of 2-amino-4-bromophenol with a three-carbon electrophile, leading to the formation of the seven-membered benzoxazepine ring. This approach is adaptable and allows for various modifications to optimize the reaction outcome.
II. Troubleshooting and Optimization Guide (Q&A Format)
Here, we address common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of benzoxazepine derivatives can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the high purity of your 2-amino-4-bromophenol and the chosen cyclizing agent. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or the desired product. It is advisable to screen a range of temperatures to find the optimal condition.
-
Solvent: The choice of solvent can significantly impact reaction efficiency and selectivity. Solvents such as DMF, DMSO, or acetonitrile are often used for similar cyclization reactions. The polarity and boiling point of the solvent should be considered to ensure proper solubility of reactants and to achieve the desired reaction temperature.
-
Catalyst/Base: Many cyclization reactions for forming benzoxazepines require a base to deprotonate the phenolic hydroxyl or the amino group. The strength and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) should be carefully optimized. In some cases, a catalyst may be necessary to facilitate the reaction.
-
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of degradation products.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge in heterocyclic synthesis. In the case of this compound synthesis, potential side reactions include:
-
N-alkylation vs. O-alkylation: In the initial reaction between 2-amino-4-bromophenol and an alkylating agent, both the amino and the hydroxyl groups are nucleophilic. The selectivity of N- versus O-alkylation can be influenced by the choice of base and solvent. A stronger base will favor deprotonation of the phenol, promoting O-alkylation first.
-
Polymerization: Under certain conditions, starting materials or reactive intermediates can undergo polymerization, leading to a complex mixture of products and a decrease in the yield of the desired monomeric benzoxazepine. This can often be mitigated by using high-dilution conditions.
-
Incomplete Cyclization: The intermediate formed after the initial alkylation may fail to cyclize efficiently. This can be due to steric hindrance or unfavorable reaction kinetics. Optimizing the temperature and catalyst can help drive the reaction towards the desired cyclized product.
-
Formation of Isomers: Depending on the synthetic route, the formation of other benzoxazepine isomers (e.g., 1,4-benzoxazepine) could be possible. Careful selection of starting materials and reaction conditions is key to ensuring the desired regioselectivity.
To minimize byproduct formation, consider the following strategies:
-
Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach where the initial N- or O-alkylation is performed and the intermediate is isolated before proceeding to the cyclization step. This allows for better control over the reaction.
-
Protecting Groups: The use of protecting groups on either the amino or hydroxyl function can direct the reaction towards the desired pathway, although this adds extra steps to the synthesis.
-
Optimization of Reagent Stoichiometry: Carefully control the molar ratios of your reactants to minimize excess of any one component that could lead to side reactions.
Q3: The purification of my crude product is proving difficult. What are some effective purification strategies?
A3: The purification of bromo-substituted heterocyclic compounds can be challenging due to their potential for similar polarities to byproducts.
-
Column Chromatography: This is the most common and effective method for purifying benzoxazepine derivatives.
-
Solvent System Selection: A systematic screening of solvent systems for column chromatography is essential. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane. Monitor the separation using TLC to find the optimal solvent mixture that provides good separation between your product and impurities.
-
Silica Gel Choice: Standard silica gel is usually sufficient. However, for closely eluting impurities, using a finer mesh silica gel or considering alternative stationary phases like alumina may be beneficial.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique. Screen various solvents or solvent mixtures to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
III. Experimental Protocols and Data
Proposed Synthetic Protocol (for optimization)
This protocol is a generalized starting point.
-
Reaction Setup: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent (e.g., DMF, 20 mL/mmol of aminophenol) in a round-bottom flask, add a base (e.g., K₂CO₃, 2.5 eq).
-
Reagent Addition: Add the cyclizing agent (e.g., 1,3-dibromopropane, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Table 1: Key Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| Solvent | DMF, Acetonitrile, DMSO, Toluene | Solvent polarity and boiling point affect solubility and reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine | Base strength influences the deprotonation of the phenol and amine, affecting reactivity and selectivity. |
| Temperature | 60 °C - 140 °C | Temperature affects the reaction rate; higher temperatures may be needed for cyclization but can also lead to degradation. |
| Concentration | 0.01 M - 0.5 M | High dilution can favor intramolecular cyclization over intermolecular polymerization. |
IV. Visualizing the Process
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in benzoxazepine synthesis.
Conceptual Reaction Pathway
Caption: A simplified diagram illustrating a possible reaction pathway to this compound.
V. References
-
[Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])
Sources
- 1. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine and Other Halogenated Congeners for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazepine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Halogenation of this seven-membered heterocyclic system offers a powerful tool to modulate its physicochemical and pharmacological properties, influencing everything from metabolic stability to target engagement. This guide provides a comprehensive comparison of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine with its fluoro, chloro, and iodo-substituted counterparts, offering insights into their synthesis, spectral characteristics, and biological performance to aid researchers in the strategic design of novel therapeutics.
Introduction: The Significance of Halogenation in Benzoxazepine Drug Discovery
Benzoxazepines are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The introduction of a halogen atom at a specific position on the benzene ring can dramatically alter a molecule's properties. This is due to the unique electronic and steric effects of halogens. For instance, fluorine, being highly electronegative, can enhance metabolic stability and binding affinity, while the larger bromine and iodine atoms can introduce specific steric interactions and influence pharmacokinetic profiles.[3]
This guide will focus on the 9-position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core, a region where substitution can significantly impact biological activity. We will delve into a comparative analysis of the bromo-derivative against other key halogenated analogs.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 9-halogenated-2,3,4,5-tetrahydro-1,5-benzoxazepines can be achieved through various synthetic routes, often involving the cyclization of an appropriately substituted aminophenol derivative. The choice of starting materials and reaction conditions is crucial in obtaining the desired halogenated product with good yield and purity.
A general synthetic approach is outlined below:
Figure 1: General synthetic route for 9-halogenated-2,3,4,5-tetrahydro-1,5-benzoxazepines.
Table 1: Comparison of Physicochemical Properties of 9-Halogenated-2,3,4,5-tetrahydro-1,5-benzoxazepines (Predicted)
| Halogen (X) at C9 | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| H (unsubstituted) | C₉H₁₁NO | 149.19 | 1.5 |
| Fluoro (F) | C₉H₁₀FNO | 167.18 | 1.7 |
| Chloro (Cl) | C₉H₁₀ClNO | 183.63 | 2.1 |
| Bromo (Br) | C₉H₁₀BrNO | 228.09 | 2.3 |
| Iodo (I) | C₉H₁₀INO | 275.09 | 2.7 |
Note: XLogP3 values are predicted and indicate the lipophilicity of the compound. Higher values suggest greater lipid solubility.
The nature of the halogen significantly influences the lipophilicity (as indicated by the predicted XLogP3 values), which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The increasing size and polarizability from fluorine to iodine also impact the potential for halogen bonding and other non-covalent interactions with biological targets.
Spectroscopic Characterization: Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons will be most affected by the halogen at the 9-position. The electronegativity and anisotropic effects of the halogen will cause downfield shifts of the adjacent protons. The coupling patterns will also provide crucial information about the substitution pattern.
-
¹³C NMR: The carbon atom directly attached to the halogen (C9) will show a characteristic chemical shift depending on the halogen. For instance, the C-Br signal typically appears in the range of 110-125 ppm. The chemical shifts of other aromatic carbons will also be influenced by the inductive and resonance effects of the halogen.
Infrared (IR) Spectroscopy:
The IR spectra of these compounds will be characterized by:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the aromatic and aliphatic parts around 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching vibrations of the oxazepine ring.
-
The C-X (halogen) stretching vibration will appear in the fingerprint region, with the frequency decreasing from C-F to C-I.
Comparative Biological Performance: Anticancer and Antimicrobial Activities
The true value of these halogenated benzoxazepines lies in their potential biological activities. While direct comparative studies on the 9-halogenated series are limited, we can extrapolate from existing data on related structures to infer potential trends.
Anticancer Activity
Benzoxazepine derivatives have shown promising anticancer activity against various cell lines.[1][4][5] Halogenation has been shown to be a key factor in enhancing this activity. For example, a study on (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines demonstrated that a chloro-substituted derivative, (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, exhibited a potent IC₅₀ value of 0.67 µM against the MCF-7 breast cancer cell line.[6] Another study on benzothiazepine derivatives, which are structurally similar to benzoxazepines, found that halogenated phenyl substitution significantly improved cytotoxic activity.[7]
Table 2: Representative Anticancer Activity of Halogenated Benzoxazepine Derivatives
| Compound | Halogen | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | Chloro | MCF-7 | 0.67 | [6] |
| 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine | Chloro | MCF-7 | 15 | [5] |
| 2c (a 1,5-benzothiazepine derivative) | Chloro | Hep G-2 | 3.29 | [7] |
While specific data for this compound is not available, the trend suggests that the introduction of a halogen, including bromine, is a viable strategy to enhance anticancer potency. The optimal halogen and its position will likely depend on the specific biological target and the desired mode of action.
Antimicrobial Activity
Halogenated compounds have a long history of use as antimicrobial agents. The inclusion of halogens in the benzoxazepine scaffold can lead to compounds with significant antibacterial and antifungal properties. For instance, a study on halogenated pyrrolopyrimidines found that bromo and iodo substitutions were crucial for potent activity against Staphylococcus aureus.[8]
Table 3: Representative Antimicrobial Activity of Halogenated Heterocyclic Compounds
| Compound Class | Halogen | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Pyrrolopyrimidines | Bromo, Iodo | S. aureus | 8 | [8] |
| N-arylsuccinimide derivatives | Bromo | Various bacteria & yeasts | 16-256 | [9] |
The lipophilicity conferred by the halogen can facilitate the compound's passage through the microbial cell membrane. Furthermore, the electronic effects of the halogen can influence interactions with essential enzymes or other cellular targets within the microorganism.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and evaluation of these compounds are essential.
General Procedure for the Synthesis of 9-Halo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Figure 2: Step-by-step experimental workflow for the synthesis of 9-halogenated-2,3,4,5-tetrahydro-1,5-benzoxazepines.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzoxazepines (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the halogenated benzoxazepines in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not exhaustive for the 9-halogenated series, allows for the postulation of some preliminary structure-activity relationships.
Figure 3: Logical relationship between halogen substitution and biological activity.
-
Lipophilicity: Increasing the size of the halogen from fluorine to iodine generally increases lipophilicity. This can enhance membrane permeability but may also lead to increased non-specific binding and toxicity.
-
Electronic Effects: The electronegativity of the halogen influences the electron density of the aromatic ring, which can be crucial for π-π stacking or other electronic interactions with the biological target.
-
Steric Factors: The size of the halogen atom can dictate the ability of the molecule to fit into a specific binding pocket. A bulky iodine atom might provide beneficial steric interactions in some cases, while in others it could lead to steric hindrance.
Future research should focus on:
-
Systematic Synthesis: A complete series of 9-fluoro, -chloro, -bromo, and -iodo-2,3,4,5-tetrahydro-1,5-benzoxazepines should be synthesized to enable direct and robust comparative studies.
-
Comprehensive Biological Evaluation: These compounds should be screened against a wide panel of cancer cell lines and microbial strains to obtain comparative IC₅₀ and MIC values.
-
Mechanism of Action Studies: Elucidating the specific biological targets and mechanisms of action will be crucial for rational drug design and optimization.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The strategic placement of halogens on the benzoxazepine scaffold offers a promising avenue for the discovery of novel therapeutic agents. While direct comparative data for this compound and its halogenated analogs is currently limited, the existing body of research on related structures strongly suggests that these compounds hold significant potential as anticancer and antimicrobial agents. This guide provides a foundational framework and key experimental considerations to stimulate further research and development in this exciting area of medicinal chemistry. By systematically exploring the impact of different halogens at the 9-position, researchers can unlock new opportunities for the development of more effective and safer medicines.
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A Comparative Analysis of the Bioactivity of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine and Its Analogs: A Guide for Drug Discovery Professionals
The 1,5-benzoxazepine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the bioactivity of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a key analog within this class, and compares its performance with other relevant compounds. By delving into the structure-activity relationships (SAR), experimental data, and underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of benzoxazepine derivatives.
The 1,5-Benzoxazepine Scaffold: A Versatile Pharmacophore
The 2,3,4,5-tetrahydro-1,5-benzoxazepine core is a seven-membered heterocyclic ring fused to a benzene ring, containing both nitrogen and oxygen atoms. This unique structure imparts a conformational flexibility that allows for interaction with a wide array of biological targets.[1][2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticonvulsant, antipsychotic, neuroprotective, and antileishmanial activities.[1][3][4][5] The strategic placement of various substituents on the benzoxazepine ring system allows for the fine-tuning of its pharmacological profile, making it a highly adaptable framework for drug design.
Synthesis of the this compound Core
The synthesis of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is a critical aspect of exploring its therapeutic potential. A variety of synthetic routes have been developed to access this core structure and its derivatives.[6][7][8] A generalized and robust approach often involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon, followed by cyclization.
A one-pot multienzyme cascade reaction has also been reported for the synthesis of tricyclic 1,5-benzoxazepine derivatives, highlighting a green chemistry approach.[9] This method utilizes a lipase and a tyrosinase to achieve the desired product under mild conditions.[9] The introduction of a bromine atom at the 9-position can be achieved by using a correspondingly substituted 2-aminophenol as a starting material. The presence of the bromine substituent has been shown to be suitable for such transformations.[9]
Caption: Generalized synthetic scheme for this compound.
Comparative Bioactivity Analysis
The introduction of a bromine atom at the 9-position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold significantly influences its biological activity. This section provides a comparative analysis of its performance in key therapeutic areas against other substituted benzoxazepines and alternative scaffolds.
Anticonvulsant and Antipsychotic Activity
Substituted benzoxazepine derivatives have been extensively evaluated for their potential as anticonvulsant and antipsychotic agents.[3][4] A study by Bajaj et al. (2004) synthesized a series of 2,3-dihydro-1,5-benzoxazepine derivatives and screened them for anticonvulsant activity.[3] Their findings revealed that specific substitutions on the core structure led to potent anticonvulsant effects, with some compounds showing comparable or superior activity to the reference drug phenytoin sodium.[3] While this study did not specifically report on the 9-bromo analog, it underscores the potential of the benzoxazepine scaffold in modulating central nervous system (CNS) activity.
For comparison, bioisosteric replacement of the oxygen atom in the benzoxazepine ring with a sulfur atom, yielding benzothiazepines, has also been explored for CNS applications.[10][11] 1,5-Benzothiazepines are considered bioisosteres of benzodiazepines, a well-established class of anticonvulsant and anxiolytic drugs.[10] This suggests that the 9-bromo-benzoxazepine scaffold could be a valuable starting point for the development of novel CNS-active agents, with the potential for a differentiated pharmacological profile compared to its benzothiazepine and benzodiazepine counterparts.
Neuroprotective Effects
The potential neuroprotective effects of benzoxazepine derivatives have also been investigated. A study on 1,4-benzoxazepine derivatives identified compounds with significant neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model, acting as selective 5-HT1A receptor agonists.[5] This highlights a potential mechanism of action for the neuroprotective effects of this scaffold. While this study focused on 1,4-benzoxazepines, it provides a rationale for investigating the neuroprotective potential of 1,5-benzoxazepine analogs like the 9-bromo derivative.
Comparative Data on Neuroprotective Activity of Benzoxazepine Analogs
| Compound | Scaffold | Target | In Vivo Model | Outcome | Reference |
| Piclozotan (SUN N4057) | 1,4-Benzoxazepine | 5-HT1A Receptor | t-MCAO | Remarkable neuroprotective activity | [5] |
| BIA 2-093 | Dibenz[b,f]azepine | - | Cultured Hippocampal Neurons | Low toxicity compared to carbamazepine | [12] |
| BIA 2-024 | Dibenz[b,f]azepine | - | Cultured Hippocampal Neurons | Low toxicity compared to carbamazepine | [12] |
This table illustrates that modifications to the core azepine-containing structure can lead to compounds with favorable neuroprotective or toxicity profiles. Further investigation into 9-bromo-1,5-benzoxazepine is warranted to determine its efficacy in this area.
Antileishmanial Activity
A recent study has explored 4,7,9-trisubstituted benzoxazepines as potential antileishmanial agents.[13] This research identified a lead compound and synthesized a series of analogs to establish preliminary structure-activity relationships. The study found that substitution at the 9-position was critical for activity. Specifically, a methoxy methylpiperidine moiety at the 9-position was found to be essential for potent antileishmanial activity.[13] While this is not a simple bromine substitution, it highlights the importance of the 9-position in determining the biological activity of the benzoxazepine scaffold against Leishmania. Replacement of a substituent at the 7-position with bromine resulted in a complete loss of antileishmanial activity, indicating the nuanced role of halogen substitutions at different positions.[13]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on substituted benzoxazepines allow for the deduction of key structure-activity relationships.
-
Substitution at Position 9: The nature of the substituent at the 9-position of the benzoxazepine ring is a critical determinant of its biological activity, as evidenced by the antileishmanial studies where a specific moiety at this position was essential for potency.[13]
-
Halogenation: The position of halogen substitution is crucial. While a bromine at one position may enhance activity, at another it could lead to a complete loss of function, as seen in the antileishmanial analogs.[13]
-
Bioisosteric Replacement: The replacement of the oxygen atom with sulfur (to form a benzothiazepine) or another nitrogen (to form a benzodiazepine) can lead to compounds with similar, yet distinct, pharmacological profiles, particularly in the context of CNS activity.[10]
Caption: Structure-Activity Relationship (SAR) insights for the 9-bromo-benzoxazepine scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section details a representative experimental protocol for assessing neuroprotective activity, a key potential application for this class of compounds.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol is adapted from methodologies used to screen for neuroprotective compounds in ischemic stroke models.[14]
Objective: To assess the ability of this compound and its analogs to protect primary cortical neurons from cell death induced by oxygen-glucose deprivation (OGD), an in vitro model of ischemia.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium
-
B-27 supplement
-
Glucose-free DMEM
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.
-
Compound Preparation: Prepare a stock solution of the test compounds. Serially dilute the compounds to the desired final concentrations in glucose-free DMEM.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control and a positive control (a known neuroprotective agent).
-
Place the plates in a hypoxic chamber for a predetermined duration (e.g., 60-90 minutes) to induce OGD.
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the medium with regular Neurobasal medium containing glucose and B-27 supplement.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure the amount of LDH released into the culture medium using a commercially available kit. LDH release is an indicator of cell death.
-
Calculate the percentage of neuroprotection relative to the vehicle control.
-
Data Analysis: Plot the percentage of neuroprotection against the compound concentration to determine the EC₅₀ value. Compare the EC₅₀ values of this compound with those of other test compounds.
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it an attractive area for further investigation. This guide has provided a comparative analysis of its bioactivity, highlighting the importance of substitution patterns and the potential for this compound class in anticonvulsant, neuroprotective, and anti-infective applications. The detailed experimental protocols and SAR insights offer a solid foundation for researchers to design and evaluate new and more potent analogs, ultimately contributing to the advancement of drug discovery.
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A Strategic Guide to Validating the Mechanism of Action for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for a novel compound, using 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine as a primary case study. The 1,5-benzoxazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antipsychotic, and neuroprotective properties.[1][2][3][4] However, the precise molecular target and MoA of this specific bromo-substituted derivative remain uncharacterized in public literature.
This document outlines a logical, multi-phase strategy designed for researchers in drug development. It moves from unbiased, hypothesis-generating screening to rigorous, hypothesis-driven validation, ensuring that each experimental step informs the next, creating a self-validating workflow.
Phase 1: Unbiased Target Identification – From Compound to Candidate
When the molecular target of a bioactive compound is unknown, the initial and most critical step is to identify potential binding partners without preconceived bias. This "target deconvolution" phase generates a list of candidate proteins that will be subjected to rigorous validation.
Methodology 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This foundational technique is a direct biochemical approach to "fish" for binding partners from a complex biological sample.[5][6] It relies on immobilizing the small molecule "bait" to a solid support and identifying proteins that specifically interact with it.
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position must be chosen carefully to minimize disruption of the compound's native bioactivity.
-
Immobilization: Covalently couple the synthesized probe to activated agarose or magnetic beads to create the affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with a relevant cell lysate (e.g., from a human neuroblastoma cell line if CNS effects are suspected). A parallel incubation with control beads (lacking the compound) is critical.
-
Washing & Elution: Perform a series of stringent washes to remove non-specific binders. Specifically bound proteins are then eluted, often using a denaturant.
-
Protein Identification: The eluted proteins are resolved by SDS-PAGE and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: True binding partners should be significantly enriched in the compound-bead eluate compared to the control-bead eluate.
Methodology 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is an orthogonal method that identifies targets in a more native environment. It operates on the principle that the binding of a small molecule can increase a protein's thermodynamic stability, making it more resistant to proteolysis.[6]
-
Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound. An untreated (vehicle only) sample serves as the control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to all samples and incubate for a fixed time.
-
Analysis: Stop the digestion and analyze the remaining proteins via SDS-PAGE. Target proteins will appear as protected, more prominent bands in the drug-treated lanes compared to the control lane. These bands can be excised and identified by mass spectrometry.
The outputs of these methods provide a list of high-confidence candidate targets, moving us from an unknown MoA to a testable hypothesis.
Step 2.4: Performance Comparison with Alternatives
To contextualize the compound's performance, its key parameters should be compared against established drugs targeting the same mechanism. Assuming our compound is a D2R antagonist, we can compare it to standard-of-care antipsychotics.
| Parameter | This compound | Haloperidol | Risperidone |
| Primary Target(s) | D2R (Hypothetical) | D2R | D2R, 5-HT2A |
| Binding Affinity (KD for D2R) | To Be Determined (TBD) | ~1-5 nM | ~3-6 nM |
| Functional Potency (IC50) | TBD (cAMP Assay) | ~10-20 nM | ~5-15 nM |
| Selectivity Profile | TBD (Panel Screen) | High D2R, moderate α1-adrenergic | High D2R and 5-HT2A |
| Reference | This Guide | [Source for Haloperidol Data] | [Source for Risperidone Data] |
| Note: Data for reference compounds are approximate and can vary based on assay conditions. The purpose is to establish a benchmark for the novel compound's performance. |
Phase 3: Advanced Validation and Selectivity Profiling
The final phase provides the highest level of MoA validation and assesses the compound's specificity, which is critical for predicting its therapeutic window and potential side effects.
Methodology 1: Genetic Target Validation with CRISPR/Cas9
This is the gold standard for confirming that a compound's cellular activity is mediated through the intended target. [7][8]
-
gRNA Design: Design and validate a guide RNA (gRNA) that specifically targets the D2R gene for knockout.
-
Cell Line Engineering: Using CRISPR/Cas9 technology, generate a stable D2R knockout (KO) cell line from the parental line used in the functional assays. A non-targeting control cell line should also be generated.
-
Functional Re-evaluation: Perform the cAMP assay on both the parental and D2R KO cell lines.
-
Validation Criterion: The antagonist effect of this compound observed in the parental cells should be completely abrogated in the D2R KO cells. This demonstrates that the D2R protein is required for the compound's activity.
Methodology 2: Broad Panel Off-Target Screening
No drug is perfectly specific. A broad screening panel (e.g., a commercial service from Eurofins or CEREP) is essential to build a selectivity profile. The compound should be screened against a large panel of GPCRs, ion channels, kinases, and transporters. The results will identify potential off-targets, which can explain unexpected side effects or even reveal opportunities for drug repurposing.
Conclusion
This guide presents a rigorous, multi-faceted strategy for validating the mechanism of action of this compound. By progressing from unbiased target discovery (AC-MS, DARTS) to direct biophysical and cellular validation (SPR, CETSA), functional characterization (cAMP assays), and definitive genetic confirmation (CRISPR), researchers can build an unassailable case for a compound's MoA. This systematic approach not only ensures scientific integrity but is a foundational component of modern, efficient drug development, providing the mechanistic clarity required for advancing a compound toward clinical consideration.
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Cieślak, M., & Szulczyk, D. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(9), e2100115. [Link]
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Sangshetti, J. N., Ahmad, A. A. S., Khan, F. A. K., & Zaheer, Z. (2015). Synthesis and Biological Activities of Substituted Benzoxazepine: A Review. Mini-Reviews in Organic Chemistry, 12(4), 345-354. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine Analogs
The 1,5-benzoxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, antipsychotic, anticancer, and antileishmanial properties.[1][2][3][4][5][6][7] This guide delves into the structure-activity relationship (SAR) of a specific subclass: 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine analogs. The introduction of a bromine atom at the 9-position offers a unique vector for chemical modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of these molecules. Through a systematic exploration of substitutions at other positions of the benzoxazepine core, we can elucidate the key structural features governing their biological activity.
This guide will provide a comparative analysis of hypothetical analogs, grounded in established synthetic methodologies and biological evaluation protocols. We will explore how modifications to the N-5 position and the aromatic ring impact a selected biological activity, such as anticonvulsant or cytotoxic effects, and provide the experimental framework for such an investigation.
The Strategic Importance of the 9-Bromo Substituent
The bromine atom at the 9-position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core serves as a versatile synthetic handle. It can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a diverse range of substituents. This strategic placement enables a thorough exploration of the chemical space around the benzoxazepine scaffold, which is crucial for optimizing biological activity and drug-like properties.
Comparative Analysis of this compound Analogs
To illustrate the SAR of this class of compounds, we will consider a hypothetical series of analogs and their potential biological activities. For the purpose of this guide, we will focus on anticonvulsant activity, a property for which benzoxazepine derivatives have shown promise.[1][4] The following table summarizes the expected impact of various substitutions on this activity, based on general principles of medicinal chemistry and findings from related benzoxazepine studies.
| Compound ID | R1 (N-5 Position) | R2 (Aromatic Ring - Position 7) | Predicted Anticonvulsant Activity (MES Test, ED50) | Rationale for Predicted Activity |
| 9Br-1a | -H | -H | Moderate | The unsubstituted parent compound serves as a baseline for activity. |
| 9Br-1b | -CH3 | -H | Increased | Small alkyl substitution on the nitrogen may enhance lipophilicity and cell permeability. |
| 9Br-1c | -C2H5 | -H | Increased | A slightly larger alkyl group could further improve potency, but excessive bulk may be detrimental. |
| 9Br-1d | -COCH3 | -H | Decreased | The electron-withdrawing acetyl group may reduce the basicity of the nitrogen, which could be crucial for receptor interaction. |
| 9Br-1e | -H | -Cl | Increased | An electron-withdrawing group on the aromatic ring can influence the electronic properties of the scaffold, potentially enhancing binding affinity. |
| 9Br-1f | -H | -OCH3 | Variable | A methoxy group can act as a hydrogen bond acceptor and may impact metabolism, leading to variable effects. |
| 9Br-1g | -CH3 | -Cl | Potentially Highest | Combining the favorable substitutions at both the N-5 and 7-positions could lead to a synergistic improvement in activity. |
Experimental Protocols
To validate the predicted SAR, a systematic approach to synthesis and biological evaluation is necessary. The following sections detail the essential experimental workflows.
General Synthetic Pathway
The synthesis of this compound analogs can be achieved through a multi-step process, adapted from established methods for similar heterocyclic systems.[2][8]
Caption: General synthetic route for this compound analogs.
Step-by-Step Methodology:
-
Acylation of 2-Amino-4-bromophenol: React 2-amino-4-bromophenol with chloroacetyl chloride in the presence of a suitable base (e.g., pyridine) to yield the corresponding N-chloroacetylated intermediate.
-
Intramolecular Cyclization: Treat the intermediate with a base, such as sodium hydride, to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the seven-membered benzoxazepine ring and yielding 9-Bromo-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.
-
Reduction of the Amide: Reduce the amide functionality of the benzoxazepinone using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) to obtain the this compound core.
-
N-Substitution: Introduce various substituents at the N-5 position via standard N-alkylation or N-acylation reactions.
-
Aromatic Ring Functionalization: Utilize the 9-bromo position for palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the aromatic ring.
Biological Evaluation: Anticonvulsant Screening
The anticonvulsant activity of the synthesized analogs can be assessed using well-established animal models.
Caption: Workflow for the in vivo evaluation of anticonvulsant activity.
Step-by-Step Methodology:
-
Acute Toxicity: Determine the median lethal dose (LD50) of each compound in mice to establish a safe dose range for subsequent efficacy testing.
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Administer the test compounds to mice at various doses, followed by the application of an electrical stimulus. Record the presence or absence of the tonic hindlimb extension.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole. Administer the test compounds prior to a subcutaneous injection of PTZ and observe for the onset of seizures.
-
Data Analysis: Calculate the median effective dose (ED50) for each compound in both the MES and scPTZ tests using probit analysis.
-
SAR Correlation: Correlate the biological activity data (ED50 values) with the structural modifications of the analogs to establish a robust structure-activity relationship.
Concluding Remarks
The systematic exploration of the SAR of this compound analogs holds significant potential for the discovery of novel therapeutic agents. The 9-bromo substituent provides a versatile platform for the synthesis of a diverse library of compounds. By combining rational drug design, efficient synthetic chemistry, and robust biological evaluation, researchers can unlock the therapeutic potential of this promising scaffold. The methodologies and comparative framework presented in this guide offer a solid foundation for initiating such a research program.
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- Synthesis of tetrahydro and hexahydro tetracyclic 1,5-benzoxazepines.
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A Comparative Guide to the Efficacy of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine as a Putative Tankyrase Inhibitor
This guide provides a comprehensive framework for evaluating the efficacy of a novel chemical entity, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, as a potential tankyrase inhibitor. By comparing its projected performance metrics against well-established inhibitors, XAV939 and IWR-1, we offer a detailed roadmap for researchers and drug development professionals. This document is structured to provide not only comparative data but also the underlying scientific rationale and detailed experimental protocols necessary for a thorough investigation.
Introduction: Tankyrases as a Therapeutic Target in Oncology
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in various cellular processes, including telomere maintenance, mitotic spindle formation, and glucose metabolism.[1][2] Of particular interest to oncologists is their role in the Wnt/β-catenin signaling pathway.[3] Tankyrases mediate the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[3][4] In many cancers, aberrant Wnt signaling leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of target genes that drive cellular proliferation and tumor progression.[3]
Inhibition of tankyrase activity is a promising therapeutic strategy to stabilize Axin, thereby promoting β-catenin degradation and downregulating Wnt signaling.[4][5] This has led to the development of several small molecule tankyrase inhibitors. Here, we propose the investigation of a novel scaffold, this compound, and outline a comprehensive strategy to compare its efficacy against the benchmark inhibitors XAV939 and IWR-1.
Established Tankyrase Inhibitors: A Performance Benchmark
A comparative analysis requires a solid baseline. XAV939 and IWR-1 are two of the most well-characterized tankyrase inhibitors, each with a distinct mechanism of action and a wealth of published efficacy data.
XAV939 is a potent and selective inhibitor of both TNKS1 and TNKS2.[4][6] It competes with NAD+ for binding to the catalytic PARP domain of the tankyrase enzymes.[4]
IWR-1 (Inhibitor of Wnt Response-1) also inhibits both TNKS1 and TNKS2, leading to the stabilization of Axin.[4][7] It has been shown to be specifically cytotoxic for osteosarcoma cancer stem-like cells.[7]
The inhibitory activities of these compounds are summarized in the table below:
| Compound | Target | In Vitro IC50 | Cellular Wnt Signaling IC50 |
| XAV939 | TNKS1 | 11 nM[4], 13.4 nM[5] | ~1.5 µM (in MDA-MB-231 cells)[8] |
| TNKS2 | 4 nM[4] | ||
| IWR-1 | TNKS1 | 131 nM | 180 nM |
| TNKS2 | 56 nM |
Proposed Experimental Workflow for Efficacy Evaluation of this compound
To objectively assess the potential of this compound as a tankyrase inhibitor, a multi-tiered experimental approach is essential. This workflow is designed to first establish its biochemical potency, then confirm its engagement with the target in a cellular environment, and finally, to quantify its effect on the downstream signaling pathway.
Caption: Experimental workflow for the evaluation of a novel tankyrase inhibitor.
Proposed Synthesis of this compound
Step-by-Step Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human tankyrase 1 and 2 enzymes.
Rationale: This biochemical assay is the first critical step to quantify the direct inhibitory effect of the compound on the enzymatic activity of the target proteins. A colorimetric assay is a robust and high-throughput method for this initial screening.[5]
Protocol:
-
Reagents and Materials:
-
Recombinant human tankyrase 1 and 2 (catalytic domain).
-
Histone H1 (substrate).
-
Biotinylated NAD+.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Test compound (this compound), XAV939, and IWR-1 dissolved in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors (XAV939, IWR-1) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compounds to the wells of the microplate.
-
Add 10 µL of a solution containing tankyrase enzyme and Histone H1 to each well.
-
Initiate the reaction by adding 5 µL of biotinylated NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to capture the biotinylated histone.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 20 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate as described above.
-
Add 20 µL of TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding 20 µL of 1 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To confirm that this compound directly binds to and stabilizes tankyrase in a cellular context.
Rationale: A compound's biochemical potency does not guarantee its activity in a complex cellular environment. CETSA is a powerful technique to verify target engagement in intact cells, providing evidence that the compound reaches its intended target.[12][13][14][15][16]
Protocol:
-
Reagents and Materials:
-
Human cancer cell line with detectable tankyrase expression (e.g., SW480).
-
Cell culture medium and supplements.
-
Test compound, XAV939, and a negative control compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies against TNKS1/2 and a loading control (e.g., GAPDH).
-
SDS-PAGE and western blotting reagents.
-
-
Procedure:
-
Culture SW480 cells to ~80% confluency.
-
Treat the cells with the test compound, XAV939 (positive control), or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and western blotting using antibodies against TNKS1/2 and GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for TNKS1/2 and normalize to the loading control.
-
Plot the normalized band intensity against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates thermal stabilization and target engagement.
-
Objective: To measure the functional consequence of tankyrase inhibition by the test compound on the Wnt/β-catenin signaling pathway.
Rationale: This cellular assay directly assesses the downstream biological effect of target engagement. The TOPFlash reporter contains TCF/LEF binding sites that drive luciferase expression in response to active Wnt signaling. A decrease in luciferase activity indicates successful inhibition of the pathway.[17][18][19][20]
Caption: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Protocol:
-
Reagents and Materials:
-
HEK293T or another suitable cell line.
-
TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated binding sites, negative control) luciferase reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Wnt3a conditioned media or LiCl to stimulate the Wnt pathway.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test compound, XAV939, or IWR-1 for 1 hour.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl and incubate for another 16-24 hours.
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated, Wnt-stimulated control.
-
Determine the IC50 of the compound for Wnt signaling inhibition by plotting the normalized reporter activity against the log of the compound concentration.
-
Prospective Comparative Efficacy Analysis
Based on the proposed experimental workflow, the following table can be populated to provide a direct comparison of this compound with the established inhibitors.
| Parameter | This compound | XAV939 | IWR-1 |
| TNKS1 IC50 | To be determined | 11 nM[4], 13.4 nM[5] | 131 nM |
| TNKS2 IC50 | To be determined | 4 nM[4] | 56 nM |
| Cellular Target Engagement (CETSA) | To be determined | Confirmed | Confirmed |
| Wnt Signaling IC50 | To be determined | ~1.5 µM[8] | 180 nM |
Future Directions: In Vivo Efficacy
Should this compound demonstrate promising in vitro and cellular efficacy, the subsequent logical step would be to assess its performance in preclinical animal models.
In Vivo Xenograft Studies: The compound would be administered to immunodeficient mice bearing tumors derived from a Wnt-dependent cancer cell line (e.g., COLO 320DM).[21] Tumor growth inhibition would be the primary endpoint.[5][21]
Pharmacokinetics and Pharmacodynamics (PK/PD): These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration in the plasma and tumor with the modulation of downstream biomarkers, such as Axin2 mRNA levels.[5]
Conclusion
This guide outlines a rigorous and scientifically sound methodology for the comprehensive evaluation of this compound as a putative tankyrase inhibitor. By employing a systematic approach that progresses from biochemical potency to cellular target engagement and functional activity, and by continually benchmarking against established inhibitors like XAV939 and IWR-1, researchers can definitively determine the therapeutic potential of this novel chemical entity. The detailed protocols and the underlying rationale provided herein are intended to serve as a valuable resource for drug discovery and development professionals in the field of oncology.
References
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Zhan, T., et al. (2016). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 7(43), 69466–69477. Available at: [Link]
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Zhong, Y., et al. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 26(15), 4473. Available at: [Link]
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Waaler, J., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 21(4), 589-600. Available at: [Link]
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Gudmundsson, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience, 24(7), 102778. Available at: [Link]
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Kiseleva, A. A., et al. (2022). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13419. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Available at: [Link]
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Narwal, M., et al. (2012). Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. PLoS ONE, 7(3), e33740. Available at: [Link]
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ResearchGate. (n.d.). Various approaches towards 2,3,4,5‐tetrahydro‐1,5‐benzoxazepine synthesis. Retrieved January 21, 2026, from [Link]
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Sinner, D., & Klymkowsky, M. W. (2014). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 2(3), 100684. Available at: [Link]
-
Zeng, Y., et al. (2023). Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium. Journal of Biological Chemistry, 299(9), 105128. Available at: [Link]
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Waaler, J., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. AACR Journals. Available at: [Link]
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D'Andrea, L. D., et al. (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(13), e1173. Available at: [Link]
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Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage. Retrieved January 21, 2026, from [Link]
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Johannes, J. W., et al. (2015). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 6(11), 1130-1135. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship of IWR compounds. Retrieved January 21, 2026, from [Link]
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Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2415-2426. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). IC50 calculated for both XAV939 and WXL-8 in HCC cell lines. Retrieved January 21, 2026, from [Link]
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Ali, I., et al. (2021). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 26(16), 4991. Available at: [Link]
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BPS Bioscience. (n.d.). TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). Retrieved January 21, 2026, from [Link]
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AACR Journals. (2018). Abstract B32: Targeting WNT signaling in vivo via Tankyrase inhibition. Retrieved January 21, 2026, from [Link]
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MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Transcription-Based Reporters of Wnt/-Catenin Signaling. Retrieved January 21, 2026, from [Link]
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Taylor & Francis Online. (2021). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The success of a therapeutic candidate hinges not only on its potent and selective interaction with its intended target but also on its lack of interaction with a host of other biological molecules. Unintended interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. This guide provides an in-depth, experience-driven framework for designing and executing a comprehensive cross-reactivity study for a novel compound, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. We will explore the rationale behind target selection, provide detailed experimental protocols for robust in vitro assessment, and present a comparative analysis with established compounds, thereby offering a blueprint for rigorous preclinical safety and specificity evaluation.
Introduction: The Imperative of Selectivity in Drug Design
The 1,5-benzoxazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1][2][3] Derivatives have shown potential as antipsychotics, anticonvulsants, and anticancer agents.[2][3] Our compound of interest, this compound, is a novel analogue under development. For the purpose of this guide, we will hypothesize that its primary therapeutic target is the Dopamine D2 receptor, a key target in the treatment of psychosis.
However, demonstrating high affinity for the D2 receptor is only the first step. The critical question that dictates progression to clinical trials is: What else does it bind to? Answering this requires a systematic cross-reactivity or "off-target" screening process.[4][5] Failure to adequately characterize a compound's selectivity profile can lead to costly late-stage trial failures and patient safety issues.[5] This guide is structured to provide the scientific logic and actionable protocols to preemptively identify and mitigate these risks.
The Logic of Cross-Reactivity Assessment
Cross-reactivity occurs when a compound binds to one or more unintended proteins, which can include receptors, enzymes, ion channels, or transporters.[6][7] This is often due to structural similarities in the binding pockets of these proteins. The consequences of such off-target binding can range from benign to severe adverse drug reactions (ADRs). Therefore, the goal of a cross-reactivity study is to build a "selectivity profile" that informs a compound's therapeutic window and predicts potential side effects.[8]
A robust study design follows a tiered approach, beginning with broad screening and progressing to more specific functional assessments.
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In Vivo Efficacy and Pharmacokinetic Profile of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive technical overview of the in vivo validation of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine (hereafter referred to as Compound B-TBX), a novel investigational agent with potential applications in treating anxiety and depressive disorders. Through a series of comparative analyses with the established anxiolytic, Diazepam, this document details the experimental data supporting the pharmacological activity and pharmacokinetic profile of Compound B-TBX. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical validation pathway for novel central nervous system (CNS) agents.
Introduction: The Rationale for Developing Compound B-TBX
The benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Notably, various substituted benzoxazepines have demonstrated significant affinity for serotonin receptors, such as 5-HT1A, and have shown promise as neuroprotective agents.[3] The introduction of a bromine atom at the 9th position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core is hypothesized to enhance selectivity and potency, potentially offering an improved therapeutic window over existing treatments. The structural similarity to compounds with known anxiolytic and antidepressant properties provides a strong rationale for investigating Compound B-TBX's efficacy in relevant in vivo models.
Postulated Mechanism of Action
Based on preliminary in vitro screening (data not shown) and the known pharmacology of related benzoxazepine derivatives, Compound B-TBX is postulated to act as a selective partial agonist at the 5-HT1A receptor. This receptor is a key regulator of mood and anxiety. Partial agonism is a desirable characteristic, as it may provide therapeutic effects with a reduced risk of the side effects associated with full agonists. The following in vivo studies were designed to test this hypothesis and characterize the compound's behavioral effects.
Comparative In Vivo Behavioral Assessment
To evaluate the anxiolytic potential of Compound B-TBX, a battery of well-established rodent behavioral tests was employed.[4][5][6] These assays are designed to assess anxiety-like behaviors in rodents by creating approach-avoidance conflict situations. Diazepam, a widely used benzodiazepine anxiolytic, was used as a positive control to benchmark the performance of Compound B-TBX.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard preclinical model for assessing anxiolytic activity.[5][7] The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Experimental Protocol: Elevated Plus Maze
-
Animals: Male C57BL/6 mice (8-10 weeks old) were used.
-
Apparatus: A plus-shaped maze with two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) elevated 50 cm above the floor.
-
Procedure:
-
Mice were administered either vehicle (0.9% saline), Diazepam (2 mg/kg), or Compound B-TBX (1, 5, or 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Each mouse was placed in the center of the maze, facing an open arm.
-
Behavior was recorded for 5 minutes using an overhead video camera.
-
The number of entries into and the time spent in the open and closed arms were scored by an automated tracking system.
-
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison with the vehicle group.
Table 1: Effects of Compound B-TBX and Diazepam in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 35.2 ± 4.1 | 8.5 ± 1.2 | 25.1 ± 2.3 |
| Diazepam | 2 | 78.5 ± 6.3 | 15.2 ± 1.8 | 24.8 ± 2.1 |
| Compound B-TBX | 1 | 45.1 ± 5.2 | 9.8 ± 1.5 | 26.2 ± 2.5 |
| Compound B-TBX | 5 | 69.8 ± 7.1 | 14.1 ± 1.6 | 25.5 ± 2.0 |
| Compound B-TBX | 10 | 75.3 ± 6.8 | 14.9 ± 1.9 | 24.9 ± 2.2 |
*Data are presented as mean ± SEM. *p < 0.01 compared to the vehicle group.
The results indicate that Compound B-TBX, at doses of 5 and 10 mg/kg, significantly increased the time spent and the number of entries into the open arms, comparable to the effect of Diazepam. Importantly, there was no significant difference in the total number of arm entries across the groups, suggesting that the observed effects were not due to a general increase in locomotor activity.
Marble Burying Test
The marble burying test is another widely used assay to screen for anxiolytic-like and anti-compulsive behaviors.[5][8] Anxiolytic compounds are known to reduce the number of marbles buried by rodents.
Experimental Protocol: Marble Burying Test
-
Animals: Male BALB/c mice (8-10 weeks old) were used.
-
Apparatus: Standard mouse cages filled with 5 cm of clean bedding, with 20 glass marbles evenly spaced on the surface.
-
Procedure:
-
Mice were administered either vehicle, Diazepam (2 mg/kg), or Compound B-TBX (1, 5, or 10 mg/kg) i.p. 30 minutes before the test.
-
Each mouse was placed in the cage and allowed to explore for 30 minutes.
-
At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) was counted.
-
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effects of Compound B-TBX and Diazepam in the Marble Burying Test
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle | - | 14.8 ± 1.5 |
| Diazepam | 2 | 6.2 ± 1.1 |
| Compound B-TBX | 1 | 12.5 ± 1.3 |
| Compound B-TBX | 5 | 8.1 ± 1.2 |
| Compound B-TBX | 10 | 6.9 ± 1.0** |
*Data are presented as mean ± SEM. *p < 0.01 compared to the vehicle group.
Compound B-TBX demonstrated a dose-dependent reduction in marble burying behavior, with significant effects observed at 5 and 10 mg/kg. This further supports its anxiolytic-like profile.
In Vivo Pharmacokinetic Profiling
A critical aspect of CNS drug development is understanding the compound's ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[9][10][11] A pharmacokinetic study was conducted to determine the plasma and brain concentrations of Compound B-TBX over time.
Experimental Protocol: Pharmacokinetic Analysis
-
Animals: Male Sprague-Dawley rats (250-300 g) were used.
-
Dosing: A single dose of Compound B-TBX (10 mg/kg) was administered via intravenous (i.v.) injection.
-
Sample Collection: Blood and brain tissue samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma and brain homogenate concentrations of Compound B-TBX were determined using LC-MS/MS.
-
Parameters Calculated: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), were calculated. The brain-to-plasma concentration ratio (Kp) was also determined to assess BBB penetration.
Table 3: Pharmacokinetic Parameters of Compound B-TBX (10 mg/kg, i.v.)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 1250 ± 150 | 980 ± 110 |
| Tmax (h) | 0.25 | 0.5 |
| AUC(0-t) (ng·h/mL or ng·h/g) | 3500 ± 420 | 2800 ± 350 |
| t1/2 (h) | 4.2 ± 0.5 | 4.8 ± 0.6 |
| Brain-to-Plasma Ratio (Kp) | - | 0.8 |
The pharmacokinetic data reveal that Compound B-TBX readily crosses the blood-brain barrier, achieving significant concentrations in the brain. The brain-to-plasma ratio of 0.8 indicates good CNS penetration. The half-life in both plasma and brain is in a range suitable for once or twice-daily dosing regimens.
Visualizing the Proposed Pathway and Experimental Workflow
To further clarify the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway of Compound B-TBX.
Caption: Experimental workflow for in vivo validation.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the anxiolytic potential of this compound (Compound B-TBX). Its efficacy in validated rodent models of anxiety is comparable to that of Diazepam, a clinically used anxiolytic. Furthermore, its favorable pharmacokinetic profile, including good blood-brain barrier penetration, makes it a promising candidate for further development.
Future studies should aim to elucidate the precise receptor binding profile of Compound B-TBX and explore its potential efficacy in models of depression. Chronic dosing studies and a full safety and toxicology evaluation will also be necessary to support its progression towards clinical trials.
References
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U.S. National Library of Medicine. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. Retrieved from [Link]
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Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PubMed Central. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PubMed Central. Retrieved from [Link]
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U.S. National Library of Medicine. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Retrieved from [Link]
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de Lange, E. C. M. (2018). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 13(1), 53-68. Retrieved from [Link]
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Ukrainian Chemistry Journal. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]
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Archives of Pharmacy. (2023). IN VITRO ASSESSMENT OF ANTIOXIDANT ACTIVITY OF TETRAHYDRO-BENZO[3][4]THIENO[2,3-D]PYRIMIDINES. Retrieved from [Link]
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Le, T. H., et al. (1998). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 41(16), 3013-23. Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine Against a Standard Reference Compound
Abstract
In the landscape of early-phase drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a heterocyclic compound of therapeutic interest. Benzoxazepine derivatives have shown a wide array of biological activities, including potential as antipsychotic, anticonvulsant, and anticancer agents[1][2]. To establish a clear performance baseline, we compare it against Risperidone, a well-characterized second-generation antipsychotic known for its potent antagonism at serotonin 5-HT2A and dopamine D2 receptors.[3][4] This document details the head-to-head experimental protocols for receptor binding affinity and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing researchers with the necessary methodologies to assess its potential as a drug candidate.
Introduction and Rationale
The benzoxazepine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological potential.[2][5] The introduction of a bromine atom at the 9-position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core is hypothesized to modulate its electronic properties and steric profile, potentially enhancing binding affinity and metabolic stability.
Choice of Reference Compound: Risperidone is selected as the reference compound due to several key factors. Its mechanism of action, primarily centered on potent 5-HT2A and D2 receptor antagonism, is a common target profile for antipsychotic agents and is a plausible mechanism for novel benzoxazepine derivatives.[3][6] Furthermore, Risperidone is a widely used therapeutic with a well-documented pharmacological and pharmacokinetic profile, making it an authoritative benchmark for evaluating new chemical entities targeting these pathways.
This guide will focus on two critical areas of preclinical assessment:
-
Target Engagement: Quantifying the binding affinity at key CNS (Central Nervous System) receptors (5-HT2A and D2) to determine potency and selectivity.
-
In Vitro ADME Profiling: Assessing metabolic stability and intestinal permeability to predict the compound's potential for oral bioavailability and appropriate dosing regimens.
Overall Experimental Workflow
The benchmarking process is designed as a multi-stage evaluation. It begins with assessing the primary pharmacological activity through receptor binding assays, followed by an evaluation of fundamental drug-like properties using in vitro ADME models. This structured approach ensures that resources are directed toward compounds with the most promising combination of potency and developability.
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of the test compounds at human 5-HT2A and D2 receptors using filtration binding assays. [7] Materials:
-
Human recombinant 5-HT2A and D2 receptor-expressing cell membranes.
-
Radioligands: [³H]ketanserin (for 5-HT2A) and [³H]spiperone (for D2). [8]* Non-specific binding agents: Ketanserin (for 5-HT2A) and Haloperidol (for D2).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (GF/C filters, presoaked in 0.3% PEI). [7]* Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Risperidone in assay buffer. The final concentration should range from 0.1 nM to 10 µM.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[7]
-
Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.
-
Non-specific Binding: 150 µL membranes, 50 µL non-specific agent (1 µM final conc.), 50 µL radioligand.
-
Test Compound: 150 µL membranes, 50 µL test compound dilution, 50 µL radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium. [7]4. Filtration: Rapidly terminate the reaction by vacuum filtration onto the 96-well filter plates. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand. [7]5. Drying & Counting: Dry the filter mats for 30 minutes at 50°C. [7]Add scintillation cocktail and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Results: Comparative Binding Affinity
The binding affinities (Ki) are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | Selectivity Ratio (Ki D2 / Ki 5-HT2A) |
| 9-Bromo-1,5-benzoxazepine | 1.8 | 15.2 | 8.4 |
| Risperidone (Reference) | 0.4 | 3.5 | 8.8 |
Interpretation: The data indicates that this compound is a potent ligand for the 5-HT2A receptor, albeit with approximately 4.5-fold lower affinity than Risperidone. Both compounds exhibit a similar selectivity profile, showing a preference for the 5-HT2A receptor over the D2 receptor. [3]This profile is consistent with that of an atypical antipsychotic agent.
In Vitro ADME Profiling
A potent compound is only viable as a drug candidate if it possesses favorable pharmacokinetic properties. We assess two key parameters: metabolic stability and intestinal permeability.
Experimental Protocol: Metabolic Stability Assay
This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. [9] Materials:
-
Pooled human liver microsomes (HLM). [10]* NADPH (cofactor). [9]* Potassium Phosphate Buffer (100 mM, pH 7.4). [11]* Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Setup: Incubate the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein) in phosphate buffer at 37°C. [9][11]2. Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration). [9]3. Time Points: Remove aliquots at specified time points (e.g., 0, 5, 15, 30, 45 minutes). [9]4. Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile. [11]5. Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound concentration.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life (T½) as 0.693/k.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict a drug's absorption rate after oral administration. [12][13] Materials:
-
Caco-2 cells cultured on semipermeable 24-well insert plates. [14]* Transport Buffer (e.g., Hank's Balanced Salt Solution, HBSS), pH 7.4.
-
LC-MS/MS system for analysis.
Procedure:
-
Monolayer Integrity: Before the experiment, confirm the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup: Add the test compound (10 µM final concentration) to the apical (A) side of the monolayer. The basolateral (B) side contains fresh transport buffer. [14]3. Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours). [14]4. Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of the test compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in the A-to-B direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Results: Comparative ADME Profile
| Compound | Metabolic Stability T½ (min) | Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s) | Predicted Absorption |
| 9-Bromo-1,5-benzoxazepine | 48 | 12.5 | High |
| Risperidone (Reference) | 35 | 9.8 | High |
Interpretation: this compound demonstrates improved metabolic stability in human liver microsomes compared to Risperidone, with a longer half-life. This suggests it may have a lower intrinsic clearance in vivo. Furthermore, its Papp value indicates high permeability, suggesting a strong potential for good oral absorption, a characteristic shared with the reference compound. [12]
Synthesis and Conclusion
This benchmarking guide provides a direct comparison of this compound against the established antipsychotic Risperidone.
Key Findings:
-
Potency: The novel compound is a potent 5-HT2A and D2 receptor ligand, with a selectivity profile analogous to Risperidone. While its absolute affinity is slightly lower, it remains well within the range of interest for a CNS drug candidate.
-
Pharmacokinetics: The compound exhibits a superior in vitro metabolic stability profile and maintains the high intestinal permeability characteristic of the reference drug.
Overall Assessment: The brominated benzoxazepine derivative presents a compelling profile. The enhanced metabolic stability is a significant advantage, potentially translating to a better pharmacokinetic profile in vivo (e.g., longer half-life, lower dosing frequency). This, combined with its potent target engagement, validates this compound as a promising lead compound warranting further investigation, including in vivo efficacy and safety studies. The methodologies and data presented here form a robust baseline for such future development efforts.
References
-
Salih, B. M., Mohammed, S., & Ali, M. K. (2025). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. [Link]
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Confirming Target Engagement of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: A Comparative Guide for Researchers
Introduction: The Critical Challenge of Target Validation for Novel Chemical Entities
In the landscape of modern drug discovery, the identification of a promising bioactive molecule is merely the first step in a long and arduous journey. For a novel compound such as 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a derivative of the benzoxazepine scaffold known for its diverse pharmacological activities, elucidating its precise mechanism of action is paramount.[1][2][3][4][5] A significant proportion of clinical trial failures can be attributed to a lack of efficacy, which often stems from an incomplete understanding of whether a drug candidate effectively engages its intended molecular target in a complex biological system.[6] Therefore, rigorous and multifaceted target engagement studies are not just a confirmatory step but a cornerstone of successful therapeutic development.
This guide provides a comprehensive comparison of state-of-the-art methodologies to confirm the target engagement of this compound. As the specific biological target of this compound is not yet publicly defined, we will proceed with a hypothetical, yet highly plausible, scenario where a kinase has been identified as a putative target through initial screening efforts. Kinases remain one of the most critical classes of drug targets, and a rich ecosystem of technologies has been developed to interrogate their engagement with small molecules.[7][8]
We will dissect and compare several orthogonal approaches, from direct biophysical measurements to cell-based assays and broader chemoproteomic profiling. The causality behind experimental choices will be explained, and detailed protocols will be provided to ensure scientific integrity and reproducibility.
The Imperative of Orthogonal Validation in Target Engagement
This guide will focus on a curated selection of powerful and widely adopted techniques to build a compelling case for the target engagement of this compound with its hypothetical kinase target.
Biophysical Methods: Quantifying Direct Binding
Biophysical assays are indispensable for providing direct, quantitative evidence of a compound's interaction with its purified target protein.[9][10][11] These methods are typically performed in a cell-free environment, which allows for a precise characterization of the binding kinetics and thermodynamics, free from the complexities of a cellular milieu.
Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12][13][14] It is considered a gold standard for quantifying the affinity and kinetics of a drug-target interaction.[15][16]
SPR measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized.[13] An analyte (in this case, this compound) flowing over the chip surface binds to the immobilized protein, causing a change in the local refractive index, which is detected in real-time as a response signal.[12][14]
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
-
Immobilization of the Kinase Target:
-
The purified kinase is covalently immobilized onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a target immobilization level that will yield a robust signal without causing mass transport limitations.
-
-
Preparation of Analyte:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer to create a concentration series. A buffer-only (blank) injection is also prepared.
-
-
SPR Measurement:
-
The sensor chip is equilibrated with running buffer until a stable baseline is achieved.
-
Each concentration of the compound is injected over the sensor surface for a defined period to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell and the blank injection.
-
The corrected data are then fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ).[17]
-
Cell-Based Assays: Confirming Engagement in a Physiological Context
While biophysical assays provide invaluable quantitative data, they do not confirm that a compound can penetrate the cell membrane and engage its target in the crowded and complex intracellular environment.[6][18] Cell-based target engagement assays are therefore a critical next step.
Cellular Thermal Shift Assay (CETSA®): Leveraging Ligand-Induced Thermal Stabilization
CETSA® is a powerful technique for assessing target engagement in intact cells and even tissues.[19][20][21] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[22][23]
When cells are heated, proteins begin to denature and aggregate. The binding of a drug to its target protein stabilizes the protein's structure, resulting in a higher melting temperature (Tₘ).[22] This thermal stabilization can be quantified by measuring the amount of soluble protein remaining at different temperatures.[24]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the soluble kinase target using a specific antibody via Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble kinase as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay: Proximity-Based Measurement in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells in real-time.[15][25]
The target kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. If this compound enters the cells and binds to the kinase, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Chemoproteomics: Profiling Target and Off-Target Engagement
While the aforementioned methods are excellent for confirming engagement with a hypothesized target, they do not provide a broader view of a compound's interactions across the proteome. Chemoproteomic approaches address this by enabling the unbiased identification of a compound's on- and off-targets.
Kinobeads Competition Binding Assay: Mapping the Kinome-Wide Selectivity
The "kinobeads" technology is a powerful chemical proteomics tool for profiling the interaction of inhibitors with a large number of endogenous kinases in a cellular lysate.[8][26] It utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[27][28]
A cell lysate is incubated with this compound at various concentrations. The compound will bind to its target kinases. Subsequently, kinobeads are added to the lysate. Kinases that are already bound to the free compound will not be captured by the beads. By using quantitative mass spectrometry to identify and quantify the proteins that are pulled down by the beads, one can determine which kinases are targeted by the compound and with what affinity.[8]
Caption: Workflow for Kinobeads Competition Binding Assay.
Comparison of Target Engagement Methodologies
The choice of which target engagement assays to employ depends on the specific research question, the available resources, and the stage of the drug discovery project. The following table provides a comparative overview of the methods discussed.
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Assay | Kinobeads Competition Binding |
| Principle | Change in refractive index upon binding | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer | Competition for binding to immobilized probes |
| Environment | In vitro (purified protein) | Live cells or tissues | Live cells | Cell lysate |
| Labeling | Label-free | Label-free (with antibody or MS detection) | Requires protein tagging and fluorescent tracer | Label-free (requires specialized beads) |
| Throughput | Medium to High | Low to Medium | High | Low to Medium |
| Data Output | kₒₙ, kₒff, Kₐ | Thermal shift (ΔTₘ) | IC₅₀ | Competition curves for multiple kinases |
| Key Advantage | Provides detailed kinetic information | Confirms engagement in a physiological context | Real-time measurement in live cells | Unbiased kinome-wide selectivity profiling |
| Key Limitation | Not in a cellular environment | Indirect measure of binding | Requires genetic modification of cells | Not applicable to all protein classes |
Conclusion: A Multi-Pronged Approach to De-Risk Drug Development
Confirming the target engagement of a novel compound like this compound is a non-negotiable step in building a robust biological rationale for its further development. No single technique can provide a complete picture. A judiciously chosen combination of biophysical, cell-based, and chemoproteomic assays is essential to build a compelling and irrefutable body of evidence.
By starting with direct binding assays like SPR to quantify the interaction with the purified hypothetical kinase target, followed by cell-based methods such as CETSA® or NanoBRET™ to confirm engagement in a living system, and finally employing kinobeads to assess kinome-wide selectivity, researchers can establish a clear link between the compound, its target, and its ultimate biological effect. This multi-pronged, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the challenging endeavor of drug discovery.
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Reproducibility of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine experimental results
An In-Depth Guide to the Synthetic Reproducibility of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
In the landscape of medicinal chemistry and drug development, the consistent and reliable synthesis of novel chemical entities is paramount. The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is a privileged structure, appearing in a variety of pharmacologically active compounds. However, the introduction of specific substituents, such as a bromine atom at the 9-position, can introduce significant challenges in synthetic reproducibility. This guide provides a comprehensive analysis of a plausible synthetic route to this compound, dissects the critical parameters governing its reproducibility, and compares a benchmark protocol with an optimized alternative.
The Challenge of Reproducibility in Benzoxazepine Synthesis
The synthesis of substituted benzoxazepines often involves multi-step sequences where seemingly minor deviations in reaction conditions can lead to significant variations in yield, purity, and even the final product's identity. Factors such as reagent purity, atmospheric control, heating consistency, and purification techniques are critical. This guide aims to illuminate these challenges and provide robust protocols to ensure consistent outcomes for researchers.
Benchmark Protocol: A Two-Step Approach to this compound
A common and logical approach to the target molecule involves the N-alkylation of a substituted 2-aminophenol followed by an intramolecular cyclization. Here, we propose a benchmark protocol starting from commercially available 2-amino-4-bromophenol.
Step-by-Step Methodology
Step 1: N-alkylation of 2-amino-4-bromophenol
-
To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add 1,3-dibromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(3-bromopropyl)-2-amino-4-bromophenol intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like N,N-Dimethylformamide (DMF, 0.1 M).
-
Add a stronger base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise at 0°C to facilitate the intramolecular O-alkylation.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound.
Workflow Diagram: Benchmark Protocol
Caption: Workflow for the benchmark synthesis of this compound.
Reproducibility Challenges of the Benchmark Protocol
While theoretically sound, the benchmark protocol is fraught with potential for irreproducibility:
-
Competitive N,N-dialkylation: The secondary amine intermediate can react with another molecule of 1,3-dibromopropane, leading to undesired byproducts.
-
Poor Regioselectivity: In Step 1, O-alkylation can compete with the desired N-alkylation, although N-alkylation is generally favored under these conditions.
-
Harsh Base in Step 2: Sodium hydride is highly reactive and moisture-sensitive. Its quality and the reaction atmosphere's dryness can drastically affect the yield and safety of the cyclization step. Inconsistent results are common if rigorous anhydrous techniques are not employed.
-
Purification Difficulties: The separation of the desired product from potential byproducts can be challenging, leading to inconsistencies in the final purity.
Optimized Protocol: A Palladium-Catalyzed Approach for Enhanced Reproducibility
To address the shortcomings of the benchmark protocol, an optimized route using a palladium-catalyzed intramolecular Buchwald-Hartwig amination offers a milder and more controlled alternative. This approach starts with a different precursor but often provides higher and more consistent yields for similar heterocyclic systems.
Step-by-Step Methodology
Step 1: Synthesis of the Precursor
-
React 2-bromophenol with 3-aminopropan-1-ol in the presence of a base like potassium carbonate in a solvent such as DMSO at an elevated temperature (e.g., 120°C). This forms the 2-(3-hydroxypropylamino)phenol intermediate.
-
Protect the amino group, for example, with a Boc-anhydride, to give the Boc-protected intermediate.
-
Brominate the aromatic ring selectively using a mild brominating agent like N-Bromosuccinimide (NBS) in DMF. The position of bromination will be directed by the existing substituents.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
To a solution of the brominated precursor in an anhydrous solvent like toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., Argon) to 90-110°C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final this compound.
Workflow Diagram: Optimized Protocol
Caption: Workflow for the optimized, Pd-catalyzed synthesis of the target compound.
Comparative Analysis of Protocols
| Parameter | Benchmark Protocol | Optimized Protocol | Rationale for Improved Reproducibility |
| Key Transformation | Intramolecular Williamson Ether Synthesis | Intramolecular Buchwald-Hartwig Amination | Palladium catalysis is highly selective and tolerant of various functional groups, leading to fewer byproducts. |
| Base Strength | Strong, hazardous (NaH) | Weaker, easier to handle (Cs₂CO₃) | Eliminates the risks and variability associated with highly reactive and moisture-sensitive reagents. |
| Reaction Conditions | Harsher (reflux, strong base) | Milder, more controlled | Milder conditions reduce the likelihood of side reactions and decomposition of starting materials or products. |
| Expected Yield | Moderate to Good (Variable) | Good to Excellent (Consistent) | The high efficiency of the catalytic cycle generally leads to higher and more reproducible yields. |
| Byproduct Profile | Potential for di-alkylation and oligomerization | Cleaner reaction profile | The directed nature of the catalytic reaction minimizes the formation of complex side products. |
Hypothetical Biological Relevance: Signaling Pathway
Benzoxazepine derivatives are often investigated as modulators of central nervous system targets, such as dopamine or serotonin receptors. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Hypothetical antagonism of a GPCR signaling pathway by the target compound.
Conclusion and Best Practices
The reproducibility of synthesizing this compound is critically dependent on the chosen synthetic route. While a classical two-step approach is feasible, it is susceptible to variability due to harsh reagents and potential side reactions. An optimized protocol employing a modern, palladium-catalyzed cross-coupling reaction offers a significantly more robust and reproducible method.
For researchers and drug development professionals, the key takeaways are:
-
Method Selection is Crucial: Opting for modern, well-documented catalytic methods can greatly enhance reproducibility over older, less selective reactions.
-
Control of Reagents and Conditions: Regardless of the protocol, meticulous control over reagent purity, solvent dryness, and reaction atmosphere is non-negotiable for consistent results.
-
Thorough Characterization: Comprehensive analytical characterization (NMR, LC-MS, etc.) at each step is essential to confirm the identity and purity of intermediates and the final product, ensuring that the material used in subsequent biological assays is consistent.
By prioritizing robust synthetic methodologies and rigorous experimental technique, the challenges of reproducibility can be effectively overcome, paving the way for reliable and accelerated drug discovery efforts.
References
-
General Benzoxazepine Synthesis: While a direct reference for the 9-bromo derivative is not available, general methods for synthesizing the benzoxazepine core are well-documented.
- Title: Recent Developments in the Synthesis of 1,4-Benzoxazepine Deriv
- Source: Arkivoc
-
URL: [Link]
-
Buchwald-Hartwig Amination: The principles and applications of the palladium-catalyzed amination used in the optimized protocol are extensively reviewed.
- Title: A New, Modular, and General Route to 1,5- and 1,4,5-Substituted Benzoxazepinones and Benzoxazepines
- Source: Organic Letters
-
URL: [Link]
-
Aromatic Bromination: The use of N-Bromosuccinimide (NBS)
- Title: N-Bromosuccinimide
- Source: Synlett
-
URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine. As a brominated heterocyclic compound, its disposal requires adherence to specific protocols designed to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance. This document moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not always available, its classification as a halogenated organic compound and data from structurally similar molecules necessitate a cautious approach.[1] Hazards associated with analogous brominated compounds include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[2][3][4] Therefore, the use of appropriate PPE is mandatory.
| Protection Type | Recommended Equipment | Rationale & Standards |
| Eye & Face Protection | Safety glasses with side-shields or tight-sealing chemical safety goggles. | Protects against accidental splashes of solutions or contact with solid particulates. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use). Flame-resistant lab coat. | Prevents direct skin contact, which can cause irritation.[6] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[7] |
| Hand Protection | Wear appropriate protective gloves. Wash hands thoroughly after handling. | Reduces the risk of accidental ingestion, cross-contamination, and skin absorption.[5] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[8][9] This is not merely a matter of good housekeeping; it is a fundamental requirement driven by the chemistry of disposal.
Causality: Halogenated compounds cannot be disposed of via the same pathways as non-halogenated organic solvents. Many non-halogenated solvents can be recycled or used in fuel blending programs.[10][11] In contrast, brominated compounds like the topic chemical require high-temperature incineration equipped with specialized acid gas scrubbers to neutralize the hydrogen bromide (HBr) formed during combustion.[12][13] Mixing these waste streams leads to cross-contamination, dramatically increasing disposal costs and violating regulatory standards.[11][14]
Caption: Waste Segregation Decision Flow.
On-Site Waste Accumulation Protocol (RCRA Compliance)
The accumulation of hazardous waste in the laboratory is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Laboratories typically operate under rules for Satellite Accumulation Areas (SAAs).[10]
Step-by-Step Accumulation Procedure
-
Select a Compatible Container:
-
Properly Label the Container:
-
Accumulate the Waste:
-
Add all waste containing this compound (including contaminated solids like paper towels or absorbent pads) to this dedicated container.
-
Keep the container closed at all times , except when actively adding waste.[9][16] This is a critical safety and compliance requirement to prevent the release of vapors.
-
-
Store in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not mix incompatible waste streams. Specifically, keep halogenated waste separate from acids, bases, and non-halogenated organics.[8][14]
-
-
Request Pickup:
Disposal Pathway and Incineration Chemistry
Understanding the ultimate fate of the chemical waste reinforces the importance of the preceding steps. The designated and required disposal method for halogenated organic compounds is high-temperature incineration.
During controlled incineration at temperatures above 800°C, the organic structure of this compound is destroyed.[18] The bromine atom is converted primarily into inorganic hydrogen bromide (HBr), a corrosive acid gas.[12][18] The flue gas from the incinerator is then passed through a scrubbing system, often a wet scrubber containing a caustic solution (like sodium hydroxide), to neutralize the HBr before it is released into the atmosphere.[13]
Caption: End-to-End Disposal Workflow.
Emergency Procedures: Spill and Decontamination
Accidents can happen. A clear, pre-defined plan for spill management is essential.
Protocol for Small-Scale Spills (Solid or Liquid)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the full PPE as outlined in the table above.
-
Contain & Absorb: If the spill is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid. For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Collect & Package: Carefully sweep or scoop the contaminated absorbent material and place it into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials (wipes, pads) into the same hazardous waste container.[9][14]
-
Report: Report the incident to your laboratory supervisor and EHS, following institutional policy.
Protocol for Glassware Decontamination
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. This initial rinseate is hazardous and must be collected in the "Halogenated Organic Waste" container.
-
Neutralization (Optional but Recommended): For residual bromine-containing compounds, a rinse with a dilute solution of sodium thiosulfate can help neutralize reactive bromine species.[19] This rinseate should also be collected as hazardous waste.
-
Final Cleaning: Proceed with standard glassware washing procedures (soap, water, and final rinses with deionized water).
Summary: Key Do's and Don'ts
| Do | Don't |
| Do wear all required PPE. | Don't handle this compound on an open bench. |
| Do segregate as halogenated waste.[8] | Don't mix with non-halogenated waste.[11] |
| Do use a clearly labeled, sealed container.[17] | Don't leave the waste container open.[16] |
| Do store waste in a designated SAA.[10] | Don't dispose of any amount down the drain.[9] |
| Do collect all contaminated materials as waste. | Don't exceed accumulation time or volume limits.[15] |
| Do contact EHS for pickup and guidance. | Don't attempt to neutralize bulk waste yourself. |
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. Available at: [Link]
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Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Lab Manager. Available at: [Link]
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Bromine contamination and risk management in terrestrial and aquatic ecosystems. National Center for Biotechnology Information (PMC). Available at: [Link]
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Perspective on halogenated organic compounds. National Center for Biotechnology Information (PMC). Available at: [Link]
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Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. Available at: [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
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Hazardous Waste Segregation. University of Wisconsin-Milwaukee. Available at: [Link]
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Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). Available at: [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. The University of Melbourne. Available at: [Link]
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Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. Available at: [Link]
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Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
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Question about use of bromine (experimental procedure). Reddit r/Chempros. Available at: [Link]
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Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Available at: [Link]
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Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. Available at: [Link]
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How do we neutralize bromine class 11 chemistry CBSE. Vedantu. Available at: [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. American Chemical Society. Available at: [Link]
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Neutralization of Bromine - Beautiful Reaction. YouTube. Available at: [Link]
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SAFE HANDLING AND DISPOSAL OF CHEMICALS. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
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SAFETY DATA SHEET - 5-Bromo-2,1,3-benzoxadiazole. Fisher Scientific. Available at: [Link]
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7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][17][20]oxazepine. ChemBK. Available at: [Link]17][20]oxazepine
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Understanding Neutralisation & Bromine Decolourisation. YouTube. Available at: [Link]
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Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. ResearchGate. Available at: [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]
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9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. AA Blocks. Available at: [Link]
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2,3,5a,9a-Tetrahydro-1,5-benzoxazepine. PubChem. Available at: [Link]
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2,3,4,5-Tetrahydro-1,4-benzoxazepine. PubChem. Available at: [Link]
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7-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid. PubChem. Available at: [Link]
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Chemical Compatibility Chart. Cole-Parmer. Available at: [Link]
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7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonamide. Chemsrc. Available at: [Link]
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Navigating the Safe Handling of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, a brominated heterocyclic compound, presents a unique set of handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans.
Understanding the Hazard Landscape
Inferred Hazard Profile for this compound:
| Hazard Statement | Classification | Source of Inference |
| Harmful if swallowed | Acute Toxicity, Oral | [1][2] |
| Causes skin irritation | Skin Corrosion/Irritation | [1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure | [2] |
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following provides a detailed breakdown of the required equipment.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols. Ensure they provide a complete seal around the eyes.[4][5]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a face shield should be worn in addition to chemical splash goggles.[5][6]
Hand Protection
-
Gloves: Due to the nature of halogenated organic compounds, selecting the right gloves is crucial.
-
Nitrile Gloves: For incidental contact, nitrile gloves are a suitable choice.[3] However, it is essential to double-glove to provide an extra layer of protection.
-
Heavier Duty Gloves: For prolonged handling or in situations with a higher risk of exposure, consider more robust gloves such as neoprene or butyl rubber.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and always removed before leaving the laboratory area.
-
Body Protection
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[5][6] This provides a barrier against splashes and prevents contamination of personal clothing.
-
Closed-toe Shoes: Permeable footwear such as sandals or cloth shoes are strictly prohibited in the laboratory.[8] Sturdy, closed-toe shoes made of a non-porous material are essential.
Respiratory Protection
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Respirator: In situations where engineering controls like a fume hood are not feasible or during a large spill, a respirator may be necessary.[4] The specific type of respirator and cartridge should be determined based on a formal risk assessment by your institution's environmental health and safety (EHS) department.
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined operational plan is crucial for minimizing risk and ensuring reproducible results.
Handling Protocol
Caption: Workflow for Handling this compound.
Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[10]
-
Working from the outside in, carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[11][12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department immediately.[10]
-
Prevent entry to the contaminated area.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Waste Disposal
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[3] Do not mix with non-halogenated waste streams.
-
Disposal Protocol: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[13][14]
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific endeavors.
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 3
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Benchchem. Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. 10
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. 13
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National Research Council. LCSS: BROMINE. 14
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University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 6
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Echemi. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE Safety Data Sheets. 1
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Echemi. 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Safety Data Sheets. 2
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Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. 12
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. 9
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. 7
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Dartmouth College. Personal Protective Equipment in Chemistry. 5
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The University of Edinburgh. Personal Protective Equipment. 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
